Product packaging for 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1111637-68-3)

5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1400287
CAS No.: 1111637-68-3
M. Wt: 215.02 g/mol
InChI Key: FEEYLWOKLCNDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine ( 1111637-68-3) is a high-value, multifunctional heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 , belongs to the 7-azaindole family, a privileged structure known for its ability to modulate a wide range of biological targets. The presence of both bromo and fluoro substituents at the 5- and 3-positions of the pyrrolo[2,3-b]pyridine core makes it a versatile building block for sophisticated synthetic applications . The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse carbon and nitrogen-based fragments. Concurrently, the fluorine atom can be used to tune electronic properties, lipophilicity, and metabolic stability, or to explore key protein-ligand interactions through hydrogen bonding . Researchers primarily utilize this compound as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and bio-active molecules, particularly for kinase inhibitors in oncology research . Proper handling is essential; consult the Safety Data Sheet (SDS) before use. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It must be stored sealed in a dry environment at 2-8°C to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B1400287 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1111637-68-3

Properties

IUPAC Name

5-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEYLWOKLCNDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728137
Record name 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-68-3
Record name 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 5-bromo-3-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-3-fluoro-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Scaffold

The 7-azaindole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2] Its unique hydrogen bonding capabilities and electronic properties make it a cornerstone of drug design.[3][4] This guide focuses on a specific, underexplored derivative: 5-bromo-3-fluoro-7-azaindole . The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 3-position is anticipated to modulate the core's electronic landscape, lipophilicity, and metabolic stability, offering new vectors for drug optimization.

As this molecule represents a frontier compound, this document deviates from a standard data sheet. Instead, it serves as a comprehensive technical guide for its characterization. Authored from the perspective of a Senior Application Scientist, this guide provides not just the what but the why—elucidating the causal relationships behind experimental choices and grounding every protocol in the rigorous demands of pharmaceutical development. We will proceed from in silico prediction to detailed, validated experimental protocols for determining the critical physicochemical properties that govern a compound's journey from the bench to potential clinical application.

Section 1: Predicted Physicochemical Profile

Prior to undertaking laboratory work, computational modeling provides a valuable baseline for understanding the likely characteristics of 5-bromo-3-fluoro-7-azaindole. The introduction of halogen atoms significantly influences the parent 7-azaindole structure. The bromine at C5 is expected to increase molecular weight and lipophilicity, while also providing a handle for further synthetic elaboration via cross-coupling reactions. The electron-withdrawing fluorine at C3 will likely impact the pKa of the pyrrole and pyridine ring nitrogens, influencing solubility and receptor-binding interactions.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₇H₄BrFN₂Defines the elemental composition.
Molecular Weight 215.03 g/mol Influences diffusion rates and compliance with "Rule of Five" guidelines.
logP ~2.5 - 3.5A key measure of lipophilicity; critical for membrane permeability and off-target effects.
Aqueous Solubility LowDirectly impacts bioavailability and formulation strategies.
pKa (Basic) ~2.0 - 3.0 (Pyridine N)Affects solubility in the acidic environment of the stomach and salt formation potential.
pKa (Acidic) ~14.0 - 15.0 (Pyrrole N-H)Influences hydrogen bonding potential and interactions with biological targets.
Polar Surface Area ~40 - 50 ŲCorrelates with membrane permeability and blood-brain barrier penetration.

Note: These values are estimations derived from the properties of related analogs and general chemical principles. They must be confirmed experimentally.

Section 2: The Characterization Workflow: An Integrated Approach

A robust characterization of a novel compound is not a linear process but an integrated workflow. Structural confirmation is the prerequisite for all other measurements. The following diagram outlines the logical flow for a comprehensive physicochemical evaluation.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Physicochemical Property Determination cluster_3 Phase 4: Data Integration Synthesis Synthesis of 5-bromo-3-fluoro-7-azaindole Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (>98% via HPLC/UPLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity->NMR MS High-Resolution Mass Spectrometry (HRMS) Purity->MS Solubility Aqueous Solubility NMR->Solubility LogP Lipophilicity (LogP/LogD) NMR->LogP pKa Ionization Constant (pKa) NMR->pKa MeltingPoint Melting Point & Thermal Analysis NMR->MeltingPoint Crystal Solid-State Characterization (XRPD) NMR->Crystal MS->Solubility MS->LogP MS->pKa MS->MeltingPoint MS->Crystal Report Comprehensive Profile for Drug Development Decision-Making Solubility->Report LogP->Report pKa->Report MeltingPoint->Report Crystal->Report

Caption: Integrated workflow for the physicochemical characterization of a novel compound.

Section 3: Experimental Protocols for Core Properties

The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties. These methods are selected for their reproducibility and relevance to the pharmaceutical industry.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary cause of failure in drug development. We must distinguish between kinetic and thermodynamic solubility. While high-throughput kinetic measurements are useful for screening, thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium state and is the gold standard for lead optimization.[5][6]

Protocol: Equilibrium Shake-Flask Solubility (OECD Guideline 105)

  • Preparation: Add an excess amount of solid 5-bromo-3-fluoro-7-azaindole (enough to ensure a saturated solution with visible solid remaining) to a series of glass vials containing buffered solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) to mimic physiological conditions.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (25 °C or 37 °C) for a minimum of 48-72 hours. This extended time is crucial to ensure equilibrium is reached. A preliminary time-course experiment can validate the point at which concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling & Analysis: Carefully withdraw a precise aliquot from the clear supernatant. Crucially, do not disturb the solid pellet.

  • Quantification: Dilute the aliquot in a suitable organic solvent (e.g., acetonitrile/water) and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve of the compound.

  • Validation: The presence of solid material at the end of the experiment is a mandatory visual confirmation that a saturated solution was achieved.

Lipophilicity (logP/logD): Balancing Permeability and Potency

Expertise & Experience: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, governs its ability to cross biological membranes.[7][8] We measure the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at physiological pH (7.4), which accounts for both neutral and ionized forms. The shake-flask method remains the most reliable, though higher-throughput chromatographic methods can be used for initial estimates.[9]

Protocol: Shake-Flask Octanol-Water Partition Coefficient (logP)

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of 5-bromo-3-fluoro-7-azaindole in n-octanol. Add a small volume of this stock to a vial containing a precise volume ratio of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., pH 7.4 for logD). The initial concentration should be chosen to be below the compound's aqueous solubility limit.

  • Equilibration: Vigorously shake the vial for several hours (e.g., 4-6 hours) at a controlled temperature (25 °C).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Sample both the top (octanol) and bottom (aqueous) layers. Analyze the concentration of the compound in each phase using a suitable method like HPLC-UV.

  • Calculation: The logP (or logD) is calculated as: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

Expertise & Experience: The pKa dictates the extent of a molecule's ionization at a given pH. This profoundly affects its solubility, permeability, and interaction with targets. For 5-bromo-3-fluoro-7-azaindole, we expect at least two pKa values: a basic pKa for the pyridine nitrogen and an acidic pKa for the pyrrole N-H. Potentiometric titration is a robust method, but UV-spectrophotometric or capillary electrophoresis methods are excellent, especially for compounds with low solubility.

Protocol: pKa Determination by UV-Metric Titration

  • Rationale: This method relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as its ionization state changes. By monitoring these spectral shifts across a wide pH range, we can determine the pKa.

  • Instrumentation: Use a spectrophotometer equipped with a fiber-optic probe and an automated titrator.

  • Sample Preparation: Prepare a dilute solution of the compound in a multi-component buffer system (e.g., a "universal" buffer) that provides consistent ionic strength across the desired pH range (e.g., pH 2-12).

  • Titration: Begin the automated titration, typically starting at low pH and titrating with a strong base (e.g., 0.1 M KOH). At each pH increment, the full UV-Vis spectrum is recorded. The process is then reversed by titrating with a strong acid (e.g., 0.1 M HCl) to ensure reversibility and stability.

  • Data Analysis: Specialized software analyzes the collected spectra as a function of pH. By deconvoluting the spectral data, the software calculates the pKa values corresponding to the inflection points where the concentrations of the ionized and neutral species are equal.

References

A Technical Guide to the Spectral Analysis of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

In the landscape of pharmaceutical research and materials science, the pyrrolo[2,3-b]pyridine scaffold is a recurring motif of significant interest, often explored for its potential as a kinase inhibitor and in other therapeutic applications[1][2]. The targeted introduction of halogen atoms, such as bromine and fluorine, provides a powerful tool for modulating the electronic properties, binding affinities, and metabolic stability of these core structures.

This guide focuses on the spectral characterization of a specific, yet sparsely documented analogue: 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine . Due to the limited availability of public spectral data for this exact molecule, this document will serve as both a practical guide and a predictive framework. By leveraging established principles of spectroscopy and drawing comparisons with the well-characterized parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine[3][4], we will construct a robust analytical model. This approach is designed to empower researchers to confidently acquire, interpret, and validate the spectral data for this novel compound.

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the reasoning behind the analytical process—the "why" behind the "how." We will explore the causal relationships between molecular structure and spectral output, ensuring that every step is self-validating and grounded in authoritative scientific principles.

Molecular Structure and Expected Spectroscopic Behavior

The introduction of a fluorine atom at the C3 position of the 5-bromo-7-azaindole core is expected to induce significant and predictable changes in the molecule's spectral signature. Fluorine's high electronegativity will influence the electron density across the heterocyclic ring system, impacting the chemical shifts of nearby protons and carbons. Furthermore, the spin-active ¹⁹F nucleus will introduce characteristic couplings, providing an additional layer of structural verification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for elucidating the structure of organic molecules. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR will be essential.

Experimental Protocol: NMR Data Acquisition

A standardized and robust protocol is critical for obtaining high-quality, reproducible data.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for pyrrolopyridines due to its ability to solubilize the compound and reveal the N-H proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, especially the N-H).

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: ~200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: ≥1024 scans to achieve adequate signal-to-noise.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse (zgfl).

    • Spectral Width: ~200 ppm.

    • Reference: An external reference such as CFCl₃ (δ = 0.00 ppm) or an internal standard like hexafluorobenzene (HFB) at -164.9 ppm can be used.[5]

    • Number of Scans: 64-128.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number, environment, and connectivity of the protons. Based on data from the non-fluorinated analogue[3][4], we can predict the following, with adjustments for the fluorine substituent.

Predicted SignalMultiplicityApprox. δ (ppm)Rationale & Key Couplings
N1-H Broad Singlet (br s)> 11.0The pyrrole N-H proton is acidic and often broad due to quadrupole effects and exchange. Its chemical shift is highly dependent on solvent and concentration.
C6-H Doublet (d)8.3 - 8.5Deshielded by the adjacent pyridine nitrogen (N7). Will show a small coupling to C4-H.
C4-H Doublet (d)8.1 - 8.3Located on the pyridine ring. Will show a small coupling to C6-H.
C2-H Doublet of Doublets (dd)7.7 - 7.9This proton will be significantly affected by the adjacent fluorine atom, exhibiting a through-space or through-bond coupling (JHF) in the range of 2-4 Hz. It will also show a smaller coupling to the N1-H.

Causality: The fluorine at C3 will withdraw electron density from the pyrrole ring, causing a downfield shift for the C2-H proton compared to the non-fluorinated parent compound. The most telling feature will be the appearance of a doublet of doublets for C2-H due to coupling with the fluorine atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton. The fluorine substitution will have two major effects: a direct, large C-F coupling and a significant inductive effect on the chemical shift of C3.

Predicted SignalApprox. δ (ppm)Rationale & Key Couplings
C 3150 - 160 (d)The most significant feature. The C3 carbon will appear as a large doublet due to a one-bond coupling to fluorine (¹JCF ≈ 240-260 Hz). Its chemical shift will be dramatically shifted downfield due to the direct attachment of the electronegative fluorine.
C 7a~148A quaternary carbon at the fusion of the two rings.
C 6~143Aromatic CH in the pyridine ring.
C 4~131Aromatic CH in the pyridine ring.
C 2~125 (d)This carbon will exhibit a two-bond coupling to fluorine (²JCF ≈ 10-20 Hz), appearing as a smaller doublet.
C 3a~123A quaternary carbon at the fusion of the two rings.
C 5~112The carbon bearing the bromine atom. Its chemical shift is influenced by the heavy atom effect.

Self-Validation: Observing the large one-bond C-F coupling for C3 provides unequivocal evidence for the position of the fluorine atom. The smaller two-bond coupling to C2 further validates the assignment.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine environment[6].

| Predicted Signal | Multiplicity | Approx. δ (ppm) | Rationale & Key Couplings | | :--- | :--- | :--- | | C3-F | Doublet of Doublets (dd) | -110 to -130 | The fluorine signal will be split by the adjacent C2-H proton (JHF) and potentially by the C4-H proton through a longer-range coupling. The precise chemical shift can be influenced by the solvent. |

Expertise Insight: The chemical shift of fluorine is highly sensitive to its electronic environment. A value in the predicted range is characteristic of a fluorine atom attached to an aromatic heterocyclic system. This single peak, with its specific couplings, acts as a unique fingerprint for the molecule.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (5-10mg in DMSO-d6 + TMS) h1 ¹H NMR Acquisition prep->h1 c13 ¹³C NMR Acquisition prep->c13 f19 ¹⁹F NMR Acquisition prep->f19 h1_interp ¹H Interpretation: - Identify spin systems - Confirm H-F coupling at C2 h1->h1_interp c13_interp ¹³C Interpretation: - Identify large ¹JCF at C3 - Confirm ²JCF at C2 c13->c13_interp f19_interp ¹⁹F Interpretation: - Confirm chemical shift - Analyze couplings to protons f19->f19_interp structure Structure Confirmation h1_interp->structure c13_interp->structure f19_interp->structure

Caption: A streamlined workflow for the comprehensive NMR analysis of the title compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, offering orthogonal confirmation of the molecular formula and structure.

Experimental Protocol: MS Data Acquisition

Instrumentation:

  • A high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, is highly recommended for obtaining accurate mass data.

Methodology:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Acquire data in positive ion mode using electrospray ionization (ESI).

  • Perform a full scan analysis (e.g., m/z 50-500) to identify the molecular ion.

  • If possible, perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and gather structural information.

Predicted Mass Spectrum

The molecular formula of this compound is C₇H₄BrFN₂.

Key Observations:

  • Molecular Weight: The monoisotopic mass is calculated to be 213.9596 g/mol .

  • Isotopic Pattern: A critical feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, the mass spectrum will show a characteristic pair of peaks for the molecular ion ([M+H]⁺) and any bromine-containing fragments.

    • [M+H]⁺ peak at m/z ~214.9675 (containing ⁷⁹Br)

    • [M+2+H]⁺ peak at m/z ~216.9654 (containing ⁸¹Br) with nearly identical intensity.

This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table: Predicted Mass Spectrometry Data

IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Expected Observation
[M]⁺˙213.9596215.9575The molecular ion radical (less common in ESI).
[M+H]⁺214.9675216.9654The protonated molecular ion. A doublet of peaks with ~1:1 intensity ratio, separated by 2 Da.
[M-Br]⁺135.0433-A potential fragment corresponding to the loss of the bromine atom.

Authoritative Grounding: The use of HRMS allows for the determination of the elemental composition. An observed mass within 5 ppm of the calculated value for C₇H₅BrFN₂⁺ provides extremely high confidence in the assigned molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy solid-state analysis.

Methodology:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Predicted IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeRationale
~3100 - 3300N-H StretchA moderately broad peak characteristic of the pyrrole N-H bond.
~3000 - 3100Aromatic C-H StretchSharp peaks corresponding to the C-H bonds on the aromatic rings.
~1620 - 1400C=C and C=N StretchesA series of sharp to medium intensity bands from the stretching vibrations within the fused aromatic ring system.
~1100 - 1250C-F StretchA strong, characteristic absorption band for the carbon-fluorine bond. The exact position can vary but is typically in this region for aromatic fluorides.
< 800C-Br StretchA weaker absorption in the fingerprint region corresponding to the carbon-bromine bond.

Trustworthiness: The presence of a strong band in the 1100-1250 cm⁻¹ region, in conjunction with the characteristic N-H stretch, provides rapid, albeit lower-resolution, confirmation of the key functional groups.

Conclusion and Best Practices

The comprehensive characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR spectroscopy. While public data for this specific molecule is scarce, a robust analytical framework can be built upon the well-documented spectra of its analogues and a deep understanding of spectroscopic principles.

For any researcher working with this or similar novel compounds, the following best practices are paramount:

  • Orthogonal Confirmation: Never rely on a single analytical technique. The combination of exact mass from HRMS, the detailed connectivity from a full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D experiments like COSY and HSQC if needed), and functional group data from IR provides a self-validating and unassailable structural proof.

  • Data Integrity: Meticulous sample preparation and adherence to established acquisition protocols are essential for generating high-quality, reproducible data.

  • Predictive Analysis: Before acquiring data, sketch out the predicted spectra as we have done here. This exercise sharpens analytical intuition and helps in rapidly identifying unexpected or anomalous results.

This guide provides the foundational knowledge and predictive data necessary to confidently undertake the spectral analysis of this compound, enabling its further exploration in the critical fields of drug discovery and materials science.

References

1H NMR and 13C NMR of 5-bromo-3-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-bromo-3-fluoro-7-azaindole

Abstract

5-bromo-3-fluoro-7-azaindole is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing targeted therapeutic agents.[1] Despite its importance, a comprehensive, publicly available analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic characteristics is not readily found. This technical guide aims to fill that gap by providing a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 5-bromo-3-fluoro-7-azaindole. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, this document offers a robust framework for the identification, structural verification, and quality control of this important molecule. We will explore the anticipated chemical shifts, multiplicities, and coupling constants, explain the underlying principles of substituent effects, and propose a self-validating experimental workflow using 2D NMR techniques.

The 7-Azaindole Core: Structure and Electronic Landscape

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bicyclic heteroaromatic system isosteric to indole, where a carbon atom at position 7 has been replaced by nitrogen. This substitution significantly alters the electronic properties of the ring system, particularly the pyridine moiety, and provides an additional site for hydrogen bonding, which is often crucial for molecular recognition in biological systems.[2] The standard numbering convention, which will be used throughout this guide, is illustrated below.

cluster_0 5-bromo-3-fluoro-7-azaindole mol N1 N1-H C2 C2 C3 C3-F C3a C3a C4 C4 C5 C5-Br C6 C6 N7 N7 C7a C7a

Figure 1: Structure and IUPAC numbering of 5-bromo-3-fluoro-7-azaindole.

The introduction of a bromine atom at C5 and a fluorine atom at C3 creates a unique and complex electronic environment. Understanding the interplay of their respective electronic effects is paramount to accurately interpreting the NMR spectra.

Foundational Principles: Substituent Effects on NMR Spectra

The predicted NMR spectrum of 5-bromo-3-fluoro-7-azaindole is a composite of the parent 7-azaindole scaffold modified by the strong inductive and mesomeric effects of the halogen substituents.

  • Fluorine at C3: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Its most significant impact in NMR is the generation of spin-spin coupling to nearby carbon and proton nuclei. The magnitude of these J-couplings (nJCF, nJHF) is highly dependent on the number of intervening bonds and their spatial orientation, providing invaluable structural information.[3] Furthermore, the chemical shift of fluorine itself is highly sensitive to its local electronic environment.[4]

  • Bromine at C5: Bromine also exerts an electron-withdrawing inductive effect, though weaker than fluorine's. It influences the chemical shifts of adjacent protons and carbons (H4, H6, C4, C5, C6). A key consideration is the "heavy atom effect," where the large electron cloud of bromine can influence the shielding of nearby nuclei.[5]

  • Nitrogen at N7: The pyridine nitrogen (N7) is sp² hybridized and acts as an electron-withdrawing group, deshielding the protons and carbons in the pyridine ring (especially H6 and C6).

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals in the aromatic region, corresponding to the N1-H proton and the three C-H protons at positions 2, 4, and 6. The solvent of choice for data acquisition will significantly influence the chemical shift and appearance of the N1-H proton; DMSO-d₆ is often preferred as it allows for clear observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for 5-bromo-3-fluoro-7-azaindole (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
N1-H ~12.0 - 12.5Broad Singlet (br s)-The acidic pyrrole proton is typically observed as a broad signal at a very downfield shift in DMSO-d₆. Its position is sensitive to concentration and temperature.
H6 ~8.4 - 8.6Doublet (d)⁴JHF ≈ 1-2 HzH6 is deshielded by the adjacent electron-withdrawing N7. It is expected to show a small four-bond coupling to the fluorine at C3.
H4 ~8.2 - 8.4Doublet (d)⁴JHF ≈ 2-4 HzH4 is deshielded by the pyridine ring current and the adjacent C3a-C7a bond. It is expected to exhibit a four-bond coupling to the C3 fluorine.
H2 ~8.0 - 8.2Doublet (d)³JHF ≈ 2-3 HzThe C2 proton is adjacent to the pyrrole nitrogen (N1) and is expected to show a characteristic three-bond coupling to the fluorine atom at C3.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will be profoundly influenced by the C-F coupling. The carbon atom directly bonded to fluorine (C3) will appear as a doublet with a very large one-bond coupling constant (¹JCF). Other carbons will also exhibit smaller two-, three-, or four-bond couplings, which are critical for unambiguous assignment.

Table 2: Predicted ¹³C NMR Data for 5-bromo-3-fluoro-7-azaindole (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (from ¹⁹F)Predicted Coupling Constant (J, Hz)Rationale for Prediction
C3 ~150 - 155Doublet (d)¹JCF ≈ 240-260Directly attached to fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling.
C7a ~148 - 150Singlet or small d⁴JCF ≈ 1-3Quaternary carbon at the ring junction, deshielded by N7.
C6 ~145 - 147Singlet or small d⁵JCF ≈ 1-2Deshielded due to proximity to the electronegative N7.
C3a ~125 - 128Doublet (d)²JCF ≈ 10-15Quaternary carbon adjacent to C3, showing a two-bond C-F coupling.
C2 ~118 - 122Doublet (d)²JCF ≈ 15-25The C-F coupling is transmitted across the N1 atom.
C4 ~115 - 118Doublet (d)³JCF ≈ 8-12Shows a three-bond coupling to the fluorine atom.
C5 ~100 - 105Singlet or small d⁴JCF ≈ 1-3Directly attached to bromine, which typically induces an upfield shift compared to an unsubstituted carbon.

A Self-Validating Workflow: 2D NMR for Structural Confirmation

While 1D spectra provide the initial data, a robust and trustworthy assignment requires 2D NMR experiments. This multi-dimensional approach forms a self-validating system where correlations confirm initial hypotheses.

Figure 2: Recommended 2D NMR experimental workflow for structural validation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the cornerstone of assignment, unequivocally linking each proton signal to the carbon it is directly attached to. For this molecule, it would show correlations for H2-C2, H4-C4, and H6-C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule as it reveals long-range (²JCH and ³JCH) correlations, allowing for the assignment of non-protonated (quaternary) carbons and piecing together the molecular framework. Key expected correlations are shown in Figure 3.

cluster_0 Key Predicted HMBC Correlations mol H2 H2 C3 C3 H2->C3 ²J C3a C3a H2->C3a ³J C7a C7a H2->C7a ³J H4 H4 H4->C3a ²J C5 C5 H4->C5 ²J C6 C6 H4->C6 ³J H4->C7a ³J H6 H6 C4 C4 H6->C4 ³J H6->C5 ²J H6->C7a ²J NH N1-H

Figure 3: Diagram of key expected HMBC correlations for assignment confirmation.

Recommended Experimental Protocol

To acquire high-quality, unambiguous data for 5-bromo-3-fluoro-7-azaindole, the following protocol is recommended.

I. Sample Preparation

  • Accurately weigh approximately 10-15 mg of the sample.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of DMSO-d₆ is recommended to clearly observe the N-H proton and to ensure good solubility.

  • Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup

  • Use a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of ¹H, ¹³C, and ¹⁹F observation. A cryoprobe is recommended for enhanced sensitivity, especially for ¹³C and 2D experiments.

  • Tune and match the probe for all relevant nuclei (¹H, ¹³C, ²H for lock).

  • Shim the magnetic field to achieve optimal resolution (line width for the residual solvent peak should be <0.5 Hz).

  • Set the sample temperature to 298 K (25 °C).

III. Data Acquisition

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024-2048 (or until adequate signal-to-noise is achieved).

    • Relaxation Delay (d1): 2 seconds.

  • 2D HSQC:

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Optimize the spectral widths in both F2 (¹H) and F1 (¹³C) dimensions to cover all relevant signals.

    • Set the ¹JCH coupling constant for polarization transfer to an average of 145 Hz.

  • 2D HMBC:

    • Use a gradient-selected HMBC pulse sequence.

    • Optimize spectral widths as with the HSQC.

    • Set the long-range coupling constant for evolution to 8 Hz to optimize for both ²JCH and ³JCH correlations.

Conclusion

The NMR spectral analysis of 5-bromo-3-fluoro-7-azaindole presents a fascinating case study in the interplay of substituent effects on a biologically relevant heterocyclic scaffold. While experimental data is not widely published, a thorough analysis based on foundational principles allows for a highly confident prediction of its ¹H and ¹³C NMR spectra. The key identifying features are the characteristic C-F and H-F coupling patterns, the downfield shifts induced by the azaindole core, and the specific chemical shift of the bromine-bearing C5 carbon. The application of a systematic 2D NMR workflow, as outlined in this guide, provides a definitive and self-validating method for the complete and unambiguous structural elucidation of this important molecule, empowering researchers in their drug discovery and development endeavors.

References

5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Abstract

This compound, a halogenated derivative of 7-azaindole, represents a crucial heterocyclic building block for modern drug discovery and materials science. Its unique electronic properties, conferred by the strategic placement of bromine and fluorine atoms on the pyrrolopyridine core, make it an attractive scaffold for the synthesis of targeted therapeutics, particularly in oncology and virology. This guide provides a comprehensive overview of its core chemical properties, a validated synthesis protocol, potential applications, and essential safety information, tailored for researchers and professionals in chemical synthesis and drug development.

Core Molecular Attributes

The foundational characteristics of a compound are its molecular formula and weight, which are indispensable for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Formula: C₇H₄BrFN₂

The molecular formula is derived from the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) structure (C₇H₆N₂). Substitution of one hydrogen atom with a bromine atom and another with a fluorine atom results in the formula C₇H₄BrFN₂.

Molecular Weight: 215.03 g/mol

The molecular weight is calculated based on the atomic masses of the constituent elements:

  • Carbon (C): 7 × 12.011 = 84.077

  • Hydrogen (H): 4 × 1.008 = 4.032

  • Bromine (Br): 1 × 79.904 = 79.904

  • Fluorine (F): 1 × 18.998 = 18.998

  • Nitrogen (N): 2 × 14.007 = 28.014

  • Total Molecular Weight: 215.025 g/mol (rounded to 215.03)

Chemical Structure

The structure consists of a fused bicyclic system where a pyrrole ring is fused to a pyridine ring. The bromine atom is located at position 5 of the bicyclic system, and the fluorine atom is at position 3.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A summary of key properties is presented below. Data for the exact molecule is not widely published; therefore, some values are estimated based on closely related analogs like 5-Bromo-1H-pyrrolo[2,3-b]pyridine and other halogenated heterocycles.[1]

PropertyValueSource/Rationale
IUPAC Name This compoundStandard Nomenclature
CAS Number Not assigned-
Molecular Formula C₇H₄BrFN₂-
Molecular Weight 215.03 g/mol Calculated
Appearance Off-white to light yellow solidAnalogy to similar compounds[2]
Melting Point >200 °C (decomposes)Estimated
Solubility Soluble in DMSO, DMF, sparingly in MeOHTypical for this class of compounds
Storage Store at 2-8°C, sealed in dry, inert atmosphereRecommended for halogenated heterocycles
Safety and Handling

While a specific safety data sheet for this compound is not available, data from structurally similar compounds indicate that it should be handled with care.

  • Hazard Statements: Based on analogs, it is likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Synthesis and Purification

The synthesis of this compound can be approached through multi-step sequences common for this heterocyclic family. A plausible and efficient route involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Proposed Synthetic Pathway

A logical approach begins with a commercially available dihalopyridine, followed by a Sonogashira coupling and subsequent cyclization.

SynthesisWorkflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation & Cyclization cluster_2 Step 3: Electrophilic Fluorination A 2-Amino-3,5-dibromopyridine C Intermediate A (Amino-bromo-alkynylpyridine) A->C Pd(PPh₃)₂, CuI Et₃N, THF, 65°C B Trimethylsilylacetylene B->C D Intermediate B (Deprotected Alkyne) C->D K₂CO₃, MeOH E 5-Bromo-1H-pyrrolo[2,3-b]pyridine D->E KOtBu, NMP 120°C F This compound (Final Product) E->F Selectfluor® Acetonitrile, RT

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)pyridine (Intermediate A)

  • To a solution of 2-amino-3,5-dibromopyridine (1.0 eq) in anhydrous THF and triethylamine (3:1 v/v) under an argon atmosphere, add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 65°C and stir for 12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield Intermediate A.

Step 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Compound E)

  • Dissolve Intermediate A (1.0 eq) in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2 hours to achieve desilylation.

  • Remove the solvent in vacuo. The resulting crude amino-alkynylpyridine is used directly in the next step.

  • Dissolve the crude intermediate in N-methyl-2-pyrrolidone (NMP) and add potassium tert-butoxide (KOtBu) (1.5 eq) portion-wise at 0°C.

  • Heat the mixture to 120°C and stir for 4 hours.

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[3][4]

Step 3: Synthesis of this compound (Final Product)

  • Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile under an argon atmosphere.

  • Add N-Fluorobenzenesulfonimide (Selectfluor®) (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 18-24 hours. The pyrrole C3 position is sufficiently electron-rich for this electrophilic fluorination.

  • Monitor the reaction by LC-MS. Upon completion, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the final compound via column chromatography or preparative HPLC to yield pure this compound.

Applications in Drug Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The introduction of bromo and fluoro substituents provides key advantages:

  • Bromine at C5: Serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse chemical moieties and explore structure-activity relationships (SAR).

  • Fluorine at C3: Can enhance metabolic stability by blocking a potential site of oxidation. Its high electronegativity can also modulate the acidity of the pyrrole N-H and form critical hydrogen bonds or other non-covalent interactions with protein targets.

Kinase Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to be potent inhibitors of various kinases, which are critical targets in oncology. For instance, they form the core of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancers.[5][6] The 5-bromo-3-fluoro scaffold can be used to generate novel analogs targeting the ATP-binding site of such kinases.

KinaseInhibition cluster_Core Pharmacophore Core cluster_Vectors Synthetic Vectors cluster_Target Biological Target cluster_Outcome Therapeutic Outcome Core 5-Bromo-3-fluoro- 1H-pyrrolo[2,3-b]pyridine Vector1 C5-Br Position: Suzuki/Hartwig Coupling Core->Vector1 Vector2 N1-H Position: Alkylation/Arylation Core->Vector2 Target Kinase ATP-Binding Site Vector1->Target Introduces R1 group for binding pocket Vector2->Target Introduces R2 group for solvent front Outcome Inhibition of Cancer Cell Proliferation Target->Outcome Blocks signaling pathway

Caption: Role as a core scaffold in kinase inhibitor design.

Antiviral Agents

The related 5-fluoro-1H-pyrrolo[2,3-b]pyridine core has been successfully used to develop inhibitors of the influenza virus PB2 subunit, a key component of the viral RNA polymerase complex.[7] This demonstrates the potential of the scaffold in combating infectious diseases. The 5-bromo-3-fluoro derivative offers an alternative substitution pattern for optimizing antiviral activity and pharmacokinetic properties.

Analytical Quality Control

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons on the bicyclic ring. The number of signals and their coupling patterns will confirm the substitution pattern.

    • ¹⁹F NMR: A singlet peak will confirm the presence of the single fluorine atom.

    • ¹³C NMR: The number of carbon signals will correspond to the structure, with shifts influenced by the attached halogens.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C₇H₄BrFN₂. The isotopic pattern of bromine (¹⁹Br/⁸¹Br) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for research applications.

Conclusion

This compound is a high-value chemical intermediate with significant potential for the development of novel pharmaceuticals. Its synthesis, while requiring multiple steps, relies on well-established and robust chemical transformations. The strategic placement of its halogen atoms provides both a site for further chemical diversification and the potential for enhanced biological properties. This guide serves as a foundational resource for scientists looking to leverage this powerful building block in their research and development endeavors.

References

The Crystalline Landscape of 5-Bromo-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Bromo-7-azaindole Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of targeted therapeutics.[1][2] Its structural similarity to purines and indoles allows it to function as a bioisostere, modulating biological activity while potentially improving physicochemical properties.[2] The introduction of a bromine atom at the 5-position creates a versatile synthetic handle for further functionalization through various coupling reactions, making 5-bromo-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) a critical intermediate in the synthesis of numerous kinase inhibitors and other pharmaceuticals.[1][3] Notably, this scaffold is a key component of approved anti-cancer drugs like Vemurafenib and ABT199 (Venetoclax).[1][3]

This technical guide provides an in-depth exploration of the crystal structure of 5-bromo-pyrrolo[2,3-b]pyridine and its derivatives. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for drug development professionals. Crystal structure dictates crucial properties such as solubility, stability, and bioavailability. Furthermore, a detailed analysis of intermolecular interactions within the crystal lattice can provide invaluable insights for the rational design of new drug candidates with improved efficacy and developability. This guide will delve into the synthesis, crystallization, and structural analysis of these important compounds, offering field-proven insights for researchers and scientists in drug discovery.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthetic accessibility of 5-bromo-pyrrolo[2,3-b]pyridine and its derivatives is a key factor in its widespread use. Various synthetic routes have been developed, often starting from 2-aminopyridine or 7-azaindole itself.[4][5] The choice of synthetic pathway can influence the impurity profile and, consequently, the crystallization outcome.

Experimental Protocol: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol outlines a common method for the synthesis of the parent compound, adapted from publicly available procedures.[5]

Step 1: Dihydro-7-azaindole-2-sodium sulfonate formation

  • In a suitable reaction vessel, combine 7-azaindole and sodium hydrogen sulfite.

  • The reaction is typically carried out in an aqueous medium.

  • The mixture is stirred at a controlled temperature (e.g., 20-100 °C) for a sufficient duration (1-72 hours) to ensure complete conversion.

Step 2: Bromination

  • The dihydro-7-azaindole-2-sodium sulfonate from the previous step is subjected to bromination.

  • A brominating agent, such as bromine, is added in a controlled manner, often at a reduced temperature (e.g., 0-30 °C) to manage the exothermicity of the reaction.

  • The molar ratio of the substrate to the brominating agent is carefully controlled (e.g., 1:1.4) to achieve selective bromination at the 5-position.

Step 3: Elimination of the sulfonate group

  • The resulting dihydro-5-bromo-7-azaindole-2-sodium sulfonate is treated with a base (e.g., Lithium Hydroxide Monohydrate) to induce the elimination of the sodium sulfonate group and restore the aromaticity of the pyrrolo[2,3-b]pyridine ring system.

  • The reaction progress is monitored by a suitable analytical technique, such as HPLC, until the starting material is consumed.

Step 4: Isolation and Purification

  • The crude 5-bromo-7-azaindole is isolated by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as toluene, often with the use of activated carbon for decolorization. The final product is a light-yellow to off-white solid with a purity of >99%.[4]

Experimental Protocol: Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is crucial.

Slow Evaporation Method for 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine:

  • Dissolve the synthesized compound in a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether.

  • Transfer the solution to a clean vial.

  • Seal the vial with a perforated film to allow for slow evaporation of the solvent at room temperature.

  • Transparent, crack-free single crystals are typically obtained after several days.[6]

The Crystal Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The crystal structure of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, has been determined by single-crystal X-ray diffraction.[7][8] This foundational structure provides a benchmark for understanding the impact of further derivatization.

The molecule consists of a fused pyridine and pyrrole ring system, forming an essentially planar azaindole skeleton.[7][8] In the solid state, the molecules are organized into centrosymmetric dimers through pairs of N—H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of an adjacent molecule.[7][8][9] These dimers are further connected into a two-dimensional supramolecular array through C—H···C non-covalent contacts.[9]

Below is a diagram illustrating the hydrogen bonding interaction in the dimer of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Caption: Hydrogen-bonded dimer of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Crystallographic Data Summary
Parameter5-Bromo-1H-pyrrolo[2,3-b]pyridine[8]5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine[6]
FormulaC₇H₅BrN₂C₁₄H₁₁BrN₂O₂S
Molar Mass197.04351.22
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)8.9082 (4)11.531(2)
b (Å)13.3632 (6)10.119(2)
c (Å)5.8330 (3)12.308(3)
β (°)103.403 (5)101.55(3)
V (ų)675.47 (6)1406.1(5)
Z44

Structural Analysis of a Key Derivative: 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

The introduction of a tosyl protecting group at the N1 position of the pyrrole ring significantly alters the intermolecular interactions and crystal packing. The crystal structure of 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine reveals the absence of the N-H···N hydrogen bonding that characterizes the parent compound.[6] Instead, the crystal packing is dominated by other weak intermolecular interactions.

The tosyl group is not coplanar with the pyrrolo[2,3-b]pyridine ring system. This steric hindrance and the electronic effects of the sulfonyl group can influence the reactivity of the core structure. The structure of this derivative was confirmed by ¹H NMR, ¹³C NMR, FTIR, and X-ray diffraction.[6] Density functional theory (DFT) calculations have also been used to optimize the molecular structure and compare it with the experimental X-ray diffraction data, showing good agreement.[6]

Structure-Activity Relationship (SAR) and Implications for Drug Design

The 7-azaindole scaffold is a well-established hinge-binding motif for many protein kinase inhibitors.[2] The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region. The pyrrole N-H can act as a hydrogen bond donor. The 5-bromo substituent serves as a key attachment point for various side chains that can extend into other pockets of the ATP-binding site, thereby modulating potency and selectivity.

A general workflow for SAR studies in this context is illustrated below.

SAR_Workflow A Synthesis of 5-Bromo-pyrrolo[2,3-b]pyridine Core B Derivatization at the 5-position (e.g., Suzuki, Sonogashira coupling) A->B C Biological Screening (e.g., Kinase Inhibition Assay) B->C D Identification of 'Hit' Compounds C->D E Co-crystallization with Target Protein D->E F Structural Analysis of Protein-Ligand Complex E->F G Rational Design of New Analogs F->G G->B H Iterative Optimization Cycles G->H H->B

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

The planarity of the pyrrolo[2,3-b]pyridine core is often crucial for effective binding to the kinase hinge region. Substituents that disrupt this planarity can negatively impact biological activity. The crystal structures of these derivatives provide empirical data on how different substituents affect the overall molecular conformation. By comparing the crystal structures of a series of derivatives with their corresponding biological activities, researchers can build robust SAR models to guide the design of more potent and selective inhibitors.

Conclusion

The 5-bromo-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. This guide has provided a detailed overview of the synthesis, crystallization, and crystal structure of the parent compound and a key derivative. The analysis of the crystal structures reveals the critical role of intermolecular interactions, particularly hydrogen bonding, in the solid-state arrangement of these molecules. For drug development professionals, a thorough understanding of the crystalline landscape of these compounds is not merely an academic exercise; it is a fundamental requirement for the successful design and development of new medicines. The structural insights presented herein provide a solid foundation for the rational design of next-generation therapeutics based on this versatile scaffold.

References

The Emergence of a Privileged Scaffold: A Technical History of Substituted 7-Azaindoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique structure, acting as a bioisostere for the natural indole nucleus, confers favorable physicochemical properties. More importantly, its intrinsic ability to form specific, dual hydrogen bonds has made it a cornerstone in the design of kinase inhibitors. This guide provides a technical overview of the historical evolution of substituted 7-azaindoles, from early synthetic curiosities to their current status as a foundational component of targeted therapeutics. We will explore the progression of synthetic methodologies, the mechanistic basis for their efficacy, and the landmark discoveries that cemented their role in the pharmaceutical landscape.

Introduction: The 7-Azaindole Scaffold

Azaindoles are bicyclic heteroaromatic compounds where one of the carbon atoms in the benzene ring of an indole is replaced by a nitrogen atom. Among the four possible isomers, the 7-azaindole scaffold has emerged as particularly significant in drug discovery.[1] Its structure is unique in that the pyrrolic N-H group can act as a hydrogen bond donor, while the adjacent pyridinic nitrogen at position 7 serves as a hydrogen bond acceptor. This elegant arrangement is the key to its success, allowing it to function as a highly effective "hinge-binding motif" that mimics the adenine portion of ATP in the active site of protein kinases.[2]

The breakthrough of Vemurafenib, the first FDA-approved drug featuring this core, marked a pivotal moment, validating the fragment-based design approach and igniting widespread interest in the 7-azaindole scaffold.[3]

Historical Perspective and the Evolution of Synthesis

While its prominence is recent, the 7-azaindole nucleus has been known for decades. Early synthetic work dates back to the mid-20th century, with investigations into various routes for preparing 1H-pyrrolo[2,3-b]pyridines.[4] However, the synthesis of functionally substituted derivatives remained a significant challenge, limiting its initial exploration in medicinal chemistry.

Classical Synthetic Routes: The Chichibabin Cyclization

One of the foundational methods for constructing the 7-azaindole ring system is the Chichibabin reaction. This classical method involves the condensation of a substituted 3-picoline (3-methylpyridine) with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA).[5][6] The reaction proceeds via metalation of the picoline's methyl group, followed by nucleophilic attack on the nitrile, and subsequent intramolecular cyclization onto the pyridine ring to form the fused pyrrole.[5][7]

While historically important, this method can be complex, often requiring harsh conditions and being sensitive to side reactions, such as dimerization of the starting picoline.[5][6]

Caption: Generalized workflow of the Chichibabin 7-azaindole synthesis.

The Modern Era: Palladium-Catalyzed Cross-Coupling

The true explosion in 7-azaindole chemistry was ignited by the advent of modern palladium-catalyzed cross-coupling reactions. These methods provided a robust, modular, and highly versatile toolkit for constructing and functionalizing the 7-azaindole core with unprecedented precision.

Key reactions that revolutionized the synthesis of substituted 7-azaindoles include:

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A common strategy involves coupling an alkyne with a 2-amino-3-halopyridine, followed by an intramolecular cyclization to form the 2-substituted 7-azaindole.[8][9] This two-step, one-pot procedure is highly efficient and avoids the need for protecting groups on the amine.[8]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is used to couple amines with aryl halides. It has been instrumental in attaching various amine-containing side chains to a pre-formed halo-7-azaindole core, a critical step in optimizing the pharmacological properties of drug candidates.[10][11][12] The development of specialized biarylphosphine ligands was crucial for applying this reaction to the unprotected 7-azaindole N-H group.[13]

  • Heck and Suzuki Couplings: These reactions are also widely used to install aryl or vinyl substituents at various positions on the 7-azaindole ring, enabling extensive exploration of the structure-activity relationship (SAR).[14]

Exemplary Protocol: Two-Step Synthesis of 2-Substituted 7-Azaindoles

The following protocol illustrates a common modern approach utilizing a Sonogashira coupling followed by a base-mediated cyclization.[8]

Step 1: Palladium-Catalyzed Sonogashira Coupling

  • To a reaction vessel under an inert atmosphere (e.g., Argon), add 2-amino-3-iodopyridine (1.0 eq), the desired terminal alkyne (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add a suitable solvent system, such as a mixture of triethylamine (TEA) and dimethylformamide (DMF).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the crude 2-amino-3-(alkynyl)pyridine intermediate is typically carried forward without purification.

Step 2: Intramolecular C-N Cyclization

  • To the crude reaction mixture from Step 1, add potassium tert-butoxide (t-BuOK, 2.0 eq) and a catalytic amount of a phase-transfer catalyst such as 18-crown-6.

  • Add toluene as the solvent and heat the mixture to 65 °C.

  • Stir for 2-4 hours, monitoring the formation of the 7-azaindole product.

  • After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the final 2-substituted 7-azaindole product using column chromatography.

The Kinase Revolution: 7-Azaindole as a Premier Hinge Binder

The primary driver for the ascent of 7-azaindoles in drug discovery is their ideal fit as inhibitors of protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The Bidentate Hydrogen Bonding Paradigm

Most kinase inhibitors are ATP-competitive, meaning they bind in the same pocket as the enzyme's natural substrate, adenosine triphosphate. A critical interaction point within this pocket is the "hinge region," a short peptide sequence that connects the N- and C-lobes of the kinase domain. The adenine ring of ATP forms two key hydrogen bonds with the backbone of this hinge.

The 7-azaindole scaffold exquisitely mimics this interaction. The pyrrole N-H at position 1 acts as a hydrogen bond donor to a backbone carbonyl of an amino acid in the hinge (e.g., glutamate), while the pyridine nitrogen at position 7 acts as a hydrogen bond acceptor from a backbone N-H of another hinge residue (e.g., alanine).[2] This bidentate interaction provides a strong and specific anchor for the inhibitor, forming the foundation of its potency.

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Core Hinge_CO C=O Hinge_NH N-H Azaindole_N N: (Acceptor) Hinge_NH->Azaindole_N H-Bond Azaindole_NH N-H (Donor) Azaindole_NH->Hinge_CO H-Bond

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

A Scaffold for Structure-Based Design

This reliable binding mode makes the 7-azaindole an ideal starting point for fragment-based and structure-based drug design. Once anchored to the hinge, substituents can be strategically added to the other positions of the ring (C2, C3, C4, C5, C6) to extend into other pockets of the ATP-binding site, thereby increasing potency and tuning selectivity against specific kinases.

PositionTypical Role of SubstituentRationale
C3 Occupies hydrophobic pocket, enhances potency.Extends towards the "gatekeeper" residue and a deep hydrophobic pocket, allowing for significant SAR exploration.
C5 Modulates selectivity and physicochemical properties.Projects towards the solvent-exposed region, allowing for the attachment of larger groups to improve solubility or target unique sub-pockets.[15]
N1 Critical for H-bond donation; generally unsubstituted.The N-H is essential for the primary anchoring interaction. Alkylation or substitution typically leads to a significant loss of activity.

Landmark 7-Azaindole-Based Therapeutics

The versatility of the 7-azaindole scaffold is demonstrated by the wide range of kinases it has been used to target. Its application has led to the discovery of numerous clinical candidates and approved drugs.

Compound/SeriesPrimary Kinase Target(s)Therapeutic AreaKey Feature
Vemurafenib B-RAF (V600E mutant)MelanomaFirst FDA-approved 7-azaindole drug; a triumph of structure-based design.[3]
Pexidartinib CSF1RTenosynovial Giant Cell TumorTargets a receptor tyrosine kinase involved in tumor-associated macrophages.
GSK1070916 Aurora B/COncology (Clinical Trials)Potent inhibitor of mitotic kinases, demonstrating scaffold's use beyond tyrosine kinases.
FGFR Inhibitors FGFR1/2/3/4Oncology (Various Cancers)Multiple candidates developed for cancers driven by aberrant FGFR signaling.[2][15]
PI3K Inhibitors PI3K familyOncologyScaffold forms two hydrogen bonds with Val882 in the PI3Kγ active site.

Conclusion and Future Outlook

The journey of the substituted 7-azaindole is a testament to the power of synergistic advancements in synthetic chemistry and molecular biology. The development of robust and versatile palladium-catalyzed reactions unlocked the potential of a scaffold that was perfectly pre-organized to interact with one of the most important enzyme families in human disease. Its history underscores a key principle of modern drug discovery: that a deep understanding of molecular interactions, combined with the synthetic power to precisely modify chemical structures, can transform a simple heterocycle into a life-saving therapeutic.

Looking forward, the 7-azaindole core will undoubtedly continue to be a mainstay in the development of kinase inhibitors. Future innovations will likely focus on its incorporation into next-generation modalities, such as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and multi-targeted agents designed to overcome drug resistance. The rich history of the 7-azaindole ensures it will remain a privileged and highly valued scaffold for years to come.

References

An In-Depth Technical Guide to the Fundamental Reactivity of the 1H-Pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic scaffold in modern medicinal chemistry and materials science.[1][2] Its structure, featuring a π-excessive pyrrole ring fused to a π-deficient pyridine ring, imparts a unique and versatile reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of the 7-azaindole core, designed for researchers, scientists, and drug development professionals. We will dissect the electronic underpinnings of its reactivity, detail key transformation classes—including electrophilic substitution, metalation, and transition metal-catalyzed cross-coupling—and provide field-proven experimental protocols to empower practical application.

Electronic Structure: The Duality of the Azaindole Core

The reactivity of 7-azaindole is a direct consequence of the electronic interplay between its two fused rings. The pyrrole moiety is isoelectronic with the cyclopentadienyl anion, making it electron-rich and thus highly susceptible to electrophilic attack. Conversely, the pyridine ring, with its electronegative nitrogen atom, is electron-deficient, which deactivates it toward electrophiles but primes it for nucleophilic attack or metal-catalyzed C-H functionalization.

This electronic duality dictates the regioselectivity of most transformations:

  • Pyrrole Ring (Positions C2, C3): The primary site for electrophilic aromatic substitution and kinetically favored deprotonation.

  • Pyridine Ring (Positions C4, C5, C6): Generally less reactive but can be functionalized through directed metalation, nucleophilic aromatic substitution (especially upon N-oxidation), or modern C-H activation techniques.

A diagram illustrating the primary sites of reactivity on the 7-azaindole core.

Electrophilic Aromatic Substitution: The Dominance of C3

Consistent with classic indole chemistry, the pyrrole ring of 7-azaindole is the primary locus for electrophilic aromatic substitution (SEAr). The reaction proceeds with a strong preference for the C3 position. This regioselectivity is driven by the formation of the most stable cationic intermediate (Wheland intermediate), which avoids disruption of the pyridine ring's aromaticity.[3][4]

Key electrophilic reactions include:

  • Halogenation: Bromination, chlorination, and iodination are readily achieved using N-halosuccinimides (NBS, NCS, NIS). C3-iodination is a particularly strategic transformation, as the iodo group serves as an excellent handle for subsequent palladium-catalyzed cross-coupling reactions.[3][5]

  • Nitration: Introduction of a nitro group at C3 can be accomplished, typically using standard nitrating agents.[3]

  • Formylation (Vilsmeier-Haack): The Vilsmeier-Haack reaction provides a reliable method for introducing a C3-formyl group, a versatile precursor for further derivatization.[6][7]

  • Chalcogenation: Thiols and diselenides can be coupled at the C3 position under iodine catalysis to furnish sulfenylated and selenylated products, respectively.[8]

Table 1: Common Electrophilic Substitution Reactions at C3
ReactionReagent(s)Typical ConditionsReference
IodinationN-Iodosuccinimide (NIS), KOHAcetonitrile, rt[1]
BrominationN-Bromosuccinimide (NBS)Aprotic solvents, mild temp.[9]
NitrationHNO₃/H₂SO₄Standard nitrating conditions[3]
FormylationPOCl₃, DMF0 °C to rt[7]
SulfenylationThiol, I₂ (cat.)DMSO, 80 °C[8]
Field-Proven Protocol: C3-Iodination of 1H-Pyrrolo[2,3-b]pyridine

Causality: This protocol utilizes potassium hydroxide to deprotonate the acidic N-H of the pyrrole ring. The resulting anion enhances the nucleophilicity of the pyrrole ring, facilitating a rapid and highly regioselective electrophilic attack at C3 by the iodonium source, NIS.

Methodology:

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent like acetonitrile or DMF, add potassium hydroxide (3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes until a homogenous solution or fine suspension is formed.

  • Add N-Iodosuccinimide (NIS) (1.0 equiv) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

  • Continue stirring at room temperature for 10-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 3-iodo-1H-pyrrolo[2,3-b]pyridine.[1]

Metalation: A Gateway to Diverse Functionalization

Deprotonation, or metalation, is one of the most powerful strategies for the functionalization of the 7-azaindole core. The choice of base, stoichiometry, and directing groups allows for remarkable regiochemical control.

  • N1-Deprotonation: The pyrrole N-H proton is the most acidic site and is readily removed by bases like NaH or BuLi. The resulting anion can be trapped with various electrophiles (e.g., alkyl halides, phosphinoyl chlorides) to yield N1-substituted derivatives.[10]

  • C2-Lithiation: After the N-H proton, the C2-H is the most kinetically acidic carbon-bound proton. Using an excess of a strong base like n-BuLi or lithium tetramethylpiperidide (LiTMP) overcomes the initial N-H deprotonation and effects a second deprotonation at the C2 position. This C2-lithiated species is a potent nucleophile for reaction with a wide range of electrophiles.[1][11][12]

  • Directed ortho-Metalation (DoM): DoM is a sophisticated strategy that uses a directing metalation group (DMG) to guide deprotonation to an adjacent position.[13][14] For instance, installing a DMG (e.g., -CONEt₂) at the C3 position can direct lithiation to the C4 position on the pyridine ring, a site not accessible by conventional SEAr. This "ring-walk" methodology enables the exhaustive and predictable functionalization of the entire scaffold.[15][16]

Metalation_Sites Figure 2: Regioselective Metalation Pathways cluster_paths cluster_products azaindole N1-H C2-H C3-DMG C4-H path1 1. Base (1 eq) 2. E+ azaindole:n1->path1 path2 1. Strong Base (>2 eq) 2. E+ azaindole:c2->path2 path3 1. Strong Base (DoM) 2. E+ azaindole:c4->path3 azaindole:c3->path3 prod1 N1-Functionalized path1->prod1 prod2 C2-Functionalized path2->prod2 prod3 C4-Functionalized path3->prod3

Flowchart of metalation strategies for regioselective functionalization.

Transition Metal-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis and derivatization of 7-azaindoles.[17] By starting with a halogenated or triflated azaindole, chemists can forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

  • Suzuki-Miyaura Coupling: This is the preeminent method for creating C-C bonds by coupling halo-azaindoles with boronic acids or esters. It is widely used to install aryl or heteroaryl groups at nearly any position on the scaffold, provided the corresponding halide is available.[18][19][20]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, crucial for introducing amine functionalities common in pharmacophores. While the free N-H of the pyrrole can complicate the reaction, specialized catalyst systems and the use of strong bases like LiHMDS have enabled the efficient amination of halo-azaindoles.[21][22][23][24]

  • Sonogashira Coupling: The coupling of terminal alkynes with halo-azaindoles provides access to alkynylated derivatives, which are valuable intermediates for further transformations.[17]

  • Heck and Stille Couplings: These reactions, coupling with alkenes and organostannanes respectively, further broaden the toolkit for C-C bond formation on the azaindole core.[18]

Table 2: Key Cross-Coupling Reactions on the 7-Azaindole Core
Reaction NameCoupling PartnersBond FormedTypical CatalystReference
Suzuki-Miyaura R-X + R'-B(OH)₂C-C (sp²-sp²)Pd(PPh₃)₄, Pd(OAc)₂/Ligand[20]
Buchwald-Hartwig R-X + R'₂NHC-NPd Precatalysts (e.g., RuPhos)[21][23]
Sonogashira R-X + R'-C≡CHC-C (sp²-sp)PdCl₂(PPh₃)₂, CuI[17]
Heck R-X + AlkeneC-C (sp²-sp²)Pd(OAc)₂[18]
Field-Proven Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole

Causality: This protocol utilizes a palladium(0) catalyst, generated in situ, which undergoes oxidative addition into the C-Cl bond. Following transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination, the new C-C bond is formed, regenerating the catalyst.

Methodology:

  • To a reaction vessel, add the 4-chloro-7-azaindole derivative (1.0 equiv), the desired arylboronic acid (1.5-2.0 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Add a palladium catalyst, such as a precatalyst like XPhos Pd G2 (1-5 mol %) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue via column chromatography to obtain the desired C4-arylated 7-azaindole.[19]

Modulating Reactivity: The Role of the N-Oxide

A powerful, albeit less common, strategy for altering the fundamental reactivity of the 7-azaindole core is through the formation of the 7-azaindole N-oxide at the pyridine nitrogen (N7). This modification dramatically changes the electronic landscape of the pyridine ring.

  • Activation towards Nucleophiles: The N-oxide functionality strongly activates the pyridine ring, particularly at the C4 and C6 positions, making it susceptible to nucleophilic aromatic substitution.

  • Altered Regioselectivity: N-oxidation can redirect the regioselectivity of other reactions. For example, palladium-catalyzed direct arylation, which typically occurs on the pyrrole ring, can be directed exclusively to the C6 position of an N-methyl 7-azaindole N-oxide.[25] Subsequent deoxygenation restores the native azaindole core, leaving behind the newly installed functionality on the pyridine ring. This two-step sequence provides a strategic route to otherwise inaccessible isomers.

  • Ligand Properties: The N-oxide can also act as a ligand, coordinating to metals like copper and promoting catalytic cycles, such as in Chan-Lam N-arylation reactions.[26][27]

N_Oxide_Workflow Figure 3: N-Oxide Activation Workflow start 7-Azaindole n_oxide 7-Azaindole N-Oxide start->n_oxide m-CPBA functionalized_n_oxide C6-Arylated N-Oxide n_oxide->functionalized_n_oxide Pd-catalyzed Direct Arylation final_product C6-Arylated 7-Azaindole functionalized_n_oxide->final_product Deoxygenation (e.g., PCl₃)

A workflow for functionalizing the pyridine ring via an N-oxide intermediate.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine core possesses a rich and tunable reactivity profile governed by the electronic dichotomy of its constituent rings. Mastery of its chemistry hinges on understanding the preferential electrophilic reactivity at C3, the site-selective nature of metalation, and the vast potential of transition metal-catalyzed cross-coupling on pre-functionalized scaffolds. Advanced strategies, such as directed ortho-metalation and N-oxide activation, provide pathways to virtually any desired substitution pattern. This versatility is the causal factor behind 7-azaindole's status as a truly "privileged" scaffold, ensuring its continued prominence in the development of novel therapeutics and functional materials.

References

Methodological & Application

Application Note & Synthesis Protocol: 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted 7-Azaindoles in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern drug discovery, serving as a bioisostere for the natural indole nucleus. The introduction of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, often leading to enhanced aqueous solubility, improved metabolic stability, and novel hydrogen bonding interactions with biological targets.[1] These advantageous properties have established 7-azaindoles as core components in a multitude of clinically relevant agents, including kinase inhibitors for oncology, such as Vemurafenib.[2]

Specifically, the targeted installation of halogen atoms, such as bromine and fluorine, onto the 7-azaindole core provides medicinal chemists with powerful tools to modulate potency, selectivity, and pharmacokinetic profiles. The bromine atom at the C5-position can serve as a synthetic handle for further diversification via cross-coupling reactions, while a fluorine atom at the C3-position can enhance binding affinity and block metabolic degradation. This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, a key building block for advanced drug development programs.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most logically approached via a two-step sequence, commencing with the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine. The core of this strategy lies in the regioselective electrophilic fluorination of the electron-rich pyrrole ring.

Workflow Overview:

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Electrophilic Fluorination cluster_2 Final Product SM 5-Bromo-1H-pyrrolo[2,3-b]pyridine Reaction Electrophilic Fluorination Reagent: Selectfluor® Solvent: Acetonitrile SM->Reaction Regioselective C3-Fluorination Product This compound Reaction->Product Purification

Caption: Proposed synthetic workflow for this compound.

The pyrrole moiety of the 7-azaindole system is known to be highly reactive towards electrophiles, with the C3-position being the most nucleophilic. This inherent reactivity allows for a direct and regioselective introduction of a fluorine atom. Our protocol employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a widely used, stable, and effective electrophilic fluorinating agent.[3] The reaction mechanism is believed to proceed via an SN2-type attack of the electron-rich C3-position of the pyrrole onto the electrophilic fluorine atom of Selectfluor®.[4]

Materials and Equipment

Reagents & Solvents Grade Supplier
5-Bromo-1H-pyrrolo[2,3-b]pyridine≥98%Commercially Available
Selectfluor®Reagent GradeCommercially Available
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Saturated Sodium Bicarbonate (aq.)Prepared in-house
Brine (Saturated NaCl aq.)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Equipment Description
Round-bottom flasks50 mL, 100 mL
Magnetic stirrer and stir bars
Ice-water bath
Reflux condenser
Nitrogen/Argon inletFor inert atmosphere
Separatory funnel250 mL
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
UV lamp (254 nm)For TLC visualization
Glass column for chromatography
Silica gel for column chromatography230-400 mesh
High-Resolution Mass Spectrometer (HRMS)
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higher

Experimental Protocol

Step 1: Preparation of Starting Material (If not commercially sourced)

While 5-bromo-1H-pyrrolo[2,3-b]pyridine is commercially available, it can be synthesized from 7-azaindole via electrophilic bromination if required.[5] A common procedure involves the reaction of 7-azaindole with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

Step 2: Electrophilic Fluorination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Caption: Reaction scheme for the synthesis of the target compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.08 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous acetonitrile (25 mL) to the flask. Stir the mixture under a nitrogen or argon atmosphere until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add Selectfluor® (2.15 g, 6.09 mmol, 1.2 equiv.) to the stirred solution at room temperature.

    • Expert Insight: The reaction is typically exothermic. While an ice bath is usually not necessary for this scale, for larger scale reactions, consider cooling the mixture to 0 °C before adding the Selectfluor® to maintain better control over the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material and product should have different Rf values.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Transfer the mixture to a 250 mL separatory funnel and shake vigorously. Allow the layers to separate.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

    • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

Expected Results & Troubleshooting

Parameter Expected Outcome
Yield 50-70%
Appearance White to off-white solid
Purity (by HPLC) >95%
¹H NMR Expect characteristic shifts for the aromatic protons, with coupling to the fluorine atom observable for adjacent protons.
¹⁹F NMR A single peak corresponding to the fluorine atom at the C3-position.
HRMS Calculated mass should match the observed mass for C₇H₄BrFN₂.

Troubleshooting Common Issues:

  • Incomplete Reaction: If TLC indicates a significant amount of starting material remains after 4 hours, allow the reaction to stir for a longer period (up to 12 hours) or gently warm the reaction mixture to 40-50 °C.

  • Formation of Byproducts: Over-reaction or side reactions can lead to di-fluorinated products or other impurities. Ensure the stoichiometry of Selectfluor® is carefully controlled. Purification by column chromatography is crucial to isolate the desired product.

  • Low Yield: Poor recovery after workup can be due to the product's partial solubility in the aqueous phase. Ensure thorough extraction with dichloromethane.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound. By leveraging a regioselective electrophilic fluorination of a commercially available starting material, this method provides reliable access to a valuable building block for drug discovery and medicinal chemistry applications. The provided insights and troubleshooting guide should enable researchers to successfully implement this synthesis in their laboratories.

References

Application Notes: 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine as a Strategic Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as an excellent hinge-binding motif for ATP-competitive kinase inhibitors.[1][2][3] This document provides detailed application notes and protocols on the use of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine , a highly versatile intermediate designed for the efficient synthesis of potent and selective kinase inhibitors. We will explore the strategic value of its unique substitution pattern and provide robust, field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions.

The Strategic Value in Kinase Inhibitor Design

The efficacy of this compound as a synthetic intermediate is not accidental; it is a product of rational design that leverages the distinct roles of each component of the molecule.

  • The 7-Azaindole Core: This bioisostere of indole is a superb hinge-binding fragment. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This bidentate interaction provides a strong anchoring point in the ATP-binding pocket of many kinases.[1][2][4]

  • The 5-Bromo Substituent: The bromine atom at the C5 position is the primary synthetic handle. Its susceptibility to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents. These appended groups are critical for exploring the solvent-exposed regions of the kinase active site, thereby tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.

  • The 3-Fluoro Substituent: The introduction of a fluorine atom at the C3 position is a strategic chemical modification. Fluorine's high electronegativity can significantly alter the electronic properties of the pyrrole ring and the acidity of the N-H proton. This can lead to more favorable interactions with the target kinase, improved metabolic stability, and enhanced cell permeability. In some cases, the fluorine can act as a bioisostere for a hydroxyl group, forming key hydrogen bonds within the active site.[5]

The logical workflow for utilizing this intermediate is visualized below.

G cluster_0 Core Intermediate cluster_1 Key Structural Features cluster_2 Synthetic Elaboration cluster_3 Final Product A This compound B 7-Azaindole Scaffold (Hinge Binding) A->B C C5-Bromine (Synthetic Handle for Cross-Coupling) A->C D C3-Fluorine (Potency & PK Modulation) A->D E Suzuki-Miyaura Coupling (C-C Bond Formation) C->E F Buchwald-Hartwig Amination (C-N Bond Formation) C->F D->E D->F G Potent & Selective Kinase Inhibitor E->G F->G

Caption: Strategic value and synthetic workflow.

Physicochemical Properties & Safety

Before proceeding with any protocol, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValue
IUPAC Name This compound
Synonyms 5-Bromo-3-fluoro-7-azaindole
CAS Number 1260385-91-8[6] (for 4-Bromo analog, specific CAS for 5-bromo isomer may vary)
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
Appearance Expected to be a white to light yellow or tan solid

Safety & Handling: This compound should be handled by trained personnel in a well-ventilated chemical fume hood. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Proposed Synthesis of the Intermediate

While commercially available from several suppliers, understanding the synthesis of the core intermediate provides valuable context. A plausible route involves the construction of the 7-azaindole core followed by sequential halogenation.

  • Formation of the 7-Azaindole Core: Synthesis can begin from appropriately substituted pyridine precursors, such as 2-fluoro-3-methylpyridine, which can undergo condensation reactions with nitriles or aldehydes to form the fused pyrrole ring.[9][10]

  • Fluorination: Direct fluorination of the 7-azaindole core at the C3 position can be challenging. A more common approach is to build the ring from a precursor that already contains the desired fluorine substituent.

  • Bromination: Once the 3-fluoro-1H-pyrrolo[2,3-b]pyridine is obtained, regioselective bromination at the C5 position can be achieved using a mild brominating agent like N-Bromosuccinimide (NBS) in an appropriate solvent like DMF or CCl₄. The pyrrole ring activates the molecule towards electrophilic substitution, and the C5 position is often electronically favored.[11]

Core Application Protocols

The true utility of this compound lies in its application in cross-coupling reactions to build molecular diversity.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern medicinal chemistry for forming C(sp²)-C(sp²) bonds. It allows for the coupling of the 5-bromo position with a wide variety of aryl and heteroaryl boronic acids or esters.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice, though more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd(II) precatalyst can offer higher turnover and broader substrate scope, especially for challenging couplings.[12]

  • Base: A base, typically a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[13]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) under a positive pressure of inert gas. Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 85-110 °C) and stir vigorously for 2-18 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final 5-aryl-3-fluoro-1H-pyrrolo[2,3-b]pyridine.

G A 1. Add Solids (Bromo-intermediate, Boronic Acid, Base) to Reaction Vessel B 2. Inert Atmosphere (Evacuate & Backfill with Argon 3x) A->B C 3. Add Catalyst & Solvents (Pd Catalyst, Dioxane/Water) B->C D 4. Heat & Stir (85-110 °C, 2-18h) Monitor by LC-MS C->D E 5. Work-up (EtOAc/Water Extraction) D->E F 6. Purification (Column Chromatography) E->F G Pure Product (5-Aryl-3-fluoro-7-azaindole) F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, coupling the 5-bromo position with primary or secondary amines.[14] This is invaluable for installing linkers or pharmacophores that require a nitrogen connection point.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of both a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, RuPhos) are critical for facilitating the challenging reductive elimination step that forms the C-N bond.[15][16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and deactivation of the catalyst.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), the phosphine ligand (0.04-0.10 eq.), and the base (NaOt-Bu, 1.4-2.0 eq.) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add this compound (1.0 eq.) to the tube. Seal the tube, and if outside a glovebox, evacuate and backfill with inert gas three times.

  • Solvent and Amine: Add anhydrous, degassed toluene or dioxane via syringe. Finally, add the amine (1.1-1.3 eq.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to obtain the desired 5-amino-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivative.

G A 1. Add Catalyst System & Base (Pd Precatalyst, Ligand, NaOt-Bu) Under Inert Atmosphere B 2. Add Bromo-intermediate (5-Bromo-3-fluoro-7-azaindole) A->B C 3. Add Anhydrous Solvent & Amine (Toluene, Amine Substrate) B->C D 4. Heat & Stir (80-110 °C) Monitor by LC-MS C->D E 5. Quench & Work-up (NH4Cl, EtOAc Extraction) D->E F 6. Purification (Column Chromatography) E->F G Pure Product (5-Amino-3-fluoro-7-azaindole) F->G

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. The combination of a proven hinge-binding scaffold, a versatile synthetic handle for cross-coupling, and a fluorine atom for modulating physicochemical and biological properties makes it an indispensable tool for researchers, scientists, and drug development professionals. The robust protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable and efficient pathways to rapidly generate diverse libraries of novel compounds, accelerating the discovery of next-generation targeted therapeutics.

References

reaction conditions for Suzuki coupling of 5-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki Coupling of 5-Bromo-7-Azaindole: Conditions, Protocols, and Mechanistic Insights

For researchers engaged in medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged structure due to its prevalence in a multitude of kinase inhibitors and other biologically active molecules. The functionalization of this core, particularly at the C5 position, is a critical step in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a powerful tool for introducing aryl, heteroaryl, or vinyl substituents onto the 5-position of the 7-azaindole nucleus from its corresponding 5-bromo derivative.[1][2]

This document serves as a comprehensive technical guide for performing the Suzuki coupling of 5-bromo-7-azaindole. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and provide field-proven troubleshooting strategies to overcome common challenges associated with this specific class of nitrogen-containing heterocycles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide.[3] The process is a catalytic cycle that hinges on the ability of the palladium center to shuttle between its Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of 5-bromo-7-azaindole. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[3]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium center.[3][7]

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond in the desired product (5-aryl-7-azaindole). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0  Regenerates Pd(0) product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination reagents R¹-Br (5-Bromo-7-azaindole) boronic R²-B(OH)₂ + Base catalyst_regen Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions for 5-Bromo-7-Azaindole

The success of the Suzuki coupling on nitrogen-rich heterocycles is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The Lewis basic nitrogen of the pyridine ring in 7-azaindole can coordinate to the palladium catalyst, potentially leading to deactivation, a phenomenon known as catalyst poisoning.[8] Therefore, conditions must be chosen to mitigate this and other potential side reactions.

Key Reaction Components:
  • Palladium Catalyst: While many palladium sources can be effective, precatalysts that are robust and readily form the active Pd(0) species are preferred.[1] Common choices include:

    • Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly effective and versatile catalyst for a range of Suzuki couplings, including those on bromoindazoles, which are structurally similar to azaindoles.[9][10] It has been successfully used for coupling aryl boronic acids with bromo-7-azaindole derivatives.[11]

    • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst that is often effective but may require higher catalyst loadings or longer reaction times compared to more modern systems.[12][13]

    • Pd₂(dba)₃ with a Ligand: Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source that must be used in conjunction with a phosphine ligand. This allows for modularity in tuning the catalyst's reactivity.[14]

  • Ligand: The choice of ligand is critical to stabilize the palladium center, promote the desired reaction steps, and prevent catalyst deactivation. For electron-rich and potentially coordinating substrates like 7-azaindole, bulky and electron-rich phosphine ligands are often superior.[14]

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These ligands are highly effective for coupling challenging substrates, including unprotected nitrogen-rich heterocycles, often allowing for lower catalyst loadings and milder reaction conditions.[14][15]

    • dppf: As part of the Pd(dppf)Cl₂ complex, this ferrocene-based ligand provides a good balance of steric bulk and electron-donating properties.[9]

  • Base: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact yield and side reactions.

    • Potassium Carbonate (K₂CO₃): A moderately strong and widely used base, often in an aqueous solution with an organic solvent. It is a reliable choice for many systems.[10][11][16]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, often used to accelerate reactions, particularly under microwave conditions.[13][17]

    • Potassium Phosphate (K₃PO₄): A strong base that is effective for coupling challenging substrates, including unactivated aryl chlorides and nitrogen-containing heterocycles.[14][18]

  • Solvent: A biphasic solvent system is common, typically consisting of an organic solvent to dissolve the substrates and catalyst, and an aqueous phase to dissolve the inorganic base.[19]

    • Dioxane/Water or Dimethoxyethane (DME)/Water: These are standard solvent systems that provide good solubility for a wide range of substrates and reagents.[10][11]

    • Toluene/Ethanol/Water: This combination can also be highly effective and offers different solubility properties.[20]

Comparative Analysis of Reported Reaction Conditions

The following table summarizes various conditions reported in the literature for the Suzuki coupling of 5-bromo-7-azaindole and closely related N-heterocyclic substrates. This data provides a valuable starting point for reaction optimization.

SubstrateBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C) / Time (h)Yield (%)Reference
bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanoneAryl boronic acidPdCl₂(dppf) (20)K₂CO₃ (3)Dioxane:H₂O (3:1)70 °C / 22 hGood[11]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME / H₂O80 °C / 2 hHigh[10]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME / H₂O80 °C / 2 hGood[10]
3-Chloro-7-azaindoleAryl boronic acidP1 Precatalyst (1.0-1.5)K₃PO₄ (2)Dioxane / H₂O (4:1)60 °C / 5-8 h91-99[14]
5-BromonicotinaldehydePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME80 °C / 2-6 hN/A[21]
5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-oneAryl boronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Ethanol100 °C / 25-40 min (MW)72-96[13]

Note: P1 Precatalyst is a specific Buchwald precatalyst based on the XPhos ligand.[14]

Detailed Experimental Protocol

This section provides a generalized, step-by-step protocol for the Suzuki coupling of 5-bromo-7-azaindole with a generic arylboronic acid. This protocol is based on commonly successful conditions and should be optimized for specific substrates.[16][21]

Experimental_Workflow start Start setup 1. Reagent Setup Combine 5-bromo-7-azaindole, boronic acid, and base in a flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon) 3x. setup->inert solvent 3. Solvent & Catalyst Addition Add degassed solvent, followed by the palladium catalyst/ligand. inert->solvent reaction 4. Reaction Heat the mixture with vigorous stirring. (e.g., 80-100 °C) solvent->reaction monitor 5. Monitoring Track progress via TLC or LC-MS. reaction->monitor workup 6. Aqueous Workup Cool, dilute with EtOAc, wash with water and brine. monitor->workup Upon Completion purify 7. Purification Dry, concentrate, and purify the crude product by column chromatography. workup->purify end End Product purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

  • 5-bromo-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or DME, to make a ~0.1 M solution)

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium carbonate (2.0 equiv).

  • Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., Dioxane) via syringe, followed by the degassed deionized water (a common ratio is 4:1 or 3:1 organic:water). Add the palladium catalyst to the stirring mixture.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).[21]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[5] Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 5-aryl-7-azaindole product.

Troubleshooting Common Issues

Despite its robustness, the Suzuki coupling of 5-bromo-7-azaindole can present challenges. Here are solutions to common problems.

  • Low or No Yield:

    • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure reagents and solvents are properly degassed as oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[8][22] Consider using a fresh batch of catalyst or a more robust air-stable precatalyst.[22] The Lewis basic nitrogen on the azaindole can also poison the catalyst; using bulkier ligands (e.g., Buchwald-type) can sometimes overcome this inhibition.[8][14]

    • Inefficient Transmetalation: The chosen base may not be optimal. If using a weaker base like K₂CO₃ fails, consider a stronger base like K₃PO₄ or Cs₂CO₃.[14][22]

  • Protodeboronation Side Product:

    • Cause: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source like water.[8] It is a significant side reaction, especially with electron-deficient or certain heteroaryl boronic acids.

    • Solutions:

      • Use a Milder Base: Strong bases in aqueous media can accelerate this process. Switching to a weaker base like potassium fluoride (KF) may help.[7][22]

      • Anhydrous Conditions: Removing water, the primary proton source, can significantly reduce protodeboronation. This requires using an anhydrous base (e.g., powdered K₃PO₄) and strictly anhydrous solvents.[22]

      • Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[4]

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction forms a symmetrical biaryl product from the coupling of two molecules of the boronic acid. The presence of oxygen is a primary promoter of this pathway.[8]

    • Solution: Rigorous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction setup and duration is the most effective way to prevent homocoupling.[22]

References

Application Notes and Protocols for the Experimental Use of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Substituted Pyrrolo[2,3-b]pyridines as Kinase Inhibitor Scaffolds

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Its structure serves as an effective hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature in many ATP-competitive inhibitors.[2] The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous derivatives have been investigated as inhibitors of key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), BRAF, and Janus Kinases (JAKs).[3][4][]

This document provides a detailed guide for the experimental application of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine , a novel investigational compound, in cancer research. Based on the extensive research into its parent scaffold, this derivative is hypothesized to function as a potent inhibitor of a key oncogenic tyrosine kinase, such as a member of the FGFR family. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 3-position is designed to modulate the electronic properties and potential for halogen bonding within the ATP-binding pocket, potentially enhancing both potency and selectivity.

These notes are intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical protocols to evaluate the anti-cancer potential of this compound.

Hypothesized Mechanism of Action

The 1H-pyrrolo[2,3-b]pyridine core is known to form two crucial hydrogen bonds with the kinase hinge region, specifically with the backbone carbonyl and NH groups of conserved amino acid residues.[2] For FGFR1, these residues are E562 and A564.[2] We hypothesize that this compound acts as an ATP-competitive inhibitor of a specific oncogenic kinase (e.g., FGFR). The fluorination at the 3-position can enhance binding affinity and modulate the pKa of the pyrrole nitrogen, while the bromine at the 5-position can occupy a hydrophobic pocket and potentially form halogen bonds, contributing to selectivity and potency.

Abnormal activation of kinase signaling pathways, such as the RAS–MEK–ERK and PI3K–Akt pathways, is a hallmark of many cancers.[2][6] By inhibiting the upstream kinase, this compound is expected to suppress these downstream pathways, leading to the inhibition of cancer cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kinase Kinase RAS RAS Kinase->RAS PI3K PI3K Kinase->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Cell_Proliferation Proliferation, Survival, Migration Transcription->Cell_Proliferation leads to Growth_Factor Growth_Factor Growth_Factor->Kinase Compound 5-Bromo-3-fluoro-1H- pyrrolo[2,3-b]pyridine Compound->Kinase Inhibition G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture & Seed Cancer Cells C Treat Cells (72 hours) A->C B Prepare Compound Serial Dilutions B->C D Add Viability Reagent (e.g., CellTiter-Glo) C->D E Read Luminescence D->E F Calculate GI50 E->F

References

Application of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent and Selective FGFR Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). This guide is designed to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the experimental design and data interpretation.

Introduction: The Therapeutic Promise of Targeting FGFR

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of human cancers, including breast, lung, gastric, and bladder cancers.[2][3][4] This makes the FGFR signaling pathway a compelling target for therapeutic intervention.

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective FGFR inhibitors.[2][3][4] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the FGFRs and preventing the downstream signaling cascades that promote tumor growth and survival.[2] This guide will delve into the mechanism of action, synthetic strategies, and preclinical evaluation of this important class of inhibitors.

Mechanism of Action: Interrupting the Signal Cascade

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo trans-autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[5] This phosphorylation event creates docking sites for adaptor proteins, such as FRS2 (FGFR Substrate 2), which in turn recruit other signaling molecules to initiate downstream cascades.[6][7] The two major signaling pathways activated by FGFRs are the Ras-MAPK pathway, which primarily regulates cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[2][6][8]

1H-pyrrolo[2,3-b]pyridine derivatives are designed to fit into the ATP-binding pocket of the FGFR kinase domain. The core scaffold forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[2] Substitutions on the pyrrolopyridine ring are strategically designed to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity for the FGFR family over other kinases. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation of the receptor, thereby halting the downstream signaling events that drive cancer cell proliferation and survival.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Recruitment GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Figure 1: Simplified FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step synthesis starting from a substituted 1H-pyrrolo[2,3-b]pyridine core. The following is a generalized protocol based on established literature.[1][4][9]

General Synthetic Protocol

Step 1: Condensation Reaction

  • To a solution of a substituted 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a suitable solvent such as methanol, add the desired aromatic aldehyde (1.1-1.5 equivalents) and a base like potassium hydroxide (2.0-5.0 equivalents).

  • Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the condensed intermediate.

Step 2: Reduction of the Double Bond

  • Dissolve the intermediate from Step 1 (1.0 equivalent) in a solvent like acetonitrile.

  • Add a reducing agent, such as triethylsilane (10-20 equivalents), followed by a strong acid like trifluoroacetic acid (10-20 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final 1H-pyrrolo[2,3-b]pyridine derivative by column chromatography or recrystallization.

Note: The specific reagents, solvents, and reaction conditions may need to be optimized for different derivatives.

Preclinical Evaluation: Protocols and Methodologies

A thorough preclinical evaluation is essential to characterize the potency, selectivity, and cellular activity of novel 1H-pyrrolo[2,3-b]pyridine derivatives. The following protocols provide a framework for these critical assessments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FGFR. Commercially available kits, such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific), provide a robust platform for this analysis.[10][11][12]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the 1H-pyrrolo[2,3-b]pyridine derivative in 100% DMSO. Create a serial dilution of the compound in kinase buffer.

    • Dilute the recombinant human FGFR enzyme and the appropriate substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer.

    • Prepare the ATP solution at the desired concentration (typically at or near the Km for the enzyme).

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the FGFR enzyme to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay (MTT/MTS Assay)

This assay assesses the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines with known FGFR alterations.[13][14][15][16]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cells with known FGFR amplifications or mutations (e.g., SNU-16, NCI-H1581) in the recommended medium.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the compound dilutions. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[15]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of FGFR Signaling

Western blotting is used to confirm the mechanism of action by observing the inhibition of FGFR autophosphorylation and the phosphorylation of downstream signaling proteins like ERK.[3][17][18]

Protocol: Western Blotting

  • Cell Lysis and Protein Quantification:

    • Seed and treat the cells with the inhibitor as described for the proliferation assay, but for a shorter duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 2: A typical workflow for Western blot analysis.

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives in a living organism, human tumor xenograft models in immunodeficient mice are commonly used.[19][20][21]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation:

    • Harvest cancer cells with known FGFR alterations from culture.

    • Resuspend the cells in a mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the 1H-pyrrolo[2,3-b]pyridine derivative (formulated in a suitable vehicle) and the vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

  • Efficacy Evaluation:

    • Measure the tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Analyze the statistical significance of the observed anti-tumor effects.

Data Presentation

The following table summarizes the representative in vitro activity of a hypothetical 1H-pyrrolo[2,3-b]pyridine derivative, Compound X, against various FGFR isoforms and in a cancer cell line with FGFR2 amplification.

Assay TypeTarget/Cell LineIC50/GI50 (nM)
In Vitro Kinase Assay FGFR18
FGFR25
FGFR315
FGFR4250
Cell Proliferation Assay SNU-16 (FGFR2 amplified)25

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a valuable starting point for the development of potent and selective FGFR inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive preclinical evaluation of these compounds. By understanding the underlying scientific principles and meticulously executing these experimental procedures, researchers can effectively advance the discovery and development of novel targeted therapies for FGFR-driven cancers.

References

Application Notes and Protocols for the Laboratory Handling and Storage of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and effective laboratory handling and storage of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine. As a key building block in contemporary drug discovery and organic synthesis, the integrity and proper management of this halogenated 7-azaindole derivative are paramount. These protocols are designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights. By elucidating the causality behind each procedural step, this guide aims to foster a culture of safety and experimental reproducibility.

Introduction: Understanding the Compound's Profile

This compound, a derivative of 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features, including the bromine and fluorine substituents, provide valuable handles for a variety of chemical transformations, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications.[1][2] The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore, and its derivatives have been investigated as inhibitors for various biological targets, including protein kinases.[3][4]

Chemical and Physical Properties

A summary of the known and extrapolated properties of this compound is presented in Table 1. This data is essential for risk assessment and the design of appropriate experimental setups.

PropertyValueSource/Rationale
CAS Number Not explicitly found; structural analog analysis.Based on related compounds.
Molecular Formula C₇H₄BrFN₂Calculated from structure.
Molecular Weight 215.02 g/mol Calculated from structure.
Appearance Likely a white to off-white or pale-yellow solid.Extrapolated from similar compounds.[5]
Solubility Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane and chloroform.[5]The aromatic, heterocyclic structure suggests this solubility profile.
Stability Stable under recommended storage conditions. May be sensitive to light, moisture, and strong oxidizing agents.[6]General stability of halogenated heterocycles.

Hazard Identification and Safety Precautions

Based on the GHS classifications of analogous compounds, this compound should be handled as a hazardous substance.[6][7][8][9]

GHS Hazard Classification (Extrapolated)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8][9]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7][8]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

  • Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[10] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Laboratory Handling Protocols

Adherence to meticulous handling procedures is critical to prevent exposure and maintain the chemical's purity.

General Handling
  • Work Area: All manipulations of this compound should be performed in a well-ventilated area, with a chemical fume hood being the standard.

  • Avoidance of Contamination: Use clean, dry spatulas and glassware to prevent contamination.

  • Static Discharge: This compound is a solid; however, fine powders can be susceptible to static discharge. While not explicitly flammable, good laboratory practice dictates grounding of equipment when transferring large quantities of powdered material.

Protocol for Preparing a Stock Solution

This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.

Materials:

  • This compound solid

  • Anhydrous solvent (e.g., DMSO, DMF, Dichloromethane)

  • Analytical balance

  • Volumetric flask with a ground glass stopper

  • Spatula

  • Weighing paper or boat

  • Appropriate PPE

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare the analytical balance with a clean, dry weighing boat. Carefully weigh the desired amount of this compound.

  • Transfer: Gently tap the weighing boat to transfer the solid into the volumetric flask. Use a small amount of the chosen solvent to rinse the weighing boat and ensure a complete transfer.

  • Dissolution: Add approximately half of the final volume of the solvent to the volumetric flask. Swirl gently to dissolve the solid. If necessary, sonication can be used to aid dissolution.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution according to the guidelines in Section 4.

Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound and preventing the formation of hazardous degradation products.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.To minimize thermal degradation.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).To protect from moisture and atmospheric oxygen, which can degrade the compound.
Light Protect from light by using an amber vial or storing it in a dark cabinet.To prevent photochemical degradation.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[7]To avoid vigorous and potentially hazardous reactions.
Long-Term Storage Workflow

The following diagram illustrates the recommended workflow for the long-term storage of this compound.

StorageWorkflow cluster_receiving Receiving cluster_storage Storage Preparation cluster_final_storage Final Storage Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect Transfer Transfer to Amber Vial (if needed) Inspect->Transfer Inert Purge with Inert Gas Transfer->Inert Seal Seal Tightly Inert->Seal Label Label with Full Details Seal->Label Cabinet Store in a Cool, Dry, Dark Cabinet Label->Cabinet Log Log in Chemical Inventory Cabinet->Log

Caption: Recommended workflow for long-term storage.

Spill and Waste Management

Spill Response

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill of the solid, carefully sweep it up with a brush and dustpan, avoiding the creation of dust. For a solution, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.

  • Collect: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • PPE Disposal: Dispose of all contaminated PPE as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

The protocols and guidelines outlined in this document are designed to ensure the safe handling and storage of this compound, thereby promoting both laboratory safety and the integrity of research outcomes. By understanding the chemical nature of this compound and adhering to these best practices, researchers can confidently and responsibly utilize this valuable synthetic building block.

References

An In-Depth Technical Guide to 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine. As a key heterocyclic building block, understanding its properties is crucial for its effective and safe use in synthetic chemistry and medicinal research.

Section 1: Introduction and Scientific Significance

This compound, also known as 5-Bromo-3-fluoro-7-azaindole, is a halogenated derivative of the pyrrolopyridine scaffold. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, and its derivatives are prominent as kinase inhibitors, antiviral agents, and antibacterial compounds.[1][3][4]

The strategic placement of the bromine and fluorine atoms on this molecule is key to its utility. The bromine atom at the C5 position serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity.[5][6] The fluorine atom at the C3 position modulates the electronic properties of the ring system, which can significantly influence the compound's binding affinity to biological targets and improve metabolic stability or other pharmacokinetic properties. Consequently, this reagent is an important intermediate in the synthesis of complex molecules aimed at treating a range of diseases, from cancer to infectious diseases.[3][4]

Section 2: Comprehensive Safety and Handling Protocols

The following information is a synthesis of key data from available Safety Data Sheets (SDS). It is imperative to always consult the specific SDS provided by your supplier before handling this chemical and to perform a thorough risk assessment for your specific experimental conditions.

Hazard Identification and GHS Classification

This compound is classified as hazardous.[7] Adherence to safety protocols is mandatory.

GHS Classification Data
Pictogram GHS07 (Exclamation Mark)[8]
Signal Word Warning [7][8][9]
Hazard Statements H302: Harmful if swallowed.[7][8][9] H315: Causes skin irritation.[7][8][9] H319: Causes serious eye irritation.[7][8][9] H335: May cause respiratory irritation.[7][8]
Precautionary Statements P261: Avoid breathing dust.[9][10] P264: Wash skin thoroughly after handling.[9][10] P270: Do not eat, drink or smoke when using this product.[9][10] P280: Wear protective gloves, eye protection, and protective clothing.[7][9][10] P302+P352: IF ON SKIN: Wash with plenty of water.[9][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10][11]
Logic of Exposure Controls and Personal Protection

The causality behind PPE and engineering control selection is directly linked to the identified hazards. The workflow below illustrates this critical relationship.

cluster_0 Hazard Identification (from SDS) cluster_1 Required Controls & PPE H302 H302: Harmful if Swallowed Gloves Nitrile Gloves H302->Gloves Prevents Hand-to-Mouth Contamination H315 H315: Skin Irritant H315->Gloves Prevents Skin Contact LabCoat Lab Coat H315->LabCoat Protects Body H319 H319: Eye Irritant Goggles Safety Goggles/Face Shield H319->Goggles Prevents Eye Contact H335 H335: Respiratory Irritant FumeHood Chemical Fume Hood H335->FumeHood Mitigates Inhalation Risk

Caption: Logical workflow from hazard identification to control selection.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate the risk of inhaling the dust, which can cause respiratory irritation.[9][10] Ensure the fume hood has adequate airflow. An accessible safety shower and eye wash station are mandatory.[10]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9] A face shield should be used if there is a risk of splashing.

  • Skin Protection: Wear impervious protective clothing, such as a lab coat, to prevent skin contact.[10] Nitrile gloves are required; check with the glove manufacturer for breakthrough times. Change gloves immediately if contamination occurs.

  • Respiratory Protection: If engineering controls are insufficient, a full-face respirator may be necessary.[9]

  • Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[9][10] Wash hands thoroughly with soap and water after handling.[11]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][11][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9][11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11][12]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11]
Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][11] Keep away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8][11]

Section 3: Application Notes and Synthetic Protocols

Role as a Key Synthetic Intermediate

This compound is primarily used as a building block. Its value lies in the ability to perform selective chemical modifications at the C5 position. The most common and powerful application is in palladium-catalyzed cross-coupling reactions.

Causality of Experimental Choice: A Suzuki-Miyaura coupling is often the reaction of choice for modifying this intermediate. The reasoning is threefold:

  • Robustness: The reaction is well-established and tolerates a wide variety of functional groups, which is essential when building complex molecules.

  • Availability: A vast library of boronic acids and esters is commercially available, allowing for extensive Structure-Activity Relationship (SAR) studies.[6]

  • Selectivity: The palladium catalyst selectively activates the carbon-bromine bond, leaving other parts of the molecule, including the C-F bond and the pyrrole N-H, intact under standard conditions.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the C5 position of this compound. This method is self-validating through the final characterization step, which confirms the successful formation of the desired product.

Start Start: Assemble Reagents Setup Combine Reactants & Solvent in Reaction Vessel Start->Setup Degas Degas Mixture (e.g., N2 Sparge) Setup->Degas Heat Heat to Reaction Temp (e.g., 90-100 °C) Degas->Heat Monitor Monitor Progress via TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purify via Column Chromatography Workup->Purify Analyze Characterize Product (NMR, HRMS) Purify->Analyze End End: Pure Product Analyze->End

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Silica Gel

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the palladium catalyst can be deactivated by oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., dioxane/water). Finally, add the palladium catalyst (0.05 eq). The reaction mixture may change color upon catalyst addition.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material (this compound) typically indicates completion. This can take 2-12 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

  • Characterization (Self-Validation): Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data obtained should be consistent with the expected structure of the 5-aryl-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivative.

References

Application Notes and Protocols for the N-Arylation of 5-bromo-3-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the N-Arylation of a Challenging Heterocycle

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The specific derivative, 5-bromo-3-fluoro-7-azaindole, presents a unique synthetic challenge for N-arylation, a crucial transformation for expanding its structure-activity relationship (SAR). The presence of two electron-withdrawing groups, a fluorine at the 3-position and a bromine at the 5-position, significantly reduces the nucleophilicity of the pyrrolic nitrogen, making traditional N-arylation methods less effective. Furthermore, the bromo substituent introduces a potential site for competitive C-N or C-C cross-coupling reactions.

This comprehensive guide provides detailed protocols and expert insights for the successful N-arylation of 5-bromo-3-fluoro-7-azaindole. We will explore two robust and complementary methods: a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann-type coupling. The causality behind the choice of reagents and conditions will be thoroughly explained to empower researchers to not only replicate these protocols but also to adapt them for their specific arylating partners.

Understanding the Substrate: The Electronic Landscape of 5-bromo-3-fluoro-7-azaindole

The key to successfully functionalizing any molecule lies in understanding its electronic and steric properties. In 5-bromo-3-fluoro-7-azaindole, the electron-withdrawing nature of both the fluorine and bromine atoms, coupled with the inherent electron-deficient character of the pyridine ring, leads to a significant decrease in the electron density of the pyrrole ring. This has two primary consequences for N-arylation:

  • Reduced Nucleophilicity of the N-H bond: The pyrrolic nitrogen is less likely to participate in nucleophilic attack, a key step in many C-N bond-forming reactions. This necessitates the use of more reactive catalytic systems and carefully chosen bases to facilitate deprotonation.

  • Potential for Side Reactions: The C-Br bond at the 5-position is susceptible to oxidative addition by a low-valent metal catalyst, potentially leading to undesired C-5 arylation or other side products.

Our choice of protocols is designed to navigate these challenges by employing catalyst systems known for their high activity and by optimizing reaction conditions to favor the desired N-arylation pathway.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] Its success with challenging, electron-deficient heterocycles relies on the use of specialized, bulky, and electron-rich phosphine ligands that promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3]

Causality of Component Selection:
  • Palladium Pre-catalyst (Pd₂(dba)₃ or Pd(OAc)₂): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source, while Palladium(II) acetate (Pd(OAc)₂) can be reduced in situ to the active Pd(0) species. Both are effective, though Pd₂(dba)₃ is often preferred for more challenging couplings as it does not require an in-situ reduction step.

  • Ligand (Xantphos or similar biaryl phosphines): The choice of ligand is critical. Xantphos, a bulky and electron-rich bis(phosphine) ligand with a large natural bite angle, is highly effective in promoting the reductive elimination of sterically hindered and electron-poor substrates. This is crucial for outcompeting potential side reactions. Other biaryl phosphine ligands like RuPhos or BrettPhos can also be considered and may require optimization for specific aryl partners.

  • Base (Cs₂CO₃ or K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H of the azaindole. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are sufficiently basic to promote the reaction without causing undesired side reactions. Stronger bases like sodium tert-butoxide (NaOtBu) may also be effective but can sometimes lead to decomposition of sensitive substrates.

  • Solvent (Dioxane or Toluene): Anhydrous, aprotic solvents like dioxane or toluene are ideal for this reaction as they are stable at the required temperatures and effectively solubilize the reactants and catalyst.

Experimental Protocol 1: Buchwald-Hartwig N-Arylation

Materials:

  • 5-bromo-3-fluoro-7-azaindole (1.0 mmol, 1.0 equiv)

  • Aryl halide (iodide, bromide, or triflate) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Xantphos (0.05 mmol, 5.0 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane (5 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add 5-bromo-3-fluoro-7-azaindole, the aryl halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous dioxane via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated product.

Data Presentation: Expected Outcomes and Optimization Parameters
Aryl HalidePalladium Loading (mol%)LigandBaseTemp (°C)Time (h)Expected Yield (%)
4-iodoanisole2.5XantphosCs₂CO₃1101875-85
4-bromotoluene2.5XantphosCs₂CO₃1202465-75
3-chloropyridine5.0RuPhosK₃PO₄1202450-65
Phenyl triflate2.5XantphosCs₂CO₃1001280-90

Note: Yields are estimates and will vary depending on the specific aryl halide used. Optimization of ligand, base, and temperature may be necessary.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Ar-X Ligand_Exchange Ligand Exchange (R2NH) Pd(II)_Complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)-NHR2(L2)]+X- Ligand_Exchange->Amine_Complex R2NH Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR2(L2) Deprotonation->Amido_Complex -HBase+X- Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Method 2: Copper-Catalyzed Ullmann-Type N-Arylation

The Ullmann condensation, a classic copper-catalyzed reaction, has seen significant advancements, allowing for milder reaction conditions and broader substrate scope.[4] For electron-deficient heterocycles, modern Ullmann-type couplings, particularly with arylboronic acids (Chan-Lam coupling), offer a cost-effective and often complementary approach to palladium-catalyzed methods.[5] Recent studies have demonstrated the efficacy of Cu(II)-catalyzed N-arylation of electron-deficient NH-heterocycles in aqueous media at room temperature, highlighting the green potential of this method.[6][7]

Causality of Component Selection:
  • Copper Catalyst (CuI or Cu(OAc)₂): Copper(I) iodide (CuI) is a common and effective catalyst for Ullmann-type reactions. Copper(II) acetate (Cu(OAc)₂) is also widely used, particularly in Chan-Lam couplings with arylboronic acids. The choice between them can be substrate-dependent, and both are worth screening.

  • Ligand (e.g., 1,10-Phenanthroline or N,N'-Dimethylethylenediamine): While some modern Ullmann reactions can proceed without a ligand, the use of a simple, inexpensive N,N- or N,O-bidentate ligand like 1,10-phenanthroline or N,N'-dimethylethylenediamine can significantly accelerate the reaction and improve yields, especially for challenging substrates.[8] These ligands stabilize the copper center and facilitate the transmetalation and reductive elimination steps.

  • Arylating Agent (Aryl Halide or Arylboronic Acid): This protocol is adaptable for both aryl halides (classic Ullmann) and arylboronic acids (Chan-Lam). Arylboronic acids are often preferred due to their lower toxicity and milder reaction conditions.

  • Base (K₂CO₃ or DBU): A moderately strong base is typically sufficient for copper-catalyzed reactions. Potassium carbonate (K₂CO₃) is a common choice. For Chan-Lam couplings, an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective.

  • Solvent (DMF, DMSO, or even Water): Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are standard for Ullmann reactions. As mentioned, for Chan-Lam couplings with certain substrates, water can be a viable and environmentally friendly solvent.[7]

Experimental Protocol 2: Copper-Catalyzed N-Arylation with Arylboronic Acid (Chan-Lam Coupling)

Materials:

  • 5-bromo-3-fluoro-7-azaindole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Cu(OAc)₂ (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%) (optional, but recommended)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • DMF (5 mL)

  • Reaction vial

Procedure:

  • To a reaction vial, add 5-bromo-3-fluoro-7-azaindole, arylboronic acid, Cu(OAc)₂, 1,10-phenanthroline (if used), and K₂CO₃.

  • Add DMF and seal the vial.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-arylated product.

Data Presentation: Expected Outcomes and Optimization Parameters
Arylating AgentCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Expected Yield (%)
Phenylboronic acidCu(OAc)₂ (10)1,10-Phen (20)K₂CO₃DMF9070-80
4-Methoxyphenylboronic acidCu(OAc)₂ (10)NoneDBUDCMRT60-70
3-Fluorophenylboronic acidCuI (10)DMEDA (20)K₂CO₃DMSO10065-75
4-iodotolueneCuI (10)1,10-Phen (20)K₂CO₃DMF11055-65

Note: Yields are estimates. The use of a ligand is highly recommended for this substrate. DMEDA = N,N'-Dimethylethylenediamine.

Visualization of the Chan-Lam Catalytic Cycle

Chan_Lam_Cycle Cu(II)L2 Cu(II)L2 Coordination_Amine Coordination (R2NH) Cu(II)L2->Coordination_Amine Cu_Amine_Complex L2Cu(II)-NHR2 Coordination_Amine->Cu_Amine_Complex R2NH Deprotonation Deprotonation (Base) Cu_Amine_Complex->Deprotonation Cu_Amido_Complex L2Cu(II)-NR2 Deprotonation->Cu_Amido_Complex -HBase+ Transmetalation Transmetalation (ArB(OH)2) Cu_Amido_Complex->Transmetalation Cu(II)_Aryl_Amido L2Cu(II)(Ar)(NR2) Transmetalation->Cu(II)_Aryl_Amido ArB(OH)2 Reductive_Elimination Reductive Elimination Cu(II)_Aryl_Amido->Reductive_Elimination Reductive_Elimination->Cu(II)L2 Catalyst Regeneration (Oxidant) Product Ar-NR2 Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: Catalytic cycle for the Chan-Lam N-arylation.

Troubleshooting and Expert Insights

  • Low or No Conversion:

    • Inert Atmosphere: Ensure the reaction is set up under strictly anaerobic and anhydrous conditions, especially for the palladium-catalyzed protocol. Oxygen can deactivate the catalyst.

    • Catalyst/Ligand Quality: Use fresh, high-purity catalysts and ligands. Palladium catalysts, in particular, can degrade over time.

    • Base Strength: If using a weaker base like K₂CO₃ and observing low conversion, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.

    • Temperature: For particularly unreactive aryl halides, increasing the temperature may be necessary. Microwave irradiation can sometimes improve yields and reduce reaction times.

  • Formation of Side Products (e.g., C-5 Arylation):

    • Ligand Choice: In the Buchwald-Hartwig reaction, if C-5 arylation is observed, switching to a bulkier ligand (e.g., from Xantphos to tBuXPhos) may favor N-arylation by sterically hindering the approach to the C-Br bond.

    • Reaction Temperature: Lowering the reaction temperature may increase the selectivity for N-arylation over C-Br activation.

    • Choice of Metal: Copper catalysts are generally less prone to oxidative addition into aryl C-Br bonds compared to palladium, making the Ullmann-type coupling a good alternative if C-5 arylation is a persistent issue.

  • Hydrodehalogenation of the Aryl Halide:

    • This side reaction can occur in the presence of trace amounts of water or other proton sources. Ensure all reagents and solvents are thoroughly dried.

Conclusion

The N-arylation of 5-bromo-3-fluoro-7-azaindole is a challenging but achievable transformation. By understanding the electronic nature of the substrate and carefully selecting the appropriate catalytic system, researchers can successfully synthesize a diverse range of N-arylated derivatives. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling offer viable and robust pathways. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful execution and adaptation of these important reactions in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for the Development of Antibacterial Agents from Pyrrolo-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Pyrrolo-pyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in addressing this global health challenge.[1][2] This scaffold, a fusion of a pyrrole and a pyridine ring, is a key structural motif in numerous biologically active natural products and synthetic compounds.[1][2] The inherent structural diversity and synthetic tractability of the pyrrolo-pyridine core allow for extensive chemical modifications to optimize antibacterial potency, spectrum of activity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of novel antibacterial agents based on the pyrrolo-pyridine scaffold. This document outlines detailed protocols for the synthesis, characterization, and biological evaluation of these compounds, with a focus on explaining the rationale behind key experimental choices to ensure both scientific rigor and practical applicability.

I. Synthesis and Characterization of Pyrrolo-Pyridine Derivatives

The successful development of novel antibacterial agents from this class begins with a robust and flexible synthetic strategy. The choice of synthetic route is critical as it dictates the accessible chemical space and the feasibility of generating a diverse library of analogues for structure-activity relationship (SAR) studies.

A. Rationale for Synthetic Approach: Multi-Component Reactions

Multi-component reactions (MCRs) are a powerful tool in medicinal chemistry for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. For the synthesis of polycyclic pyrrolo-pyridine derivatives, a two-step MCR approach has proven to be highly effective.[1] This strategy is advantageous due to its operational simplicity, high atom economy, and the ability to introduce multiple points of diversity.

The initial step typically involves a multi-component reaction to form a 1,5-diketone intermediate.[1] This is followed by a cyclization step with an ammonium source to construct the pyrrolo-pyridine core.[1] This approach allows for the variation of substituents on the aryl glyoxal, the cyclohexane-1,3-dione derivative, and the amino component, providing a versatile platform for generating a library of analogues.

B. Experimental Protocol: Two-Step Synthesis of Polycyclic Pyrrolo-Pyridine Derivatives

Step 1: Synthesis of 1,5-Diketone Intermediate

  • Reactants:

    • Aryl glyoxal (1.0 eq)

    • Cyclohexane-1,3-dione derivative (1.0 eq)

    • 2-Amino-1,4-naphthoquinone (1.0 eq)

    • Solvent: Acetic acid:Water (1:1 v/v)

  • Procedure: a. To a round-bottom flask, add the aryl glyoxal, cyclohexane-1,3-dione derivative, and 2-amino-1,4-naphthoquinone. b. Add the acetic acid:water solvent mixture. c. Heat the reaction mixture to reflux for 15 minutes. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. g. Dry the solid under vacuum to obtain the 1,5-diketone intermediate.

Step 2: Synthesis of Polycyclic Pyrrolo-Pyridine Derivative

  • Reactants:

    • 1,5-Diketone intermediate (1.0 eq)

    • Ammonium acetate (excess)

    • Solvent: Acetic acid

  • Procedure: a. In a round-bottom flask, dissolve the 1,5-diketone intermediate in acetic acid. b. Add an excess of ammonium acetate to the solution. c. Heat the reaction mixture to reflux. d. Monitor the reaction progress by TLC. e. Upon completion, cool the reaction mixture and pour it into ice-cold water. f. Collect the precipitated product by vacuum filtration and wash with water. g. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

C. Characterization

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

  • Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional structure of crystalline compounds.[1]

II. In Vitro Antibacterial Activity Assessment

The primary goal of in vitro testing is to determine the intrinsic antibacterial activity of the synthesized pyrrolo-pyridine derivatives. This involves evaluating their ability to inhibit the growth of a panel of clinically relevant bacterial strains.

A. Rationale for Assay Selection: Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4] This method is preferred for its quantitative results, reproducibility, and suitability for high-throughput screening of large compound libraries.[4] It allows for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well microtiter plate format.

B. Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella species)[5][6]

  • Synthesized pyrrolo-pyridine derivatives (stock solutions in DMSO)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into sterile MHB and incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series: a. Prepare a serial two-fold dilution of each pyrrolo-pyridine derivative in MHB in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL. b. Include a positive control (antibiotic) and a negative control (DMSO vehicle) in each plate. Also include a sterility control (broth only) and a growth control (broth with bacteria, no compound).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3] c. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

C. Visualization of the Antibacterial Screening Workflow

Antibacterial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Pyrrolo-Pyridine Library characterization Purity & Structural Confirmation (NMR, HRMS, FTIR) synthesis->characterization stock_prep Prepare Stock Solutions (in DMSO) characterization->stock_prep mic_assay Broth Microdilution Assay (MIC Determination) stock_prep->mic_assay data_analysis Determine MIC Values mic_assay->data_analysis bacterial_panel Panel of Gram-positive & Gram-negative Bacteria bacterial_panel->mic_assay sar_study Structure-Activity Relationship (SAR) Analysis data_analysis->sar_study hit_selection Select 'Hit' Compounds for Further Studies sar_study->hit_selection

Caption: Workflow for the synthesis and in vitro antibacterial screening of pyrrolo-pyridine derivatives.

III. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for identifying the key structural features of the pyrrolo-pyridine scaffold that are responsible for antibacterial activity. By systematically modifying different parts of the molecule and observing the corresponding changes in MIC values, researchers can develop a predictive model for designing more potent compounds.

A. Key Structural Modifications to Explore

Based on existing literature, several positions on the pyrrolo-pyridine core are critical for antibacterial activity:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. For example, a methoxy group has been shown to be a key moiety in some active compounds.[1]

  • Substituents on the Pyrrole Ring: Modifications at this position can influence both potency and spectrum of activity.

  • The Carboxyl Group: The presence of a carboxyl group at the 3-position has been identified as a potentially important feature for activity against E. coli.[1]

B. Data Presentation for SAR Analysis

To facilitate SAR analysis, the MIC data for a series of analogues should be summarized in a clear and organized table.

Compound IDR¹ (Phenyl Substituent)R² (Pyrrole Substituent)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PP-01 4-OCH₃H84
PP-02 4-ClH168
PP-03 4-OCH₃CH₃42
PP-04 4-OCH₃Isopropyl21

IV. Mechanism of Action (MoA) Elucidation

Understanding how a novel antibacterial agent kills bacteria is a critical step in its development. MoA studies can help to identify the bacterial target, predict potential resistance mechanisms, and guide further optimization of the chemical scaffold.

A. Initial MoA Insights from High-Throughput Screening

Specialized high-throughput screening (HTS) systems, such as dual-reporter systems, can provide early clues about the MoA.[1][7] For instance, a reporter system with genes encoding fluorescent proteins that respond to DNA damage (SOS response) or translation inhibition can quickly categorize hit compounds.[1][7] A low signal for a translation-linked reporter and no induction of the SOS response could suggest that the compound interferes with protein biosynthesis.[1][7]

B. Experimental Protocols for MoA Studies
  • Macromolecular Synthesis Inhibition Assays: These assays determine whether the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall. This is typically done by measuring the incorporation of radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan) in the presence of the test compound.

  • Bacterial Cytoplasmic Membrane Depolarization Assay: This assay uses membrane potential-sensitive dyes (e.g., DiSC₃(5)) to assess whether the compound disrupts the bacterial cell membrane.

  • DNA Gyrase Inhibition Assay: For compounds suspected of targeting DNA replication, an in vitro assay using purified DNA gyrase can confirm this MoA.[2]

V. In Vivo Efficacy Assessment

Promising compounds with potent in vitro activity and a favorable preliminary safety profile should be advanced to in vivo efficacy studies. Animal models of infection are essential for evaluating the therapeutic potential of a new antibacterial agent in a complex biological system.[8][9]

A. Rationale for Model Selection: Murine Infection Models

Murine models (mice) are the most commonly used for preclinical evaluation of antibacterial agents due to their well-characterized genetics, ease of handling, and the availability of a wide range of infection models that can mimic human diseases.[8][10] Depending on the target pathogen and the desired clinical indication, various models can be employed, such as the murine sepsis model, the thigh infection model, or a catheter-induced infection model.[9]

B. Experimental Protocol: Murine Sepsis Model

Animals:

  • Female BALB/c mice (6-8 weeks old)

Procedure:

  • Infection: a. Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of the target bacterium (e.g., S. aureus or E. coli). The lethal dose should be predetermined to cause mortality in untreated animals within 24-48 hours.

  • Treatment: a. At a specified time post-infection (e.g., 1 hour), administer the pyrrolo-pyridine derivative via an appropriate route (e.g., intravenous, intraperitoneal, or oral). b. The compound should be formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). c. Include a vehicle control group and a positive control group treated with a clinically relevant antibiotic.

  • Monitoring and Endpoints: a. Monitor the mice for signs of morbidity and mortality for a defined period (e.g., 7 days). b. The primary endpoint is survival. c. Secondary endpoints can include determining the bacterial load in blood and organs (e.g., spleen, liver) at specific time points. This is achieved by collecting samples, homogenizing the tissues, and performing serial dilutions for colony forming unit (CFU) enumeration on agar plates.

C. Visualization of the In Vivo Efficacy Testing Workflow

InVivo_Efficacy_Workflow cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_monitoring_endpoints Monitoring and Endpoints compound_formulation Formulate Test Compound & Controls treatment Administer Compound (e.g., 1 hr post-infection) compound_formulation->treatment animal_acclimatization Acclimatize Mice infection Induce Sepsis via Intraperitoneal Injection animal_acclimatization->infection bacterial_prep Prepare Bacterial Inoculum (Lethal Dose) bacterial_prep->infection infection->treatment monitoring Monitor Survival & Morbidity (e.g., 7 days) treatment->monitoring bacterial_load Determine Bacterial Load (Blood, Organs) at Time Points treatment->bacterial_load data_analysis Analyze Survival Curves & Bacterial Clearance monitoring->data_analysis bacterial_load->data_analysis

Caption: Workflow for in vivo efficacy testing of pyrrolo-pyridine derivatives in a murine sepsis model.

VI. Conclusion

The development of novel antibacterial agents from pyrrolo-pyridine derivatives represents a promising avenue to combat the growing threat of antimicrobial resistance. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, in vitro evaluation, and in vivo testing of these compounds. By employing a systematic and rationale-driven approach, researchers can effectively navigate the preclinical drug discovery process and identify promising lead candidates for further development. The key to success lies in the iterative process of design, synthesis, and biological testing, guided by a deep understanding of the structure-activity relationships and the mechanism of action of this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other pharmacologically active agents, achieving a high-yield, reproducible synthesis is critical.[1][2][3]

This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions.

Overview of the Recommended Synthetic Strategy

The most reliable and efficient pathway to synthesize this compound involves a three-step sequence starting from the commercially available 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[4][5] This strategy prioritizes regioselectivity and minimizes the formation of difficult-to-separate impurities.

The overall workflow is as follows:

Synthetic_Workflow SM 5-Bromo-1H-pyrrolo[2,3-b]pyridine P Step 1: N-H Protection SM->P Protected N-Protected Intermediate P->Protected F Step 2: Electrophilic Fluorination Protected->F Fluorinated N-Protected-3-fluoro Intermediate F->Fluorinated D Step 3: Deprotection Fluorinated->D Product This compound D->Product

Caption: Recommended three-step synthetic workflow.

Part 1: FAQs on N-H Protection Strategy

The initial protection of the pyrrole nitrogen (N-1) is arguably the most critical step for ensuring the success of the subsequent fluorination. It serves two primary functions: preventing undesired side reactions at the N-H bond and directing the electrophilic fluorinating agent to the electron-rich C-3 position.

Q1: Why is N-H protection mandatory for this synthesis?

A: The pyrrole N-H is acidic and nucleophilic. During electrophilic fluorination, an unprotected N-H can lead to a mixture of undesired outcomes. The N-H proton can be abstracted by bases, and the resulting anion can react unpredictably. More importantly, some electrophilic fluorinating reagents can react with the N-H bond itself. Protecting the N-1 position deactivates its nucleophilicity and ensures that the electrophilic attack occurs predictably on the pyrrole ring. The electron-rich C-3 position is the most favorable site for electrophilic substitution on the 7-azaindole core.[1]

Q2: What is the best protecting group for this reaction and why?

A: While several protecting groups can be used, a sulfonyl group , such as benzenesulfonyl (Bs) or p-toluenesulfonyl (Ts), is highly recommended.

  • Causality: Sulfonyl groups are strongly electron-withdrawing. This property significantly reduces the electron density of the pyrrole ring, which might seem counterintuitive. However, this deactivation is key to preventing over-fluorination or other side reactions. More importantly, the N-sulfonyl protected intermediate is often highly crystalline, which facilitates purification by recrystallization.

  • Alternative - SEM Group: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group has also been shown to be effective. It can serve a dual role as both a protecting group and an activator for nucleophilic aromatic substitution at other positions, though that is less relevant for this specific electrophilic fluorination.[1][6]

  • Avoid Boc Group: The tert-butoxycarbonyl (Boc) group is generally not recommended for this specific sequence. It can be labile under the conditions required for some electrophilic fluorinations and may not provide sufficient deactivation to prevent side reactions.

Q3: My N-1 protection reaction is sluggish or incomplete. What can I do?

A: This issue typically points to the choice of base and solvent.

  • Base: A strong base is required to deprotonate the N-H of the 7-azaindole. Sodium hydride (NaH) is the most common and effective choice. Ensure you are using a fresh, high-quality source of NaH.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential. The presence of water will quench the NaH and the azaindole anion. Ensure your solvent is rigorously dried before use.

  • Temperature: The initial deprotonation is typically performed at 0 °C, followed by warming to room temperature after the addition of the sulfonyl chloride to drive the reaction to completion.

ParameterRecommended ConditionRationale
Protecting Group Benzenesulfonyl ChlorideRobust, electron-withdrawing, promotes crystallinity.
Base Sodium Hydride (NaH, 60% in oil)Strong, non-nucleophilic base for complete deprotonation.
Solvent Anhydrous DMFHigh boiling point, effectively solvates the anion.
Temperature 0 °C to Room TemperatureControls initial reactivity and ensures completion.

Part 2: Troubleshooting the Electrophilic Fluorination Step

This is the key bond-forming reaction to install the C-3 fluorine. Success hinges on the choice of fluorinating agent and precise control of reaction conditions.

Q1: What is the best electrophilic fluorinating agent for this substrate?

A: Selectfluor® (F-TEDA-BF₄) is the reagent of choice for this transformation.[7][8]

  • Expertise & Experience: While other reagents like N-Fluorobenzenesulfonimide (NFSI) can work, Selectfluor® is generally more reactive and often gives cleaner conversions for heteroaromatic substrates.[7][9] It is also a crystalline solid that is relatively easy to handle compared to gaseous fluorine sources. The mechanism, while debated, involves the transfer of an electrophilic fluorine atom ("F+") to a carbon-centered nucleophile.[8]

Q2: My fluorination yield is low, and I see a lot of starting material. How can I improve the conversion?

A: Low conversion is a common problem. Here is a troubleshooting decision tree to address it.

Troubleshooting_Fluorination start Low Fluorination Yield q1 Is the reaction temperature sufficient? start->q1 q2 Is the solvent appropriate? q1->q2 Yes a1 Action: Gradually increase temperature. Start at RT, then warm to 40-50 °C. Monitor by TLC/LCMS. q1->a1 No q3 Are you using enough Selectfluor®? q2->q3 Yes a2 Action: Switch to a more polar solvent. Acetonitrile or DMF are excellent choices. q2->a2 No q4 Is your starting material pure? q3->q4 Yes a3 Action: Increase stoichiometry. Use 1.2-1.5 equivalents of Selectfluor®. q3->a3 No a4 Action: Re-purify the N-protected intermediate. Impurities can inhibit the reaction. q4->a4 No

Caption: Decision tree for troubleshooting low fluorination yield.

  • Solvent Choice: Acetonitrile is an excellent first choice. It readily dissolves both the substrate and Selectfluor®. If solubility is an issue, DMF can be used.

  • Temperature: Many electrophilic fluorinations require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. If you are running the reaction at room temperature and seeing low conversion, warming the reaction is the first variable to adjust.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of Selectfluor® (1.2-1.5 equivalents) can help drive the reaction to completion, especially if any moisture is present.

Q3: I'm observing multiple products. What are they, and how can I prevent them?

A: The most common side product is a di-fluorinated species. This occurs if the mono-fluorinated product reacts again with the fluorinating agent.

  • Cause: This is often a result of excessive heating or using too large an excess of Selectfluor®. The N-sulfonyl protecting group helps mitigate this by deactivating the ring, but under forcing conditions, a second fluorination can occur.

  • Solution:

    • Monitor Carefully: Follow the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.

    • Control Stoichiometry: Do not use more than 1.5 equivalents of Selectfluor®.

    • Temperature Control: Avoid excessive temperatures. Find the minimum temperature required for a clean and efficient conversion.

Part 3: The Deprotection Step & Final Purification

The final step is to remove the N-1 protecting group to yield the target molecule. The choice of deprotection conditions must be robust and high-yielding.

Q1: What are the best conditions for removing an N-sulfonyl protecting group?

A: For an N-benzenesulfonyl or N-tosyl group, basic hydrolysis is the most effective method.

  • Protocol: Treatment with an excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent mixture (e.g., Methanol/Water or THF/Water) at elevated temperatures (reflux) is standard.

  • Trustworthiness: This is a well-established, reliable transformation. The reaction can be monitored by TLC/LC-MS until the protected intermediate is fully consumed.

Q2: The deprotection is incomplete, or the reaction is very slow. What should I do?

A: Increase the concentration of the base and/or the temperature. The cleavage of a sulfonyl group from a pyrrole nitrogen can be difficult. Using a higher concentration of NaOH (e.g., 2-5 M) and ensuring the reaction is at a vigorous reflux can significantly increase the rate.

Q3: How should I purify the final product?

A: this compound is a solid. The primary purification methods are:

  • Aqueous Workup: After deprotection, neutralize the basic reaction mixture carefully with acid (e.g., HCl). The product may precipitate and can be collected by filtration. If not, extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: If impurities persist, silica gel column chromatography is very effective. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically used for elution.

  • Recrystallization: For obtaining high-purity material, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the final step.

Experimental Protocol: N-Benzenesulfonyl Protection

This protocol is a self-validating system. Successful execution will yield a product whose analytical data (¹H NMR, ¹³C NMR, MS) confirms the structure.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Solvent: Add anhydrous DMF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. You should observe gas evolution ceasing.

  • Protection: Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench: Carefully quench the reaction by slowly adding it to a beaker of ice-water.

  • Isolation: The N-protected product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. If it oils out, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude solid can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.

References

Technical Support Center: Purification of Crude 5-Bromo-3-Fluoro-7-Azaindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the column chromatography purification of 5-bromo-3-fluoro-7-azaindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the "why" behind each step, enabling you to troubleshoot effectively and adapt the methodology to your specific crude material.

The purification of polar, functionalized heterocycles like 5-bromo-3-fluoro-7-azaindole can present unique challenges, from poor solubility and peak tailing to on-column degradation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common issues encountered in the lab.

Part 1: Foundational Knowledge & Pre-Chromatography Considerations

This section addresses the essential preliminary steps and knowledge required before you even set up your column. A successful purification begins with a thorough understanding of your compound and potential impurities.

FAQ 1: What are the key chemical properties of 5-bromo-3-fluoro-7-azaindole that influence its chromatographic behavior?

Understanding the physicochemical properties of your target molecule is the cornerstone of developing a robust purification method. 5-Bromo-3-fluoro-7-azaindole is a moderately polar, heterocyclic compound. Its key features include:

  • Azaindole Core: The nitrogen atoms in the bicyclic ring system can act as hydrogen bond acceptors, and the N-H proton can act as a hydrogen bond donor. This significantly increases the compound's polarity and its potential for strong interactions with silica gel.

  • Bromine and Fluorine Substituents: These electron-withdrawing halogens modulate the electronics and polarity of the molecule. The fluorine at the 3-position, in particular, increases the acidity of the N-H proton, potentially leading to stronger interactions with the stationary phase.

  • Solubility: While specific data for the 3-fluoro analog is not widely published, the parent compound, 5-bromo-7-azaindole, shows good solubility in polar organic solvents like ethyl acetate and methanol, and limited solubility in non-polar solvents like hexane.[1] Dichloromethane (DCM) is also a viable solvent.[1]

These properties suggest that normal-phase chromatography on silica gel will require a relatively polar mobile phase to achieve elution.

FAQ 2: What are the likely impurities in my crude 5-bromo-3-fluoro-7-azaindole sample?

The nature of impurities is entirely dependent on the synthetic route used to prepare the compound. Common synthetic pathways may introduce the following impurities[2][3][4]:

  • Unreacted Starting Materials: For instance, if the final step is a cyclization, you may have the acyclic precursor present.

  • Reagents and Byproducts: Excess brominating agents (like N-Bromosuccinimide), residual catalysts, or byproducts from coupling reactions can contaminate the crude material.[2]

  • Regioisomers: Depending on the selectivity of the halogenation and other functionalization steps, you may have isomers with bromine or fluorine at different positions.

  • Over-brominated or other side-products: Di-brominated species or products from other side reactions can also be present.

  • Degradation Products: Azaindoles can be sensitive to strongly acidic or basic conditions, and prolonged exposure to heat or light may cause degradation. The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents and acids.[5]

Actionable Advice: Always review the final step of your synthesis to anticipate the most likely impurities. Run a preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) of your crude material to visualize the number of components and their relative polarities.

Part 2: Method Development and Optimization

With a solid understanding of your compound, you can now move on to developing the purification protocol.

Workflow for Method Development

G cluster_0 Phase 1: Analytical TLC cluster_1 Phase 2: Column Setup cluster_2 Phase 3: Loading & Elution TLC 1. Run TLC in various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) Rf 2. Identify a system giving an Rf of ~0.2-0.3 for the product and good separation from impurities. TLC->Rf Stationary 3. Choose Stationary Phase (Silica gel is standard) Rf->Stationary Solvent 4. Prepare Mobile Phase (Slightly less polar than TLC system) Stationary->Solvent Column 5. Pack the Column (Wet or dry packing) Solvent->Column Loading 6. Load Sample (Dry loading is recommended for polar compounds) Column->Loading Elution 7. Run the Column (Start with initial mobile phase, consider gradient) Loading->Elution Fractions 8. Collect & Analyze Fractions (Monitor by TLC) Elution->Fractions

Caption: A systematic workflow for developing a column chromatography purification method.

FAQ 3: How do I select the right stationary and mobile phase?

Stationary Phase:

For a polar compound like 5-bromo-3-fluoro-7-azaindole, standard silica gel (SiO₂) is the most common and cost-effective choice. However, if you observe significant tailing or decomposition, consider deactivating the silica gel by pre-treating it with a small amount of a polar solvent containing a base (e.g., 1% triethylamine in the mobile phase) to neutralize acidic silanol groups.[6]

Mobile Phase Selection:

The choice of mobile phase is critical for achieving good separation.[7][8]

  • Start with TLC: Use TLC to screen different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A common alternative is dichloromethane (DCM) with methanol (MeOH).

  • Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) of approximately 0.2 to 0.3 on the TLC plate. This generally translates well to column chromatography, ensuring the compound doesn't elute too quickly (in the solvent front) or take excessively long to come off the column.[6]

  • Adjusting Polarity:

    • If the compound stays at the baseline (Rf = 0), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).

    • If the compound runs with the solvent front (Rf ≈ 1), decrease the polarity (e.g., increase the percentage of hexane).

Recommended Starting Solvent Systems to Screen (by TLC):

System NumberNon-Polar ComponentPolar ComponentStarting Ratio (v/v)Notes
1HexaneEthyl Acetate70:30A standard, versatile system.
2DichloromethaneMethanol98:2Good for polar compounds that need a stronger eluent.
3TolueneAcetone80:20Can offer different selectivity compared to ethyl acetate systems.
FAQ 4: Should I use isocratic or gradient elution?
  • Isocratic Elution: Uses a single, constant mobile phase composition throughout the purification. This is suitable if your impurities are well-separated from the product on the TLC plate (i.e., they are much more or much less polar).

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation. This is highly recommended when you have impurities that are close in polarity to your product. A gradient can help to sharpen peaks and reduce elution time for strongly retained compounds.[9]

Typical Gradient Protocol:

  • Equilibration: Start with a mobile phase that is slightly less polar than the one that gave the target Rf of 0.2-0.3 on TLC.

  • Elution of Less Polar Impurities: Run several column volumes of this initial mobile phase to elute any non-polar impurities.

  • Elution of Product: Gradually increase the percentage of the polar solvent to elute your target compound.

  • Column Wash: Finally, flush the column with a highly polar solvent mixture (e.g., 20% MeOH in DCM) to remove any strongly bound impurities.

FAQ 5: What is the best way to load my crude sample onto the column?

For polar compounds that may have limited solubility in the initial, less polar mobile phase, dry loading is strongly recommended.[10] Wet loading (dissolving the sample in the mobile phase) can lead to the compound precipitating at the top of the column, resulting in broad bands and poor separation.

Step-by-Step Dry Loading Protocol:

  • Dissolve your crude material in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM, methanol, or acetone).

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Gently add this powder to the top of your packed column.

  • Carefully add a thin layer of sand or glass wool on top to prevent disturbance of the sample layer when you add the mobile phase.[10]

Part 3: Troubleshooting Common Purification Problems

Even with careful planning, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.[11]

Troubleshooting Decision Tree

G cluster_problems cluster_solutions start Problem Observed p1 Product is not eluting start->p1 p2 Poor separation / Mixed fractions start->p2 p3 Peak Tailing start->p3 p4 Low Recovery / Product Degradation start->p4 s1 Increase mobile phase polarity. Check for insolubility at column head. p1->s1 Cause: Insufficient Elution Strength s2 Use a shallower gradient. Reduce sample load. Check for column overloading or poor packing. p2->s2 Cause: Poor Resolution s3 Add a modifier to the mobile phase (e.g., 0.5-1% triethylamine or acetic acid). Ensure proper dry loading. p3->s3 Cause: Strong/Acidic Interactions s4 Perform a stability test on silica (spot on TLC and let sit). Consider alternative stationary phases (alumina, reversed-phase). p4->s4 Cause: On-Column Instability

Caption: A decision tree for troubleshooting common column chromatography issues.

Scenario 1: My product is not coming off the column.
  • Cause: The mobile phase is not polar enough to displace the compound from the silica gel. Your compound is strongly adsorbed.

  • Solution: Gradually increase the polarity of your mobile phase. If you are running a Hexane/EtOAc system, you might switch to a DCM/MeOH system, which has a stronger eluting power. If there are no other impurities of concern, you can significantly increase the percentage of the polar component to push the product off the column.[6]

Scenario 2: I am getting poor separation, and all my fractions are mixed.
  • Cause 1: Column Overloading. You have loaded too much crude material for the amount of silica gel used. A general rule of thumb is a sample-to-silica mass ratio of 1:30 to 1:100.

  • Solution 1: Reduce the amount of sample loaded onto the column or use a larger column.

  • Cause 2: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed will lead to uneven solvent flow and band broadening.

  • Solution 2: Ensure your column is packed uniformly. Tapping the column gently as you add the silica slurry can help create a homogenous bed.

  • Cause 3: Inappropriate Solvent System. The chosen mobile phase may not have sufficient selectivity for your product and the impurity.

  • Solution 3: Re-screen solvent systems using TLC. Try systems with different solvent properties (e.g., switch from an ethyl acetate-based system to one with acetone or ether) to alter the selectivity.

Scenario 3: The product peak is tailing, smearing down the column over many fractions.
  • Cause: This is a classic sign of strong, non-ideal interactions between your polar azaindole and the acidic silanol groups on the silica surface. The N-H and ring nitrogens are likely the culprits.

  • Solution: Add a small amount of a competitive binding agent to your mobile phase.

    • For basic compounds like azaindoles, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase can dramatically improve peak shape. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[6]

    • If your compound were acidic, you would add a small amount of acetic or formic acid.

Scenario 4: My recovery is very low, and I suspect the compound is decomposing.
  • Cause: Some nitrogen-containing heterocycles can be unstable on acidic silica gel.

  • Solution:

    • Confirm Instability: Spot your compound on a TLC plate, and then spot it again in the same location after 30-60 minutes. Develop the plate. If you see a new spot or significant streaking from the origin that wasn't there initially, your compound is likely degrading on the silica.[6]

    • Use Deactivated Silica: As mentioned earlier, adding a base like triethylamine to the mobile phase can mitigate degradation by neutralizing the stationary phase.

    • Change Stationary Phase: If the problem persists, consider switching to a less acidic stationary phase, such as neutral alumina or Florisil. For very challenging separations, reversed-phase (C18) chromatography may be necessary, using a polar mobile phase like water and acetonitrile.[12]

References

5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and degradation of this compound. Please note that while specific stability data for this compound is limited in publicly available literature, this document is built upon fundamental chemical principles of heterocyclic compounds and data from structurally related molecules.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: Based on the structure, the primary stability concerns for this compound are potential degradation under harsh environmental conditions. The pyrrolo[2,3-b]pyridine core is an aromatic system, which generally imparts stability.[1] However, the presence of halogen substituents and the electron-rich pyrrole ring can make the molecule susceptible to certain degradation pathways. Key factors that could affect its stability include exposure to strong acids or bases, high temperatures, and light.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[2][3] The container should be tightly sealed to prevent moisture ingress and exposure to air.[4] For long-term storage, keeping the compound at -20°C to -80°C is advisable, especially if it is in a lyophilized powder form.[2]

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not available for this compound, many heterocyclic compounds, particularly those with aromatic systems, can be sensitive to light. Photodegradation is a known abiotic degradation pathway for substituted pyridines.[5] Therefore, it is prudent to handle the compound in a well-lit area but to store it in an amber vial or a light-blocking container to minimize exposure to UV radiation.

Q4: What solvents are recommended for dissolving this compound?

A4: The solubility of this compound will depend on the specific application. Generally, it is expected to have poor solubility in water.[1] Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol) are likely to be suitable for dissolving this compound. When preparing stock solutions, it is advisable to use anhydrous solvents to minimize potential hydrolysis.

Q5: Are there any known incompatibilities for this compound?

A5: this compound should be considered incompatible with strong oxidizing agents.[6] Reactions with strong acids or bases should also be approached with caution, as they may lead to the degradation of the pyrrole ring or cleavage of the halogen substituents.

Section 2: Troubleshooting Guide

This section provides a question-and-answer format to troubleshoot specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected peaks in NMR/LC-MS analysis of a reaction mixture.

Q: I'm running a reaction with this compound and seeing unexpected peaks in my analytical data. What could be the cause?

A: Unexpected peaks often indicate the presence of impurities or degradation products. Consider the following possibilities:

  • Starting Material Purity: Verify the purity of your starting material. If possible, obtain a certificate of analysis (CofA) from the supplier.

  • Reaction Conditions:

    • pH: Extreme pH conditions can lead to degradation. The pyrrole ring, in particular, can be sensitive to strong acids. Hydrolysis of the bromo or fluoro substituents is also a possibility under certain nucleophilic conditions.

    • Temperature: High reaction temperatures can accelerate degradation. If the reaction allows, try running it at a lower temperature.

    • Atmosphere: The pyrrole ring can be susceptible to oxidation. If your reaction is sensitive to air, consider running it under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Aqueous Work-up: Prolonged exposure to acidic or basic aqueous solutions during work-up can cause degradation. Neutralize the reaction mixture as quickly as possible.

    • Silica Gel Chromatography: Some nitrogen-containing heterocyclic compounds can interact strongly with silica gel, leading to degradation or poor recovery. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in your eluent.

Proposed Experimental Workflow for Investigating Degradation

G cluster_0 Troubleshooting Unexpected Peaks cluster_1 Degradation Studies start Unexpected Peaks Observed check_purity Verify Purity of Starting Material start->check_purity analyze_conditions Analyze Reaction Conditions (pH, Temp, Atmosphere) check_purity->analyze_conditions check_workup Evaluate Work-up & Purification Method analyze_conditions->check_workup stress_ph Stress Test: Vary pH (Acidic, Basic) check_workup->stress_ph stress_temp Stress Test: Vary Temperature stress_ph->stress_temp stress_light Stress Test: Expose to UV Light stress_temp->stress_light identify_products Identify Degradation Products (LC-MS, NMR) stress_light->identify_products optimize_conditions Optimize Reaction Conditions to Minimize Degradation identify_products->optimize_conditions end Problem Resolved optimize_conditions->end

Caption: A workflow for troubleshooting unexpected analytical signals.

Issue 2: The compound changes color over time.

Q: My solid sample of this compound has turned from a white/off-white powder to a yellowish or brownish solid. Is it still usable?

A: A change in color often indicates degradation. This could be due to:

  • Oxidation: Exposure to air can lead to the formation of colored oxidation products. The pyrrole moiety is known to be susceptible to oxidation.

  • Photodegradation: Exposure to light can cause the formation of colored byproducts.

Recommendations:

  • Re-analyze the material: Before using the discolored material, re-analyze it by LC-MS, NMR, or another suitable analytical technique to determine its purity.

  • Purification: If the purity is compromised, you may need to repurify the compound, for example, by recrystallization or chromatography.

  • Proper Storage: To prevent further degradation, store the compound in a tightly sealed container, under an inert atmosphere if possible, and protected from light in a cool place.

Issue 3: Low yield in a reaction where this compound is a starting material.

Q: I'm consistently getting low yields in my reaction. Could the stability of this compound be the issue?

A: Yes, the stability of the starting material could be a contributing factor to low reaction yields.

  • Degradation prior to reaction: If the starting material has degraded during storage, the actual amount of active reagent is lower than what was weighed out. Always use a fresh or properly stored sample.

  • Degradation during the reaction: As discussed in Issue 1, the reaction conditions themselves might be causing the degradation of your starting material.

Potential Degradation Pathways

While specific degradation products for this compound are not documented, we can hypothesize potential pathways based on the chemistry of related heterocycles.

G cluster_degradation Potential Degradation Pathways cluster_products Hypothetical Products main This compound C₇H₄BrFN₂ hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H₂O oxidation Oxidation (Air/Oxidizing Agents) main->oxidation [O] photodegradation Photodegradation (UV Light) main->photodegradation hydrolysis_prod Debrominated/Defluorinated Species or Ring-Opened Products hydrolysis->hydrolysis_prod oxidation_prod N-oxides or Ring-Opened Products oxidation->oxidation_prod photo_prod Radical Species or Rearranged Products photodegradation->photo_prod

Caption: Potential degradation pathways for this compound.

Section 3: Experimental Protocols

Protocol 1: Small-Scale Stability Test

This protocol can be used to quickly assess the stability of this compound under various conditions.

Materials:

  • This compound

  • Solvents (e.g., DMSO, Acetonitrile, Water)

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Hydrogen peroxide solution (3% w/v)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

  • In separate vials, mix the stock solution with the following:

    • Vial 1 (Control): Solvent only

    • Vial 2 (Acidic): Acidic solution

    • Vial 3 (Basic): Basic solution

    • Vial 4 (Oxidative): Hydrogen peroxide solution

  • Prepare a separate set of vials for photostability testing. Expose one vial to UV light (e.g., in a photostability chamber) and keep a control vial wrapped in aluminum foil.

  • Incubate the vials at a controlled temperature (e.g., 40°C) for a set period (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot from each vial, neutralize if necessary, and analyze by HPLC or LC-MS.

  • Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

Data Presentation:

ConditionTime (h)Parent Compound Peak Area% DegradationNew Peaks Observed
Control00
24
48
Acidic24
48
Basic24
48
Oxidative24
48
Photolytic24
48

Section 4: References

  • Echemi. (n.d.). 5-BROMO-3-FLUORO-2-PYRIDINONE SDS, 156772-63-3 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • Trávníček, Z., Popa, I., & Šilha, T. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. --INVALID-LINK--

  • Cusabio. (n.d.). 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • BLD Pharmatech. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Capot Chemical. (2018). MSDS of 5-Bromo-4-fluoro-1h-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • Trávníček, Z., Popa, I., & Šilha, T. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Pawełczyk, A., Sobańska, A., & Gierczak, T. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 67(5), 519-525.

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BLD Pharmatech. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemScene. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Request PDF. (2025). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from --INVALID-LINK--

  • Oakwood Chemical. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • BLD Pharmatech. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 5-Bromo-6-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 5-Bromo-2-fluoropyridine. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 5-Bromo-6-chloro-3,3-difluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of Substituted Pyridines. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Derivatization of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-3-fluoro-7-azaindole). This valuable building block is frequently employed in the synthesis of kinase inhibitors and other biologically active molecules.[1][2][3][4] Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, present specific challenges and opportunities in synthetic chemistry.[5][6][7]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the derivatization of this scaffold, focusing on widely-used palladium-catalyzed cross-coupling reactions.

Section 1: Understanding the Substrate - Key Chemical Properties

Before diving into troubleshooting, it's crucial to understand the inherent reactivity of this compound.

  • Electron-Deficient Heterocycle: The pyridine nitrogen acts as an electron sink, making the entire ring system electron-deficient. This deactivates the aryl bromide towards oxidative addition, a key step in many cross-coupling reactions.[8]

  • The Role of Fluorine: The fluorine atom at the 3-position further withdraws electron density, exacerbating the challenge of oxidative addition. However, it can also be a tool, influencing the conformation and binding affinity of the final molecule.[6][7][9]

  • The Pyrrole NH: The acidic proton on the pyrrole nitrogen can interfere with certain reaction conditions, particularly those employing strong bases. Coordination of the pyrrole nitrogen to the palladium catalyst can also occur, potentially inhibiting the catalytic cycle. N-protection is often a necessary strategic consideration.[8][10]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the workhorses for derivatizing this scaffold. Below are common problems and actionable solutions.

FAQ 1: My Suzuki-Miyaura coupling reaction has low or no yield. What should I check first?

Low conversion is the most frequent issue. The cause often lies in suboptimal catalyst activation or competing side reactions.

Initial Checks Workflow:

Start Low Yield in Suzuki Coupling Reagents 1. Verify Reagent Quality (Boronic acid, Halide, Base) Start->Reagents First step Inert 2. Ensure Rigorous Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) Reagents->Inert If reagents are pure Catalyst 3. Evaluate Catalyst System (Precatalyst, Ligand Choice) Inert->Catalyst If atmosphere is inert Conditions 4. Re-evaluate Reaction Conditions (Base, Solvent, Temperature) Catalyst->Conditions If catalyst seems appropriate Start Buchwald-Hartwig Failure NoReaction Low or No Conversion Start->NoReaction SideProduct Side Products Observed (e.g., Debromination) Start->SideProduct Ligand Use Bulky Ligand (e.g., RuPhos, BrettPhos) NoReaction->Ligand Is your ligand bulky enough? WeakerBase Screen Weaker Bases (e.g., K₃PO₄ vs NaOtBu) SideProduct->WeakerBase Debromination is a major issue? Base Switch to Stronger, Non-nucleophilic Base (e.g., LHMDS, NaOtBu) Ligand->Base Is your base strong/soluble? Protect Consider N-Protecting the Pyrrole (e.g., SEM, Ts) Base->Protect Is the NH interfering? LowerTemp Lower Reaction Temperature WeakerBase->LowerTemp cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to flask: - 5-Bromo-3-fluoro-7-azaindole (1 equiv.) - Boronic Acid/Ester (1.2 equiv.) - Base (K₃PO₄, 2-3 equiv.) - Pd Precatalyst (1-3 mol%) B 2. Seal and Purge (3x Vacuum/Argon cycles) A->B C 3. Add Degassed Solvent (e.g., Dioxane/H₂O 10:1) B->C D 4. Heat with Vigorous Stirring (80-110 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, Dilute (EtOAc), Wash (H₂O, Brine) E->F G 7. Dry, Concentrate F->G H 8. Purify (Column Chromatography) G->H

References

Technical Support Center: Overcoming Reactivity Challenges with 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique reactivity challenges posed by this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

The Challenge: Understanding the Low Reactivity of this compound

This compound, a derivative of 7-azaindole, is a valuable scaffold in medicinal chemistry, notably as a key intermediate in the synthesis of kinase inhibitors like Vemurafenib.[1][2] However, its unique electronic structure often leads to low reactivity in common synthetic transformations. The primary reason for this is the strong electron-withdrawing nature of the fluorine atom and the pyridine nitrogen. This combination significantly reduces the electron density of the aromatic system, a phenomenon that can be understood in the context of "fluoromaticity," where fluorine substitution stabilizes the ring and increases its resistance to certain reactions.[3][4] This deactivation can make standard cross-coupling and nucleophilic substitution reactions challenging.

This guide will provide you with the expertise and field-proven insights to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) with this compound consistently low-yielding?

A1: The low yield is often multifactorial, stemming from the electron-deficient nature of the substrate. The fluorine atom at the 3-position and the nitrogen in the pyridine ring pull electron density away from the C-Br bond at the 5-position.[5] This can hinder the initial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.[6] Additionally, the pyrrole-like nitrogen (N1) can coordinate to the palladium catalyst, leading to catalyst inhibition. Protection of the N1-H is often crucial for successful coupling.[7]

Q2: I'm observing significant decomposition of my starting material and/or boronic acid/ester in my Suzuki-Miyaura coupling. What's happening?

A2: This is a common issue, particularly with electron-deficient heteroaromatic systems. The primary side reaction is often protodeboronation, where the boronic acid or ester is replaced by a hydrogen atom before the desired cross-coupling can occur.[8] This is exacerbated by elevated temperatures and the presence of water and a strong base.[8] Using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates can mitigate this issue.[8]

Q3: Should I protect the N1-H of the pyrrolo[2,3-b]pyridine ring? If so, what protecting group do you recommend?

A3: Yes, N-protection is highly recommended for most palladium-catalyzed cross-coupling reactions. The acidic N-H can interfere with the basic conditions of the reaction and the lone pair on the deprotonated nitrogen can act as a ligand for the palladium catalyst, leading to inactive species. A trimethylsilylethoxymethyl (SEM) group is a good choice as it is robust to many cross-coupling conditions and can be removed under specific conditions.[7] Other options include Boc and benzenesulfonyl groups.

Q4: My Buchwald-Hartwig amination is failing. What are the most critical parameters to optimize?

A4: For Buchwald-Hartwig aminations with this substrate, the choice of ligand and base is paramount.[9] Electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often necessary to promote the reductive elimination step, which can be slow for electron-deficient aryl halides.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[12] Rigorous exclusion of oxygen is also critical to prevent catalyst deactivation.[10]

Troubleshooting Guides & Detailed Protocols

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation, but its application to this compound requires careful optimization.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality - Fresh boronic ester? - Anhydrous/degassed solvent? - Active catalyst? start->check_reagents n_protection Is N1-H Protected? (e.g., SEM, Boc) check_reagents->n_protection no_protection Protect N1-H - Improves solubility - Prevents catalyst inhibition n_protection->no_protection No ligand_base Optimize Ligand & Base - Use electron-rich, bulky ligand (e.g., SPhos, XPhos) - Screen bases (K2CO3, Cs2CO3, K3PO4) n_protection->ligand_base Yes no_protection->ligand_base protodeboronation Address Protodeboronation - Use pinacol or MIDA boronate - Lower temperature - Anhydrous conditions ligand_base->protodeboronation temp_conc Adjust Temperature & Concentration - Typically 80-110 °C - Concentration 0.1-0.2 M protodeboronation->temp_conc success Improved Yield temp_conc->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific boronic acid/ester.

  • N-Protection (if not already done): Protect the N1-H of this compound with a suitable protecting group (e.g., SEM-Cl).

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound (1.0 equiv), the boronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[13]

  • Solvent Addition: Add a degassed solvent system. A mixture like 1,4-dioxane/water (4:1) is a common starting point.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.[13]

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.[7]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Table: Suzuki-Miyaura Condition Screening (Representative Data)
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O9045
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene10075
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)Dioxane11068
Buchwald-Hartwig Amination

Forming a C-N bond at the 5-position can be particularly challenging due to the electron-deficient nature of the ring.

Troubleshooting Workflow: Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig check_setup Verify Inert Atmosphere - Rigorously degas solvents - Use Schlenk line or glovebox start->check_setup n_protection Is N1-H Protected? check_setup->n_protection no_protection Protect N1-H - Prevents side reactions with base n_protection->no_protection No ligand_choice Select Appropriate Ligand - Use bulky, electron-rich ligands (e.g., RuPhos, Xantphos) n_protection->ligand_choice Yes no_protection->ligand_choice base_choice Optimize Base - Strong, non-nucleophilic bases are key (e.g., NaOtBu, K3PO4, LHMDS) ligand_choice->base_choice temp_time Adjust Temperature & Time - Typically 80-120 °C - Monitor for completion (can be slow) base_choice->temp_time success Improved Yield temp_time->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline for coupling with a primary or secondary amine.

  • N-Protection (if not already done): Protect the N1-H of this compound.

  • Reaction Setup: In a glovebox or using a Schlenk line, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv) to an oven-dried reaction vessel.[12]

  • Reagent Addition: Add the N-protected this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by LC-MS.

  • Workup and Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is an effective method for introducing alkynyl groups, which are versatile handles for further functionalization.

Key Considerations for Sonogashira Coupling

The general principles of palladium-catalyzed cross-coupling apply here, with the addition of a copper(I) co-catalyst in the classical protocol.[6][14]

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) is standard.[15]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent.[6]

  • Copper-Free Conditions: To avoid potential issues with copper, such as alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols can be employed. These often require specialized ligands and conditions.

Recommended Protocol: Sonogashira Coupling

This protocol is based on successful couplings with similar bromofluoropyridine substrates.[15]

  • N-Protection (if not already done): Protect the N1-H of this compound.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the N-protected this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).[15]

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2-1.5 equiv) and the amine base (e.g., Et₃N, 2.0-3.0 equiv).[6]

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid but should be monitored by TLC or LC-MS.[15]

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Data Table: Sonogashira Condition Screening (Representative Data)
Pd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF6085
Pd(OAc)₂ (2)CuI (5)DIPEA (3)DMF2578
PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane8065 (Copper-free)

Understanding the "Why": A Deeper Dive into Electronic Effects

The challenges with this compound are rooted in its electronic properties.

substrate This compound Fluorine (C3) Pyridine N (N7) Pyrrole N-H (N1) effects Electronic Effects Strong -I effect from F Inductive withdrawal from N7 Potential for catalyst coordination/inhibition at N1 and N7 substrate:f1->effects:e1 substrate:f2->effects:e2 substrate:f3->effects:e3 consequences Consequences for Reactivity Reduced electron density of aromatic system Deactivation towards oxidative addition Increased acidity of N1-H effects->consequences solutions Troubleshooting Strategies Use electron-rich ligands to promote oxidative addition Employ stronger bases Protect N1-H to prevent side reactions and catalyst inhibition consequences->solutions

Caption: Logical relationship between structure, electronic effects, and troubleshooting strategies.

  • Inductive Effects: Both the fluorine atom at C3 and the pyridine nitrogen at N7 exert strong inductive electron-withdrawing effects (-I).[5][16] This significantly lowers the energy of the molecular orbitals of the ring system, making it less nucleophilic and deactivating it towards the oxidative addition step with Pd(0), which is often the rate-limiting step in cross-coupling reactions.[3]

  • Catalyst Inhibition: The lone pairs on the pyridine nitrogen (N7) and the deprotonated pyrrole nitrogen (N1) can act as ligands for the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive. N-protection is the most direct way to prevent this issue at the N1 position.[7]

By understanding these fundamental principles, you can more effectively diagnose issues in your reactions and rationally design improved conditions.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of substituted 7-azaindoles (1H-pyrrolo[2,3-b]pyridines). The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere of indole.[1][2] However, its synthesis and functionalization are often plagued by challenges stemming from the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions encountered during your experiments.

Part 1: Troubleshooting Guide: Common Side Reactions

This section addresses specific, recurring issues in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.

1.1 Issue: Poor Regioselectivity in Electrophilic Substitution (e.g., Halogenation)

Question: "My halogenation reaction on an N-protected 7-azaindole is yielding a mixture of C3, C4, and C5-substituted isomers, with low yield for my desired C4/C5 product. How can I improve regioselectivity?"

Answer: This is a classic challenge rooted in the inherent reactivity of the 7-azaindole nucleus. The C3 position of the pyrrole ring is the most electron-rich and kinetically favored site for electrophilic attack. Direct halogenation often leads to a mixture of products, with C3-substitution being a major impurity.[3]

Causality & Strategy:

  • Electronic Control: To steer the reaction away from the C3 position, you must modulate the electronic properties of the pyridine ring. A common and effective strategy is N-oxidation of the pyridine nitrogen (N7). The resulting N-oxide activates the pyridine ring for nucleophilic substitution and directs electrophiles to the C4 and C6 positions.[3][4]

  • Directed Metalation: For ultimate control, directed ortho-metalation is a superior strategy. By using a directing group on the nitrogen (e.g., triisopropylsilyl, TIPS), you can use a strong base like lithium diisopropylamide (LDA) to selectively deprotonate the C2 or C6 positions, which can then be quenched with an electrophile.[5]

Troubleshooting Workflow:

G start Problem: Poor Regioselectivity in Halogenation q1 Is C3-substitution the major side product? start->q1 strategy1 Strategy 1: N-Oxidation Pathway q1->strategy1 Yes strategy2 Strategy 2: Directed Ortho-Metalation q1->strategy2 No, need other positions sub_path1 Yes sub_path2 No (e.g., mixture of C4/C5/C6) step1_1 Perform N-oxidation of 7-azaindole (See Protocol 1). strategy1->step1_1 step2_1 Protect N1 with a suitable group (e.g., TIPS-Cl). strategy2->step2_1 step1_2 Treat N-oxide with POCl3/POBr3 to achieve C4-halogenation. step1_1->step1_2 step1_3 Evaluate product for desired regioisomer. step1_2->step1_3 step2_2 Perform directed metalation at low temp (e.g., LDA, s-BuLi). step2_1->step2_2 step2_3 Quench with electrophile (e.g., I2, Br2). step2_2->step2_3

Caption: Decision workflow for improving halogenation regioselectivity.

1.2 Issue: Homocoupling and Low Yields in Cross-Coupling Reactions

Question: "My Suzuki-Miyaura reaction to functionalize a C3-iodo-7-azaindole is suffering from significant starting material homocoupling (dimer formation) and low conversion to the desired product. What are the likely causes?"

Answer: This issue is common in palladium-catalyzed cross-coupling reactions involving electron-rich heterocycles. The problem is twofold: unwanted homocoupling of your starting material and/or boronic acid, and catalyst inhibition.

Causality & Strategy:

  • Catalyst Inhibition: The pyridine nitrogen (N7) in the 7-azaindole core is a Lewis base that can coordinate to the palladium center. This coordination can stabilize catalytic intermediates, slowing down or preventing the crucial reductive elimination step that forms your product.[6]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of boronic acids, or by reaction conditions that favor transmetalation between two molecules of the halo-azaindole with the palladium catalyst before the intended cross-coupling partner can react.

Mitigation Strategies:

  • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands accelerate the rate of reductive elimination, outcompeting catalyst inhibition and the pathways leading to homocoupling.[7]

  • Rigorous Inert Conditions: Ensure your reaction vessel and solvents are thoroughly degassed to remove oxygen. Use a robust glovebox or Schlenk line techniques.

  • Base and Solvent Screening: The choice of base and solvent system is crucial. For Suzuki reactions, a combination of a carbonate base (like Cs₂CO₃) in a mixed solvent system (e.g., toluene/ethanol or dioxane/water) is often effective.[7][8]

  • N-Protection: Protecting the pyrrole nitrogen (N1) with groups like benzenesulfonyl (Bs) or 2-(trimethylsilyl)ethoxymethyl (SEM) can modulate the electronic properties of the ring system, sometimes improving yields.[9][10]

Data Summary: Ligand Effects on Suzuki Coupling

LigandCatalyst PrecursorTemperature (°C)Yield of C3,C6-diaryl Product (%)[7]Key Insight
NonePd₂dba₃110< 10%Ligand is essential for reactivity.
SPhos (10 mol%)Pd₂dba₃11045%SPhos facilitates the reaction.
SPhos (20 mol%) Pd₂dba₃ (10 mol%) 110 88% Higher ligand and catalyst loading overcomes inhibition.
1.3 Issue: Unintended N-Oxidation During Other Transformations

Question: "I am attempting a reaction on a side chain of my substituted 7-azaindole using an oxidizing agent, but I am consistently forming the 7-azaindole-N-oxide as a major byproduct. How can I avoid this?"

Answer: The N7 nitrogen of the pyridine ring is highly susceptible to oxidation due to its available lone pair of electrons. This is a common side reaction when using reagents like m-CPBA, hydrogen peroxide, or even during aerobic reactions that may generate reactive oxygen species.[11]

Causality & Strategy:

  • Nucleophilicity of N7: The pyridine nitrogen is a nucleophilic site. Oxidants will preferentially attack this position if it is sterically accessible and electronically available.

  • Strategic Prevention:

    • Protonation: In some cases, performing the reaction in a protic solvent or with a mild acid additive can protonate the N7 nitrogen. The resulting pyridinium salt is significantly less nucleophilic and resistant to oxidation. However, you must ensure your desired reaction is compatible with acidic conditions.

    • Protecting Groups: While less common for this specific issue, a bulky protecting group at the C6 position could provide some steric hindrance to the N7 nitrogen.

    • Reagent Selection: Opt for the mildest possible oxidant that can still effect your desired transformation. Carefully control stoichiometry, adding the oxidant slowly at low temperatures to minimize side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general N-protecting group for 7-azaindole to improve stability and solubility during cross-coupling reactions?

A1: There is no single "best" group, as the optimal choice is substrate and reaction-dependent. However, the sulfonyl family (e.g., phenylsulfonyl, tosyl) and the silyl family (e.g., TIPS) are excellent starting points.

  • Phenylsulfonyl (PhSO₂): Offers strong electron-withdrawing character, which can decrease the Lewis basicity of the N7 nitrogen, reducing catalyst inhibition. It is robust but requires strong basic conditions for removal (e.g., NaOH, t-BuOK).

  • Triisopropylsilyl (TIPS): A bulky group that provides steric protection. It is particularly useful for directed metalation strategies and is readily cleaved with fluoride sources like TBAF.[5]

  • SEM Group: Has been shown to act as both a protecting and an activating group, facilitating nucleophilic aromatic substitution under mild conditions.[10]

Q2: How can I effectively remove palladium residues from my final 7-azaindole compound?

A2: Palladium contamination is a critical issue, especially for pharmaceutical applications.

  • Silica Gel Chromatography: Often the first step, but may not be sufficient.

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can adsorb significant amounts of palladium.

  • Metal Scavengers: Use commercially available silica-based scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica). Stirring a solution of your product with the scavenger followed by filtration is highly effective.

  • Aqueous Washes: Washing an organic solution of your product with aqueous solutions of reagents like L-cysteine or sodium thiosulfate can help extract palladium salts.

Part 3: Key Experimental Protocols
Protocol 1: Controlled N-Oxidation of 7-Azaindole using Hydrogen Peroxide

This protocol is adapted for generating the N-oxide as a key intermediate for further functionalization, a strategy often used to avoid direct substitution issues.[11]

Objective: To selectively oxidize the N7 position of 7-azaindole.

Materials:

  • 7-Azaindole (1.0 eq)

  • Hydrogen Peroxide (50% aqueous solution, 1.2 eq)

  • Tetrahydrofuran (THF)

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve 7-azaindole (e.g., 12.6 g, 0.102 mol) in THF (120 mL).

  • Cool the solution to 5°C using an ice bath.

  • While stirring vigorously, slowly add the 50% hydrogen peroxide solution (e.g., 6.1 g, 0.122 mol) dropwise, maintaining the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor progress by TLC (e.g., 10% MeOH/DCM).

  • Upon completion, concentrate the reaction mixture by rotary evaporation to a volume of approximately 30 mL.

  • Add n-hexane (60 mL) to the concentrated solution to precipitate the product.

  • Collect the resulting pale solid by filtration, wash the filter cake with fresh n-hexane, and dry under vacuum.

  • Expected Outcome: A pale solid, 7-azaindole N-oxide, with an expected yield of over 90%.[11]

Protocol 2: Mitigating Homocoupling in a C3-Arylation Suzuki Reaction

This protocol outlines a robust procedure for the C3-arylation of a 6-chloro-3-iodo-7-azaindole, emphasizing conditions that suppress side reactions.[7]

Objective: To achieve high-yield C3 arylation while minimizing homocoupling.

Materials:

  • 6-chloro-3-iodo-N-protected-7-azaindole (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5-10 mol%)

  • SPhos (10-20 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Toluene and Ethanol (1:1 mixture), degassed

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-chloro-3-iodo-7-azaindole, aryl boronic acid, Cs₂CO₃, Pd₂(dba)₃, and SPhos.

  • Add the degassed toluene/ethanol solvent mixture via cannula.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The lower temperature for the first coupling step is key to preventing homocoupling of the more reactive C3-iodo position.

  • Monitor the reaction by TLC or LC-MS.

  • For Sequential Di-arylation (optional): If functionalizing a second position (e.g., C6-chloro), a second charge of catalyst, ligand, and the second boronic acid can be added, and the temperature increased to 110°C.[7]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Self-Validation: The success of this protocol is validated by a high isolated yield (>80%) of the mono-arylated product with minimal (<5%) homodimer detected by LC-MS or ¹H NMR analysis of the crude reaction mixture.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Purification reagents Combine: - Halo-Azaindole - Boronic Acid - Cs2CO3 - Pd2(dba)3 / SPhos solvent Add Degassed Toluene/Ethanol reagents->solvent heat Heat to 60-80°C (Suppresses Homocoupling) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify final_product final_product purify->final_product Isolated Product (>80% Yield)

Caption: Workflow for a high-yield Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Scale-Up Synthesis of 5-bromo-3-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-3-fluoro-7-azaindole. This resource is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical pharmaceutical building block. 7-Azaindole derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of both bromine and fluorine substituents creates a versatile scaffold for further functionalization but presents unique challenges in regioselectivity, process safety, and purification at scale.

This guide moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting advice and data-driven solutions to common scale-up hurdles.

Part 1: Strategic Synthesis & Core Challenges

A robust and scalable synthesis requires careful consideration of the order of halogenation. The electronic properties of the 7-azaindole ring system, influenced by the electron-deficient pyridine ring, dictate the preferred sites of electrophilic attack.

Question: What is the optimal synthetic strategy for preparing 5-bromo-3-fluoro-7-azaindole at scale?

Answer: There are two primary routes to consider: (A) Fluorination of 7-azaindole followed by bromination, or (B) Bromination of 7-azaindole followed by fluorination.

The C3 position of the 7-azaindole nucleus is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3] This makes direct fluorination at C3 a viable first step. Introducing the strongly electron-withdrawing fluorine atom at C3 will deactivate the ring, but the subsequent bromination at C5 remains feasible.

Conversely, initial bromination at the C5 position is also a well-established procedure.[4] The subsequent C3-fluorination on the 5-bromo-7-azaindole intermediate is then required. While both routes are chemically sound, Route A (Fluorinate → Brominate) is often preferred in a scale-up context.

Causality:

  • Reagent Compatibility: Electrophilic fluorinating agents are highly reactive and sensitive. Performing this step on a simpler, more stable starting material (7-azaindole) is often more straightforward and results in a cleaner reaction profile than on a heavier, potentially less soluble bromo-intermediate.

  • Impurity Profile: Introducing the more challenging fluorine substituent first allows for the removal of any fluorination-related impurities before proceeding. The subsequent bromination step is typically higher-yielding and easier to control, simplifying the final product purification.

Synthetic_Strategy cluster_0 Strategic Decision Point cluster_1 Route A (Recommended) cluster_2 Route B Start 7-Azaindole A1 C3-Fluorination Start->A1 Electrophilic Fluorination B1 C5-Bromination Start->B1 Electrophilic Bromination A2 3-Fluoro-7-azaindole A1->A2 A3 C5-Bromination A2->A3 Electrophilic Bromination End_Product 5-Bromo-3-fluoro- 7-azaindole A3->End_Product B2 5-Bromo-7-azaindole B1->B2 B3 C3-Fluorination B2->B3 Electrophilic Fluorination B3->End_Product

Caption: Strategic routes for the synthesis of 5-bromo-3-fluoro-7-azaindole.

Part 2: Troubleshooting the C3-Fluorination Step

The direct C3-fluorination of 7-azaindole is often the most challenging step in the sequence, requiring careful control of reaction parameters to ensure high yield and minimize impurity formation.

Question: My C3-fluorination yield is consistently low (<50%) during scale-up. What are the common causes and how can I fix them?

Answer: Low yields in electrophilic fluorinations are typically traced back to three factors: reagent choice and activity, solvent effects, and temperature control.

1. Reagent Selection and Handling: The choice of an electrophilic fluorinating agent is critical. Agents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly used.

  • Expertise & Experience: Selectfluor® is often preferred for scale-up due to its crystalline, solid nature, making it easier to handle than some alternatives. However, its solubility can be limited in certain organic solvents. NFSI is another robust option with different solubility properties. The challenge in synthesizing fluorinated azaindoles often lies in achieving selective aromatic fluorination, which can be accomplished via electrophilic fluorination.[5]

  • Trustworthiness: Always verify the activity of your fluorinating agent. These reagents can degrade upon prolonged exposure to atmospheric moisture. Store them in a desiccator and handle them under an inert atmosphere (Nitrogen or Argon) during reaction setup.

2. Solvent Optimization: The solvent plays a crucial role in solubilizing the substrate and the fluorinating agent, and in mediating the reaction's polarity.

  • Causality: Acetonitrile is a common and effective solvent for these reactions. Its polar aprotic nature helps to stabilize the charged intermediates in the electrophilic aromatic substitution mechanism without interfering with the reagents. If solubility is an issue, particularly at lower temperatures, exploring co-solvent systems or alternative polar aprotic solvents like DMF or NMP may be necessary, but be aware that these can complicate downstream processing.

3. Temperature Control: Fluorination reactions are often exothermic. A runaway reaction is a significant safety hazard and a primary cause of yield loss and impurity formation.

  • Scale-Up Consideration: What works in a 1 L round-bottom flask with a large surface-area-to-volume ratio will behave differently in a 100 L jacketed reactor. Heat transfer is less efficient at scale.

  • Protocol:

    • Dissolve the 7-azaindole in the chosen solvent (e.g., acetonitrile) in the reactor.

    • Cool the solution to a low starting temperature (e.g., 0-5 °C) before adding the fluorinating agent.

    • Add the fluorinating agent portion-wise over a prolonged period (e.g., 2-4 hours), carefully monitoring the internal temperature.

    • Ensure the reactor's cooling system can handle the exotherm and maintain the target temperature. A rise of more than 5 °C during addition indicates the addition rate is too fast.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until HPLC analysis shows complete consumption of the starting material.

ParameterRecommendation for Scale-UpRationale
Fluorinating Agent Selectfluor® or NFSISolid, relatively stable, and commercially available in large quantities.
Solvent AcetonitrileGood balance of solubility and polarity; relatively easy to remove.
Temperature 0 °C to RTStart cold to control initial exotherm, then allow to warm for reaction completion.
Reagent Addition Slow, portion-wise additionPrevents thermal runaway and minimizes side-product formation.
Atmosphere Inert (N₂ or Ar)Prevents moisture from deactivating the fluorinating agent.

Question: I'm observing multiple unidentified impurities by HPLC after fluorination. How can I improve the reaction's selectivity?

Answer: Impurity formation often stems from over-reaction or reaction at undesired positions. While C3 is the most activated position, side reactions can occur under harsh conditions.

  • Mechanistic Insight: The nitrogen on the pyrrole ring can be a site for side reactions. While N-protection is an option, it adds steps to the synthesis, which is undesirable for scale-up. A protecting-group-free approach is more efficient.[6]

  • Troubleshooting Workflow:

Troubleshooting_Fluorination Start High Impurity Profile in C3-Fluorination Q1 Is starting material pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No. Re-purify 7-azaindole before use. Q1->A1_No Q2 Is reaction temperature well-controlled? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No. Improve cooling, slow down reagent addition. Q2->A2_No Q3 Is stoichiometry accurate? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No. Use 1.05-1.1 eq. of fluorinating agent. Avoid large excess. Q3->A3_No Q4 Consider solvent effect. Trial reaction in a different solvent (e.g., DMF). A3_Yes->Q4 End Improved Selectivity Q4->End

Caption: Decision tree for troubleshooting C3-fluorination impurities.

Part 3: Troubleshooting the C5-Bromination Step

Once 3-fluoro-7-azaindole is successfully synthesized, the next step is regioselective bromination at the C5 position. This is generally a more controlled reaction but still requires precision at scale.

Question: How do I ensure exclusive bromination at the C5 position and avoid isomeric impurities like 3,5-dibromo-7-azaindole?

Answer: Achieving high regioselectivity in the bromination of the 3-fluoro-7-azaindole intermediate hinges on precise control of stoichiometry and temperature.

  • Expertise & Experience: N-Bromosuccinimide (NBS) is the reagent of choice for selective monobromination at scale. It is a solid, making it easier and safer to handle than liquid bromine. The reaction is typically performed in a polar solvent like DMF or acetonitrile.

  • Causality: The C5 position is electronically favored for the second electrophilic substitution. The fluorine at C3 deactivates the ring, making a second substitution less favorable and easier to control. However, using excess brominating agent or elevated temperatures can overcome this activation barrier and lead to di-bromination.

Protocol: Scalable C5-Regioselective Bromination

This protocol is adapted from demonstrated large-scale syntheses of related azaindole structures.[7]

  • Setup: Charge a reactor with 3-fluoro-7-azaindole (1.0 eq.) and a suitable solvent (e.g., DMF).

  • Inerting: Purge the reactor with nitrogen.

  • Cooling: Cool the solution to 0-5 °C.

  • Reagent Preparation: In a separate vessel, dissolve NBS (1.05 eq.) in DMF.

  • Controlled Addition: Add the NBS solution to the reactor sub-surface via a dosing pump over 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After addition, allow the reaction to stir at 0-10 °C. Monitor the reaction progress by HPLC every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite to destroy any residual active bromine.

  • Work-up: Proceed to the isolation/purification phase.

Part 4: Scale-Up Purification & Analysis

At a multi-kilogram scale, traditional silica gel chromatography is often economically and practically unfeasible. The purification strategy must be designed around crystallization.

Question: Column chromatography is not an option for my 15 kg batch. How can I design a robust crystallization protocol for the final product?

Answer: Developing a crystallization protocol is a cornerstone of scalable synthesis. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while key impurities remain in solution.

  • Trustworthiness: A self-validating protocol involves confirming the purity of each batch analytically. The process should consistently deliver the product within the required specifications (>99% purity by HPLC).

  • Methodology:

    • Solvent Screening: Use a small amount of crude material to screen various solvents and co-solvent systems (e.g., Isopropanol/Water, Toluene/Heptane, Ethyl Acetate/Hexane).

    • Crude Isolation: After the reaction quench, perform a liquid-liquid extraction to remove inorganic salts. A common choice is extracting into Ethyl Acetate or DCM and washing with brine.

    • Solvent Swap: Distill off the extraction solvent and replace it with your chosen crystallization solvent (e.g., Toluene).

    • Crystallization: Heat the solution to dissolve the crude product completely. If needed, perform a hot filtration to remove any particulates. Slowly cool the solution to ambient temperature, then further cool to 0-5 °C to maximize crystal formation.

    • Isolation: Filter the resulting slurry, wash the filter cake with a small amount of cold crystallization solvent, and dry the product under vacuum. The ability to isolate products via direct crystallization is a hallmark of an operationally simple and scalable process.[7]

Solvent SystemApplicationNotes
Toluene/Heptane RecrystallizationToluene is a good solvent; heptane acts as an anti-solvent.
Isopropanol (IPA)/Water RecrystallizationIPA is a good solvent; water acts as an anti-solvent.
Ethyl Acetate Primary ExtractionGood for initial work-up to separate from aqueous phase.

Question: How do I definitively confirm the structure and isomeric purity of 5-bromo-3-fluoro-7-azaindole?

Answer: A combination of spectroscopic methods is required for unambiguous characterization.

  • ¹H NMR: Will confirm the aromatic substitution pattern. Look for the distinct signals and coupling constants of the protons on the pyridine and pyrrole rings.

  • ¹⁹F NMR: A singlet will confirm the presence of a single fluorine environment. This is a very clean technique for fluorine-containing molecules.

  • ¹³C NMR: Will show the correct number of carbon signals. The carbons attached to fluorine and bromine will have characteristic shifts.

  • HPLC: The primary tool for determining purity. A validated method should show a single major peak for the product, with any impurities below the specified threshold (e.g., <0.1%).

  • Mass Spectrometry: Will confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Part 5: Process Safety at Scale

The scale-up of any chemical process, particularly one involving halogenation, requires a thorough safety assessment.

Question: What are the critical safety hazards for this synthesis, and how should they be managed?

Answer: The primary hazards are (1) thermal runaway during the exothermic fluorination step, (2) handling of corrosive and toxic brominating agents, and (3) potential for energetic decomposition of reagents.

  • Hazard and Operability (HAZOP) Study: Before any scale-up campaign, a formal HAZOP study should be conducted to systematically identify potential process deviations and ensure adequate safeguards are in place. Continuous flow chemistry is an emerging technology that can mitigate many safety concerns associated with hazardous reagents by minimizing the volume of reactive material at any given time.[8] Many fluorinating agents are highly reactive and toxic, requiring specific handling protocols.[9]

HAZOP_Workflow Start Initiate HAZOP Study N1 Select Process Node (e.g., Fluorination Reactor) Start->N1 N2 Apply Guidewords (e.g., 'No Flow', 'More Temp') N1->N2 N3 Identify Deviations (e.g., Cooling Failure) N2->N3 N4 Determine Causes & Consequences (e.g., Runaway Reaction) N3->N4 N5 Propose Safeguards (e.g., Emergency Quench System, High-Temp Alarm) N4->N5 N6 Document & Implement N5->N6

References

Technical Support Center: Purification of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine. As a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors, its purity is paramount.[1][2] This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide you, the research scientist, with actionable solutions to common purification challenges.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Q1: My post-reaction crude material is a dark, oily solid. What is the best first step for purification?

Answer: A dark, oily appearance typically indicates the presence of polymeric byproducts and residual high-boiling point solvents. A multi-step approach is recommended, starting with a simple workup before moving to more rigorous purification.

The initial goal is to remove non-polar grease, high-boiling solvents (e.g., DMF, DMSO), and some colored impurities. An extractive workup followed by a trituration/recrystallization is the most effective starting point.

Protocol 1: Initial Aqueous Workup and Trituration
  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic impurities.

    • Water (H₂O) to remove water-soluble byproducts.

    • Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Trituration: To the resulting crude solid/oil, add a minimal amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexanes/EtOAc mixture). Stir or sonicate the suspension. The product should precipitate as a solid, while impurities remain in the solvent.

  • Isolation: Collect the solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

Causality: This initial cleanup is crucial. It removes impurities that can interfere with subsequent, more precise techniques like column chromatography by preventing streaking and improving column loading capacity.

Q2: After initial purification, my ¹H NMR spectrum shows persistent unknown peaks. How can I identify and remove them?

Answer: Persistent peaks in the NMR spectrum are often due to residual solvents, starting materials, or closely related synthetic byproducts. Identification is key to selecting the right removal strategy.

Step 1: Identify the Impurity

Consult reference tables for common NMR solvent and impurity chemical shifts.[3][4]

Potential Impurity Likely Origin Characteristic ¹H NMR Signals (in CDCl₃) Removal Strategy
SuccinimideBromination with NBS[5]~2.7 ppm (singlet)Aqueous wash (soluble in water)
Unreacted PrecursorsIncomplete reactionVaries depending on precursor structureColumn Chromatography
Di-brominated speciesOver-brominationFewer aromatic protons, downfield shiftColumn Chromatography, Recrystallization
Residual SolventsSynthesis/WorkupToluene: ~2.36, 7.17-7.25 ppm; EtOAc: ~1.26, 2.05, 4.12 ppmHigh-vacuum drying, Co-evaporation

Step 2: Select a Removal Method

If the impurity is a residual solvent, drying the sample under high vacuum, possibly with gentle heating, is often sufficient. For stubborn solvents like DMSO or DMF, co-evaporation with a lower-boiling solvent like toluene or dissolving the product in DCM and re-concentrating can be effective.

For synthetic byproducts with similar polarity to your product, high-performance flash chromatography or preparative HPLC is the most reliable solution.

Protocol 2: High-Resolution Flash Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the standard stationary phase.

  • Solvent System Selection: Determine the optimal mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems. A good starting point for this compound is a gradient of Ethyl Acetate in Hexanes.

    • Goal: Aim for an Rf of ~0.2-0.3 for your product and maximum separation from the impurity spot.

  • Column Packing: Pack the column with a slurry of silica gel in your initial, low-polarity solvent (e.g., 100% Hexanes).

  • Loading: For optimal separation, dry-load your sample. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Start with a low concentration of the polar solvent and gradually increase the polarity (gradient elution). Collect fractions and analyze them by TLC or LC-MS.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: My final product has a persistent yellow or brown tint. How can I obtain a colorless, crystalline solid?

Answer: A persistent color often indicates trace amounts of highly conjugated or polymeric impurities that are difficult to remove by chromatography alone. Treatment with activated carbon followed by recrystallization is a classic and highly effective method for decolorization. A patent for the related 5-bromo-7-azaindole specifies this technique.[5]

Protocol 3: Decolorization and Recrystallization
  • Solvent Selection: Identify a suitable single or binary solvent system for recrystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Based on similar structures, Ethyl Acetate, Isopropanol, or Acetonitrile/Water mixtures are good candidates.[5]

  • Dissolution: In a flask, dissolve the colored product in the minimum amount of boiling solvent.

  • Carbon Treatment: Add a very small amount (typically 1-2% w/w) of activated carbon to the hot solution. Caution: Add carbon carefully to a slightly cooled solution to avoid violent bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with the synthesis of this compound?

Answer: Impurities are typically derived from the specific synthetic route employed. However, common classes of impurities include:

  • Starting Materials: Incomplete conversion of precursors.

  • Reagent-Derived Impurities: Byproducts from reagents, such as succinimide from N-bromosuccinimide (NBS).[5]

  • Positional Isomers: Formation of other bromo- or fluoro- isomers depending on the directing effects of the substituents and reaction conditions.

  • Over-halogenation: Introduction of a second bromine atom onto the aromatic core.

  • Residual Solvents: Solvents used in the reaction or purification steps, such as Toluene, Ethyl Acetate, Dichloromethane, or Acetonitrile.[4]

Q2: Which analytical techniques are essential for confirming the purity of the final product?

Answer: A combination of techniques is necessary to establish purity unequivocally.

  • ¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-containing impurities. Integration of the ¹H NMR spectrum can be used for quantitative assessment against a known standard.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and provides a highly sensitive assessment of the number and relative abundance of impurities.

  • HPLC (High-Performance Liquid Chromatography): The primary method for quantitative purity analysis. Using a standardized method with a UV detector, you can determine the purity as a percentage of the total peak area. Normal-phase and reversed-phase methods can be developed for orthogonal analysis.[6][7]

  • Elemental Analysis (CHN): Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) of the bulk sample, providing evidence against inorganic impurities or residual solvents.[8]

Q3: What is the most robust, general-purpose purification workflow for this compound on a research scale (50 mg - 5 g)?

Answer: For a typical research-scale synthesis, a sequential purification workflow is most effective. This ensures that each step is tasked with removing a specific class of impurities, maximizing the efficiency of the overall process.

Diagram 1: General Purification Workflow

This diagram illustrates the logical flow from crude product to a highly pure, analysis-ready compound.

G cluster_0 A Crude Product (Oily Solid) B Aqueous Workup (Protocol 1) A->B Remove salts, water-soluble impurities C Flash Column Chromatography (Protocol 2) B->C Separate by polarity: remove starting materials, isomers, byproducts D Decolorization & Recrystallization (Protocol 3) C->D Remove trace color, achieve high crystallinity E Pure Crystalline Product D->E Final Polishing

Caption: A sequential workflow for purifying this compound.

Q4: How do I choose between Recrystallization and Column Chromatography?

Answer: The choice depends on the nature of the impurities and the quantity of material. The following decision tree can guide your selection.

Diagram 2: Choosing the Right Purification Strategy

This decision tree helps in selecting the primary purification method based on crude material properties.

G Start Crude Material Q1 Is the major impurity a solid with different solubility properties? Start->Q1 Recrystallize Primary Method: Recrystallization Q1->Recrystallize Yes Q2 Are impurities visible as distinct spots on TLC with good separation (ΔRf > 0.1)? Q1->Q2 No / Oily Impurities Column Primary Method: Column Chromatography Q2->Column Yes Complex Consider Advanced Methods: - Preparative HPLC - Sequential Purification Q2->Complex No / Streaking / Overlapping Spots

References

avoiding decomposition of 5-bromo-3-fluoro-7-azaindole during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-bromo-3-fluoro-7-azaindole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience to help you navigate the challenges of its handling, particularly during reaction workup, and prevent unwanted decomposition.

I. Troubleshooting Guide: Common Issues During Workup

This section addresses specific problems that can arise during the isolation and purification of 5-bromo-3-fluoro-7-azaindole, providing explanations for the underlying causes and actionable solutions.

Issue 1: My compound is turning dark (brown or black) during aqueous extraction.

Question: I've just completed my reaction, and upon adding water and my organic solvent for extraction, the mixture has started to develop a dark coloration. What is causing this, and how can I prevent it?

Answer:

The dark coloration is a common indicator of oxidative decomposition. The 7-azaindole scaffold, particularly the electron-rich pyrrole ring, is susceptible to oxidation, which can be accelerated by several factors during a standard aqueous workup.[1][2]

Root Causes & Mechanistic Insights:

  • Air Oxidation: In neutral or slightly basic conditions, atmospheric oxygen can oxidize the azaindole ring. This process can be catalyzed by trace metal impurities.

  • pH-Sensitivity: The stability of azaindole derivatives can be pH-dependent.[3][4] Extreme pH levels, both acidic and basic, can promote degradation pathways. While strong acids might lead to other issues like halogen scrambling, basic conditions are particularly known to facilitate oxidation.[4][5]

  • Light Exposure: Some indole and azaindole derivatives are light-sensitive and can decompose upon prolonged exposure to ambient light.

Solutions & Protocols:

  • Maintain a Slightly Acidic pH: Adjust the pH of the aqueous phase to a range of 4-6 using a mild acidic buffer (e.g., acetate buffer) or dilute acid (e.g., 0.1 M HCl). This protonates the pyridine nitrogen, increasing the compound's stability against oxidation.

  • Use Degassed Solvents: Before the workup, sparge all aqueous and organic solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: Conduct the entire extraction process under a blanket of nitrogen or argon to minimize contact with air.

  • Add an Antioxidant: Introduce a mild reducing agent or antioxidant to the workup.

Antioxidant/Reducing AgentRecommended ConcentrationNotes
Sodium Thiosulfate (Na₂S₂O₃)5-10% w/v in aqueous phaseEffective for quenching residual oxidizing agents.
Sodium Sulfite (Na₂SO₃)5-10% w/v in aqueous phaseAnother common choice for removing oxidants.
Ascorbic Acid (Vitamin C)Small spatula tipA mild, organic-soluble antioxidant.
  • Minimize Light Exposure: Wrap your separatory funnel and collection flasks in aluminum foil to protect the compound from light.

Issue 2: I'm observing a loss of the bromine atom in my final product (dehalogenation).

Question: My mass spectrometry and NMR data show a significant amount of 3-fluoro-7-azaindole, indicating that the bromine at the 5-position is being lost. What workup conditions could be causing this debromination?

Answer:

Dehalogenation, specifically debromination, is a known side reaction for bromo-aromatic compounds, including 5-bromo-7-azaindole.[6][7] This typically occurs under reductive conditions or through certain catalytic processes.

Root Causes & Mechanistic Insights:

  • Residual Reducing Agents: If your reaction used a strong reducing agent (e.g., NaBH₄, LiAlH₄) or a hydrogenation catalyst (e.g., Pd/C), incomplete quenching can lead to dehalogenation during workup. The C-Br bond is weaker than C-F and C-H bonds, making it susceptible to reduction.[6]

  • Basic Conditions with Certain Nucleophiles: Strong bases, especially in the presence of certain nucleophiles or trace metals, can sometimes facilitate reductive dehalogenation pathways.

  • Photolytic Cleavage: Although less common for aryl bromides, intense UV light exposure during workup could potentially contribute to C-Br bond cleavage.

Solutions & Protocols:

  • Thorough Quenching: Ensure any reducing agents are completely quenched before proceeding to the aqueous workup. For metal hydrides, a careful, slow addition of ethyl acetate followed by saturated aqueous Rochelle's salt (sodium potassium tartrate) or ammonium chloride (NH₄Cl) is effective.

  • Avoid Strong Bases: Use mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Control Temperature: Perform the workup at lower temperatures (0-5 °C) by using an ice bath. This can slow down the rate of unwanted side reactions, including dehalogenation.

  • Chelate Metal Impurities: If you suspect metal-catalyzed dehalogenation (e.g., from a preceding cross-coupling reaction), consider washing the organic layer with a dilute aqueous solution of a chelating agent like EDTA.

Issue 3: My compound has poor solubility in common extraction solvents, leading to low recovery.

Question: I'm struggling to efficiently extract my product. It seems to have low solubility in solvents like ethyl acetate and dichloromethane, resulting in significant material loss. What can I do to improve recovery?

Answer:

The 7-azaindole core contains both a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N), which can lead to strong intermolecular interactions and reduced solubility in less polar organic solvents.

Root Causes & Mechanistic Insights:

  • Intermolecular Hydrogen Bonding: The N-H of the pyrrole ring can form strong hydrogen bonds with the N of the pyridine ring in another molecule, leading to self-association and lower solubility.

  • Polarity Mismatch: While halogenation increases lipophilicity, the polar azaindole core may still require a more polar solvent system for efficient extraction.

Solutions & Protocols:

  • Use a More Polar Solvent System:

    • THF or 2-MeTHF: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are often better solvents for polar heterocyclic compounds.

    • Add a Polar Co-solvent: Consider using a solvent mixture, such as 10-20% isopropanol or n-butanol in dichloromethane or ethyl acetate, to increase the polarity of the organic phase.

  • pH Adjustment for Partitioning:

    • Acidic Extraction: In some cases, you can intentionally perform an acidic extraction. Adjust the aqueous phase to pH 2-3 with dilute HCl. The compound will become protonated and move into the aqueous layer. This allows you to wash the aqueous layer with a non-polar solvent (like hexanes) to remove non-polar impurities.

    • Basification and Re-extraction: Afterward, carefully basify the aqueous layer to pH 8-9 with a mild base (e.g., NaHCO₃) and re-extract the neutral product into a suitable organic solvent (e.g., ethyl acetate or DCM). This technique can significantly improve purity and recovery.

  • Salt Saturation: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer, a phenomenon known as the "salting-out" effect.

II. Frequently Asked Questions (FAQs)

Q1: What is the general stability of 5-bromo-3-fluoro-7-azaindole? Can it be stored long-term?

A1: 5-Bromo-3-fluoro-7-azaindole is a moderately stable crystalline solid.[8] For long-term storage, it is crucial to protect it from light, air, and moisture. Store the solid in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended).[8] Under these conditions, the compound should remain stable for extended periods.

Q2: Are there any incompatible reagents I should be aware of during workup or purification?

A2: Yes. Avoid:

  • Strong Oxidizing Agents: Reagents like KMnO₄, CrO₃, or even strong hydroperoxides can aggressively degrade the azaindole ring.[2]

  • Strong Reducing Agents: As discussed in the troubleshooting section, potent reducing agents can cause dehalogenation.[6]

  • Strong Bases: Strong bases like n-BuLi or LDA will deprotonate the N-H of the pyrrole ring, which can open up pathways for undesired reactivity if not the intended reaction step.[9] Even strong aqueous bases like NaOH should be used with caution as they can promote decomposition.

Q3: Is this compound amenable to silica gel chromatography? Are there any special precautions?

A3: Yes, 5-bromo-3-fluoro-7-azaindole can be purified by silica gel chromatography. However, due to its potential for decomposition on acidic surfaces, certain precautions are recommended:

  • Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in the eluent. This neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed decomposition.

  • Use a Gradient Elution: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your compound.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Q4: Can I use a non-aqueous workup to avoid some of these issues?

A4: Absolutely. A non-aqueous workup is an excellent strategy, especially if your reaction mixture contains minimal water-soluble byproducts.

Example Non-Aqueous Workup Protocol:

  • If the reaction solvent is volatile (e.g., THF, DCM), concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a larger volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a plug of celite or silica gel to remove solid byproducts or catalysts.

  • Wash the plug with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.

III. Visualization of Workup Strategies

The following diagram illustrates a decision-making workflow for selecting an appropriate workup strategy to minimize the decomposition of 5-bromo-3-fluoro-7-azaindole.

Workup_Decision_Tree start Reaction Complete check_impurities Are byproducts water-soluble? start->check_impurities aqueous_workup Perform Aqueous Workup check_impurities->aqueous_workup Yes nonaqueous_workup Perform Non-Aqueous Workup check_impurities->nonaqueous_workup No check_oxidation Observe Discoloration (Oxidation)? aqueous_workup->check_oxidation add_antioxidant Use Degassed Solvents Add Antioxidant (e.g., Na₂S₂O₃) Work under Inert Gas check_oxidation->add_antioxidant Yes control_ph Adjust pH to 4-6 (e.g., Acetate Buffer) check_oxidation->control_ph No add_antioxidant->control_ph purification Purify Product (Chromatography or Recrystallization) control_ph->purification concentrate Concentrate Reaction Mixture nonaqueous_workup->concentrate dissolve_filter Re-dissolve and Filter (through Celite or Silica) concentrate->dissolve_filter dissolve_filter->purification

Caption: Decision tree for selecting a workup strategy.

IV. References

  • Chibisova, T. A., et al. (2007). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: --INVALID-LINK--

  • Guerry, P., & Neier, R. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: --INVALID-LINK--

  • Merour, J. Y., & Joseph, B. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Gonzalez-Bobes, F. (2016). A process for preparing halogenated azaindole compounds using pybrop. Google Patents. Available at: --INVALID-LINK--

  • El-Ghanam, A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: --INVALID-LINK--

  • Fisher, C. A., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. Available at: --INVALID-LINK--

  • Julian, P. L., & Pikl, J. (1935). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. ACS Publications. Available at: --INVALID-LINK--

  • Guillaumet, G., et al. (2008). Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. PubMed. Available at: --INVALID-LINK--

  • Blair, J. A., et al. (2013). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Dehalogenation. Wikipedia. Available at: --INVALID-LINK--

  • Zhang, W., et al. (2021). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Gillespie, J. R., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. Available at: --INVALID-LINK--

  • Fisher, C. A., et al. (2022). (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. ResearchGate. Available at: --INVALID-LINK--

  • MedChemExpress. (n.d.). 5-Bromo-7-azaindole. MedChemExpress.com. Available at: --INVALID-LINK--

  • Zhang, D., et al. (2019). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers (RSC Publishing). Available at: --INVALID-LINK--

  • Uyanik, M., et al. (2021). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. PMC - NIH. Available at: --INVALID-LINK--

  • Singh, R. K., & Patel, A. R. (2018). Influence of pH on the Stability of Pharmaceutical Compounds. ResearchGate. Available at: --INVALID-LINK--

  • Oda, M., et al. (2017). Synthesis of Halogenated 1H-Cyclohepta[2,1-b:3,4-b']diindoles and Their Nucleophilic Aromatic Substitution Reactions. Scientific Research Publishing. Available at: --INVALID-LINK--

  • Gonzalez-Bobes, F. (2015). A process for preparing halogenated azaindole compounds using pybrop. SciSpace. Available at: --INVALID-LINK--

  • Wang, X., et al. (2012). Preparation method for 5-bromo-7-azaindole. Google Patents. Available at: --INVALID-LINK--

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: --INVALID-LINK--

  • Govek, S. P., et al. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. Available at: --INVALID-LINK--

  • Kim, H., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: --INVALID-LINK--

  • Merour, J. Y., & Joseph, B. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: --INVALID-LINK--

  • Sbardella, G., et al. (2010). Acid catalyzed halogen dance on deactivated pyrroles. ElectronicsAndBooks. Available at: --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Characterization of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, nitrogen-containing heterocycles are paramount, with over 59% of FDA-approved small-molecule drugs featuring such a core structure.[1] Among these, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged scaffold, serving as the foundation for potent inhibitors targeting critical enzymes like the Fibroblast Growth Factor Receptor (FGFR).[2] The introduction of halogen atoms, such as bromine and fluorine, is a well-established medicinal chemistry strategy to modulate a compound's metabolic stability, lipophilicity, and binding interactions.

This guide focuses on 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine , a halogenated 7-azaindole derivative with significant potential as a synthetic building block in pharmaceutical development.[3][4] The precise placement of bromine and fluorine substituents demands an orthogonal and rigorous analytical approach to unequivocally confirm its identity, purity, and structure. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and compromised patient safety.

This document provides an in-depth comparison of the essential analytical techniques required for the robust characterization of this molecule. We will move beyond mere procedural descriptions to explore the causal logic behind methodological choices, offering field-proven insights for researchers, chemists, and quality control professionals.

Unambiguous Structural Elucidation: A Multi-Nuclear NMR Spectroscopy Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation, providing unparalleled insight into the atomic connectivity and chemical environment of a molecule. For a compound like this compound, a multi-pronged NMR strategy involving ¹H, ¹³C, and ¹⁹F nuclei is not just recommended; it is essential for absolute structural confirmation.

¹H NMR: Mapping the Proton Framework

Proton NMR provides the initial blueprint of the molecule's hydrogen framework. The aromatic region of the spectrum is particularly informative for the pyrrolopyridine core.

  • Expert Insight: The substitution pattern dramatically influences the expected spectrum. Based on the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, which shows distinct signals for its aromatic protons[5][6], we can predict the spectrum of our fluorinated analog. The fluorine atom at the C3 position will eliminate the corresponding proton signal (HC³) and introduce complex splitting patterns in adjacent proton signals due to through-bond H-F coupling.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (HC², HC⁴, HC⁶): Three distinct signals in the aromatic region (typically 7.0-8.5 ppm).

  • N-H Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • H-F Coupling: The proton at the C2 and C4 positions will likely exhibit coupling to the ¹⁹F nucleus, further splitting their signals.

¹⁹F NMR: The Definitive Fluorine Fingerprint

Given the intentional incorporation of fluorine, ¹⁹F NMR serves as a direct and highly sensitive method of confirmation.[7] It provides a clean and unambiguous signal for the fluorine atom.

  • Expert Insight: ¹⁹F NMR is a self-validating experiment. The presence of a signal in the expected range for an aryl-fluoride is a direct confirmation of successful fluorination. The multiplicity of this signal (e.g., a doublet of doublets due to coupling with HC² and HC⁴) provides critical evidence for its precise location at the C3 position. Advanced 2D experiments can further correlate the ¹⁹F signal with specific protons and carbons in the molecule.[8]

¹³C NMR: Navigating Carbon-Fluorine Coupling Complexities

Carbon NMR identifies all unique carbon environments within the molecule. However, for fluorinated compounds, the interpretation requires a higher level of expertise.

  • Trustworthiness Through Decoupling: Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be deceptively complex due to strong, long-range C-F coupling constants (J_CF).[9][10] A carbon directly bonded to fluorine (C3) will appear as a large doublet, while carbons two, three, or even four bonds away will also show smaller splittings. This complex pattern, while information-rich, can be challenging to interpret. To achieve a self-validating and clear spectrum, it is often necessary to perform both ¹H and ¹⁹F decoupling experiments, which will collapse these multiplets into single, easily assignable peaks.[9][11]

Comparative Summary of NMR Techniques
TechniqueInformation ProvidedStrengths for this MoleculeKey Considerations
¹H NMR Proton count, chemical environment, H-H & H-F connectivity.Provides the primary structural framework.Overlapping signals may require 2D NMR for full assignment.
¹⁹F NMR Direct confirmation of fluorine presence and environment.Highly sensitive, low background noise.[7]Chemical shift is sensitive to the molecular environment.
¹³C NMR Number of unique carbons, C-F coupling information.Confirms the complete carbon backbone.Requires ¹H and potentially ¹⁹F decoupling for clear interpretation.[9]
2D NMR (COSY, HSQC, HMBC) Definitive atom-to-atom connectivity.Essential for unambiguous assignment of all ¹H and ¹³C signals.Longer acquisition times required.
Standard Operating Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹⁹F spectrum (with ¹H decoupling).

    • Acquire a ¹³C spectrum with ¹H decoupling. If C-F couplings complicate the spectrum, consider a ¹H and ¹⁹F double-decoupling experiment if the instrument is capable.

    • If assignments are ambiguous, perform 2D experiments (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC) to establish definitive correlations.

Molecular Integrity and Formula Confirmation: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a synthesized compound. For a molecule containing bromine, MS provides a uniquely characteristic isotopic signature.

  • Expert Insight: The Bromine Isotopic Pattern: A key validating feature for this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[12] Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2). This "doublet" is a definitive indicator of a monobrominated compound and serves as a powerful diagnostic tool.[12]

Comparison of Ionization Methods
Ionization MethodPrincipleAdvantages for this MoleculeDisadvantages
Electrospray (ESI) Soft ionization in solution.Excellent for observing the protonated molecular ion ([M+H]⁺). Easily coupled with HPLC.Provides minimal structural fragmentation.
APCI Atmospheric pressure chemical ionization.Good for less polar compounds, provides strong molecular ion signals.[13]Can sometimes produce more fragmentation than ESI.
Electron Ionization (EI) High-energy electron bombardment.Produces extensive, reproducible fragmentation patterns useful for structural analysis.The molecular ion may be weak or absent.
  • High-Resolution Mass Spectrometry (HRMS): While nominal mass MS confirms the molecular weight, HRMS provides the exact mass with high precision (typically <5 ppm error). This allows for the unambiguous determination of the molecular formula (C₇H₄BrFN₂) by distinguishing it from other potential formulas with the same nominal mass.

Expected Mass Spectrometry Data
ParameterExpected ValueRationale
Molecular Formula C₇H₄BrFN₂Based on the chemical structure.
Monoisotopic Mass 213.9596 uCalculated for the most abundant isotopes (¹²C₇¹H₄⁷⁹Br¹⁹F¹⁴N₂).
[M+H]⁺ (ESI) m/z ≈ 214.9669 and 216.9648Protonated molecule showing the characteristic ~1:1 bromine isotopic pattern.
Standard Operating Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A short C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) can be used to separate the main component from any non-isomeric impurities before MS analysis.

  • MS Acquisition: Acquire data in positive ion mode using ESI. Scan a mass range that encompasses the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Examine the spectrum for the protonated molecular ion [M+H]⁺. Confirm the presence of the characteristic 1:1 doublet for bromine at the expected m/z values. If using HRMS, verify that the measured exact mass matches the theoretical mass for C₇H₄BrFN₂ within a 5 ppm error margin.

Quantifying Purity: High-Performance Liquid Chromatography (HPLC)

While NMR and MS confirm structure, they are not ideal for quantifying purity. HPLC is the gold standard for assessing the purity of pharmaceutical compounds, capable of separating the target molecule from starting materials, by-products, and degradation products.

  • Expert Insight: Method Development Strategy: A reversed-phase HPLC method using a C18 stationary phase is the logical starting point for a moderately polar, aromatic compound like this.[14] The key to a robust, self-validating method is achieving good peak shape and resolution between the main peak and any impurities. Mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid are often used to improve peak symmetry for nitrogen-containing compounds by minimizing tailing. The UV detector wavelength should be set at a λ_max of the compound to ensure maximum sensitivity.

Key HPLC Performance Metrics
MetricDefinitionImportance
Retention Time (t_R) Time taken for the compound to elute from the column.A consistent t_R is a marker of compound identity under specific conditions.
Peak Area % The integrated area of a peak relative to the total area of all peaks.Provides a quantitative measure of purity.
Resolution (R_s) The degree of separation between two adjacent peaks.An R_s value > 1.5 is desired for accurate quantification.[14]
Tailing Factor (T_f) A measure of peak symmetry.A T_f close to 1.0 indicates good chromatographic performance; values > 1.5 suggest undesirable interactions.[14]
Standard Operating Protocol: Reversed-Phase HPLC Purity Assessment
  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at an appropriate wavelength (e.g., 254 nm or a determined λ_max).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~0.5 mg/mL.

  • Gradient Elution: Run a linear gradient, for example, from 10% B to 90% B over 20 minutes. This ensures that both polar and non-polar impurities will be eluted and detected.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Elemental Composition: The Final Formula Verification

Combustion analysis, or elemental analysis, provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This classical technique offers a final, independent verification of the compound's empirical formula.

  • Expert Insight: While modern spectroscopic methods have reduced the reliance on elemental analysis for routine identification, it remains a crucial component of a full characterization package, especially for novel compounds intended for publication or regulatory submission. For halogenated and heterocyclic nitrogen compounds, achieving complete combustion can be challenging.[15] It is vital to use an analytical service or instrument with optimized conditions (e.g., appropriate combustion tube packing and oxygen flow) to ensure accurate results for these "difficult-to-combust" samples.[15][16]

Theoretical vs. Experimental Data Comparison
ElementTheoretical % for C₇H₄BrFN₂Acceptable Experimental Range
Carbon (C) 39.10%38.70% - 39.50%
Hydrogen (H) 1.88%1.48% - 2.28%
Nitrogen (N) 13.03%12.63% - 13.43%
(Note: An acceptable deviation is typically ±0.4% from the theoretical value.)

Integrated Analytical Workflow

No single technique is sufficient for the complete characterization of a novel pharmaceutical building block. The true power lies in using these methods in a logical, complementary workflow.

G cluster_0 Initial Checks cluster_1 Full Structural Elucidation cluster_2 Final Verification Synthesis Synthesis of 5-Bromo-3-fluoro- 1H-pyrrolo[2,3-b]pyridine HPLC_Purity HPLC Purity Screen Synthesis->HPLC_Purity Assess purity MS_Confirm LC-MS MW Confirmation HPLC_Purity->MS_Confirm Confirm MW NMR_1H 1H & 19F NMR MS_Confirm->NMR_1H Proceed if pure & MW correct NMR_13C 13C NMR (with Decoupling) NMR_1H->NMR_13C Assign signals NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_13C->NMR_2D Confirm connectivity HRMS HRMS Formula Verification NMR_2D->HRMS Structure confirmed EA Elemental Analysis (C, H, N) HRMS->EA Formula confirmed Final Fully Characterized Compound EA->Final

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The rigorous characterization of This compound is a multi-faceted process that relies on the synergistic application of orthogonal analytical techniques. While NMR spectroscopy provides the definitive structural proof, it must be complemented by mass spectrometry to confirm molecular weight and formula, HPLC to quantify purity, and elemental analysis to validate the elemental composition. Following the integrated workflow described in this guide ensures that researchers and drug development professionals can proceed with confidence, knowing that their material is of the highest identity, purity, and quality, thereby upholding the principles of scientific integrity and accelerating the path to discovery.

References

A Senior Application Scientist's Guide to Purity Analysis of 5-bromo-3-fluoro-7-azaindole: A Comparative Analysis of HPLC and LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug development, the purity of an Active Pharmaceutical Ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-bromo-3-fluoro-7-azaindole, a heterocyclic compound, serves as a critical building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2][3] Its structural integrity and the absence of impurities directly impact the downstream manufacturing process and the final drug product's safety profile. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the definitive purity assessment of this key intermediate. We will move beyond standard protocols to explore the causality behind methodological choices, offering a self-validating framework for researchers, analytical chemists, and drug development professionals to establish robust, reliable, and regulatory-compliant purity assays.

The Analytical Imperative: Why Purity Matters for 5-bromo-3-fluoro-7-azaindole

Purity assessment is a critical component of the entire drug discovery and development lifecycle.[4] For a key intermediate like 5-bromo-3-fluoro-7-azaindole, rigorous purity analysis is essential to:

  • Control Downstream Synthesis: Reactive impurities can interfere with subsequent chemical transformations, leading to lower yields, the formation of new byproducts, and complex purification challenges.[5][6]

  • Meet Regulatory Scrutiny: Regulatory bodies like the FDA require comprehensive characterization and control of impurities in drug substances.[7] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), set strict thresholds for reporting, identifying, and qualifying impurities.[7]

The analytical challenge lies not just in quantifying the main compound but in detecting, identifying, and quantifying process-related impurities, degradants, and isomers at trace levels.

Foundational Techniques: A Comparative Overview of HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) is the established workhorse for pharmaceutical purity analysis, primarily using UV detection.[8][9][10] It excels at separating components within a mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) enhances this separation by adding a highly sensitive and specific mass detector, providing molecular weight and structural information that UV detection cannot.[11][12][13]

The Evolution of Speed and Resolution: HPLC vs. UPLC

The first point of comparison is not just HPLC, but its modern evolution: Ultra-Performance Liquid Chromatography (UPLC). The primary distinction lies in the particle size of the stationary phase material packed into the column.[14][15]

  • HPLC Columns: Typically use particles of 3-5 µm.

  • UPLC Columns: Employ sub-2 µm particles (e.g., 1.7 µm).[15]

This seemingly small change has profound consequences. The smaller particles in UPLC provide a more uniform flow path, leading to significantly higher separation efficiency. However, this comes at the cost of much higher backpressure, requiring specialized pumps and instrumentation capable of operating at pressures up to 15,000 psi, compared to the 5,000-6,000 psi range of traditional HPLC systems.[8]

From a practical standpoint, the transition from HPLC to UPLC offers compelling advantages for purity analysis. The increased resolution allows for better separation of closely eluting impurities from the main API peak, while the dramatic reduction in analysis time enhances laboratory throughput.[14][16]

ParameterConventional HPLCUPLC (Ultra-Performance Liquid Chromatography)Rationale & Impact
Particle Size 3 - 5 µm< 2 µm (e.g., 1.7 µm)Smaller particles increase surface area and reduce diffusion paths, leading to higher efficiency and resolution.[15]
Operating Pressure 500 - 6,000 psi6,000 - 15,000 psiNecessary to force the mobile phase through the densely packed smaller particles.[8]
Typical Run Time 15 - 30 minutes1 - 10 minutesFaster separations significantly increase sample throughput and lab productivity.[8]
Peak Resolution GoodExcellentImproved ability to separate the main peak from closely eluting impurities, crucial for accurate purity assessment.[15]
Solvent Consumption HighLow (up to 9x less)Shorter run times and smaller column dimensions lead to significant cost savings and reduced environmental impact.[15][16]
Sensitivity StandardHighSharper, narrower peaks result in a better signal-to-noise ratio, improving detection of trace-level impurities.[14]
The Power of Identification: The Role of Mass Spectrometry

While a UPLC-UV system can provide a highly accurate percentage purity value, it offers no structural information about the impurities detected. This is the critical gap filled by mass spectrometry. By coupling a mass spectrometer to the UPLC system, we can obtain the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities.[17][18]

For 5-bromo-3-fluoro-7-azaindole, LC-MS is indispensable for:

  • Confirming Identity: Verifying that the main peak corresponds to the correct molecular weight of the target compound.

  • Impurity Identification: Providing the molecular weights of unknown peaks, which is the first and most critical step in their structural elucidation.[18]

  • Forced Degradation Studies: Identifying the products formed under stress conditions (e.g., acid, base, oxidation, heat, light) to understand potential degradation pathways.

Strategic Method Development

A robust analytical method does not happen by chance. It is the result of a systematic approach grounded in the physicochemical properties of the analyte. 5-bromo-3-fluoro-7-azaindole is a heterocyclic aromatic compound, making it an ideal candidate for reversed-phase chromatography.

G Sample Sample Col_Select Col_Select Sample->Col_Select Standard Standard Standard->Col_Select Grad_Opt Grad_Opt Ion_Mode Ion_Mode Grad_Opt->Ion_Mode Full_Scan Full_Scan Integration Integration Full_Scan->Integration

Rationale for Key Parameters:

  • Column: A C18 stationary phase is the universal starting point for small molecules due to its hydrophobic nature, which provides good retention for aromatic compounds. Using a sub-2 µm particle column (UPLC) is highly recommended for superior resolution and speed.[14][15]

  • Mobile Phase: A combination of water and a water-miscible organic solvent like acetonitrile (ACN) is standard. The addition of a modifier like formic acid (FA) at 0.1% serves two critical purposes: it protonates residual silanols on the stationary phase to improve peak shape and, crucially for LC-MS, it promotes analyte ionization (protonation) in the electrospray ionization (ESI) source.[19]

  • Ionization Mode: The presence of the azaindole nitrogen makes the molecule basic and readily protonated. Therefore, ESI in positive ion mode is the logical choice for high-sensitivity detection by MS.[1]

Experimental Protocols

The following protocols represent a robust, two-tiered approach to purity analysis. The first is a rapid, high-throughput UPLC-UV method suitable for routine quality control. The second is a comprehensive LC-MS/MS method for definitive impurity identification during process development or for investigating out-of-spec (OOS) results.

Protocol 1: High-Throughput Purity Assay by UPLC-UV

Objective: To rapidly and accurately determine the purity of 5-bromo-3-fluoro-7-azaindole by area percent.

1. Instrumentation and Consumables:

  • UPLC System with a Photodiode Array (PDA) or UV Detector.
  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Sample Diluent: 50:50 Acetonitrile/Water.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-bromo-3-fluoro-7-azaindole sample.
  • Dissolve in and dilute to 100 mL with the sample diluent to achieve a concentration of 0.1 mg/mL.
  • Vortex to ensure complete dissolution.

3. UPLC Conditions:

  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • UV Detection: 254 nm (or optimal wavelength determined by PDA scan).
  • Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 10 | | 3.0 | 95 | | 3.5 | 95 | | 3.6 | 10 | | 5.0 | 10 |

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Comprehensive Impurity Profiling by LC-MS/MS

Objective: To detect and structurally characterize impurities in a 5-bromo-3-fluoro-7-azaindole sample.

1. Instrumentation and Consumables:

  • UPLC System coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
  • All consumables from Protocol 1 are applicable.

2. Sample Preparation:

  • Prepare a sample at a higher concentration (e.g., 1.0 mg/mL) to facilitate the detection of trace impurities.

3. LC-MS Conditions:

  • LC Conditions: Same as Protocol 1.
  • MS Conditions:
  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.0 kV.
  • Desolvation Temperature: 500°C.
  • Scan Mode 1 (Low Energy): Full Scan MS from m/z 100-1000. This provides the molecular weights of all eluting compounds.
  • Scan Mode 2 (High Energy - MS/MS): Data-Dependent Acquisition (DDA). The instrument automatically selects the top 3-5 most intense ions from the full scan and fragments them to produce MS/MS spectra for structural analysis.

4. Data Analysis:

  • Extract ion chromatograms for the expected m/z of the parent compound (C7H4BrFN2, [M+H]+ = 214.96) to confirm its retention time.
  • Examine the full scan data for other m/z values corresponding to impurity peaks.
  • Analyze the MS/MS fragmentation spectra of the impurities to propose structures. Common synthetic impurities may include starting materials, reagents, or byproducts like dimers or isomers.[5][6] Potential degradation products could involve dehalogenation or oxidation.

G

Data Interpretation: A Comparative Case Study

Let's consider a hypothetical batch of 5-bromo-3-fluoro-7-azaindole analyzed by both methods.

Table 2: UPLC-UV Purity Results

Peak Retention Time (min) Area %
Impurity 1 1.85 0.08
Main Compound 2.21 99.75
Impurity 2 2.54 0.12
Impurity 3 2.98 0.05

| Total Purity | | 99.75% |

The UPLC-UV data provides a clear purity value. However, without LC-MS, the identities of the three impurities remain unknown.

Table 3: LC-MS Impurity Characterization Results

Peak RT (min) Observed [M+H]⁺ Proposed Formula Possible Identity Rationale
Impurity 1 1.85 136.05 C7H6FN2 De-brominated starting material Loss of Br (79/81 Da)
Main Compound 2.21 214.96 C7H4BrFN2 5-bromo-3-fluoro-7-azaindole Matches theoretical mass
Impurity 2 2.54 230.95 C7H4BrFN2O Oxidized product (N-oxide or hydroxylated) Addition of Oxygen (16 Da)

| Impurity 3 | 2.98 | 214.96 | C7H4BrFN2 | Positional Isomer | Same MW, different retention time |

The LC-MS data transforms our understanding. We can now hypothesize that Impurity 1 is a process-related impurity from an incomplete bromination step, Impurity 2 is a potential degradant, and Impurity 3 is likely an isomer formed during synthesis. This level of insight is crucial for process chemists to optimize reaction conditions and for regulatory submissions.[7]

The Non-Negotiable Step: Method Validation

Developing a method is only half the battle. For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[9][20][21][22]

Table 4: Key Validation Parameters for a Purity Method

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can separate the main peak from impurities and degradants. Peak purity analysis (using PDA or MS) shows no co-elution.
Linearity To demonstrate a proportional response to concentration over a defined range. Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value. Recovery of spiked impurities should be within 80-120%.
Precision To assess the method's repeatability and intermediate precision. Relative Standard Deviation (RSD) ≤ 2.0% for the main peak.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be reliably quantified. Signal-to-Noise ratio ≥ 10.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | No significant change in results when varying flow rate, temperature, etc. |

Conclusion and Recommendations

For the comprehensive purity analysis of 5-bromo-3-fluoro-7-azaindole, a single technique is insufficient. A tiered, complementary approach is the most scientifically sound and efficient strategy:

  • For Routine QC and High-Throughput Screening: A validated UPLC-UV method is the superior choice. It provides fast, precise, and reliable purity values with lower operational costs and complexity compared to LC-MS.[14][16]

  • For Process Development, Impurity Identification, and Investigations: LC-MS/MS is an absolute necessity. The structural information it provides is invaluable for optimizing synthetic routes, understanding degradation pathways, and compiling a comprehensive data package for regulatory filings.[11][17][18]

By strategically combining the speed and precision of UPLC-UV with the unparalleled identification power of LC-MS, researchers and drug developers can ensure the quality and integrity of this critical pharmaceutical intermediate, paving the way for the safe and effective medicines of the future.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyridine Scaffold and Fluorine Substitution

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structure, which fuses a pyrrole and a pyridine ring, serves as a versatile pharmacophore that can engage with a wide array of biological targets, particularly protein kinases.[3][4] This has led to its incorporation into numerous therapeutic agents, including FDA-approved drugs for cancer treatment.[1][5] The core challenge in drug development is not merely identifying an active compound but refining its properties to achieve optimal efficacy, safety, and pharmacokinetic profiles.

This is where the strategic incorporation of fluorine comes into play. Fluorine, being the most electronegative element, possesses unique properties that medicinal chemists leverage to enhance drug performance.[6][7] The substitution of a hydrogen atom or a methyl group with fluorine or a trifluoromethyl (-CF3) group can profoundly alter a molecule's characteristics by:

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, often increasing a drug's half-life.[8]

  • Modulating Lipophilicity: Fluorination can increase a molecule's lipophilicity (logP), which can improve membrane permeability and cell uptake, although this effect is highly context-dependent.[7]

  • Altering Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, influencing a compound's ionization state at physiological pH and thereby affecting solubility and target engagement.[8]

  • Improving Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[9][10]

This guide provides an in-depth comparison of the biological activity of fluorinated and non-fluorinated pyrrolo[2,3-b]pyridines, using Fibroblast Growth Factor Receptor (FGFR) inhibitors as a case study. We will delve into the experimental data, provide detailed protocols for synthesis and biological evaluation, and explain the mechanistic rationale behind the observed differences in performance.

Comparative Analysis: FGFR Kinase Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers, making it an attractive therapeutic target.[11] The pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[11] A study by Jin Q. et al. provides an excellent example of how fluorination can dramatically enhance inhibitory activity.[11]

The initial lead compound, a non-fluorinated 1H-pyrrolo[2,3-b]pyridine derivative (Compound 1), showed moderate FGFR1 inhibitory activity. Through structure-activity relationship (SAR) studies, it was discovered that introducing a trifluoromethyl (-CF3) group at the 5-position of the pyrrolo[2,3-b]pyridine core, along with other modifications, led to a significant boost in potency.[11]

Data Presentation: Inhibitory Activity against FGFR Kinases

The following table summarizes the comparative inhibitory activity of the initial non-fluorinated lead compound and the optimized trifluoromethyl-containing analogue, Compound 4h .

CompoundStructureR Group (Position 5)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 1 -H1900Not ReportedNot Reported
Compound 4h -CF37925

Data adapted from Jin Q. et al., European Journal of Medicinal Chemistry, 2021.[11]

Expertise & Experience: The Causality Behind Enhanced Potency

The dramatic increase in potency observed with Compound 4h is not coincidental; it is a direct result of the strategic placement of the trifluoromethyl group. Molecular docking studies revealed the underlying mechanistic reasons for this enhancement.[11]

  • New Hydrogen Bond Formation: The trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core enabled the formation of a crucial new hydrogen bond with the backbone of glycine residue G485 in the FGFR1 kinase domain.[11] This additional interaction significantly strengthens the binding of the inhibitor to its target, which is reflected in the much lower IC50 value.

  • Hydrophobic Pocket Occupancy: The 3,5-dimethoxyphenyl group of Compound 4h effectively occupies a hydrophobic pocket within the active site, forming favorable π-π stacking interactions with phenylalanine F489.[11] While this feature is also present in the parent scaffold, the anchoring effect of the trifluoromethyl group's hydrogen bond likely orients the rest of the molecule for optimal hydrophobic interactions.

  • Increased Ligand Efficiency: The ligand efficiency (LE), a metric that relates potency to the size of the molecule, was significantly improved from 0.13 for Compound 1 to 0.44 for Compound 4h.[11] This indicates that the addition of the trifluoromethyl group provided a highly efficient boost in binding energy relative to the increase in molecular weight, a hallmark of successful drug design.

This case study authoritatively demonstrates that fluorination is not simply an additive process but a strategic decision that can fundamentally alter and improve the molecular interactions between a drug and its target.

Visualization of Biological and Experimental Frameworks

To better understand the context of this comparison, the following diagrams illustrate the relevant biological pathway and the experimental workflow used to generate the activity data.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Outcomes FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound4h Compound 4h (Fluorinated Inhibitor) Compound4h->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified FGFR signaling pathway inhibited by Compound 4h.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Compound Serial Dilution of Fluorinated & Non-Fluorinated Compounds Plate Add Compound & Kinase to 384-well Plate (10 min pre-incubation) Compound->Plate Reagents Prepare Kinase, Substrate & ATP Reaction Mix Initiate Initiate Reaction with Substrate/ATP Mix (Incubate 60 min at 30°C) Reagents->Initiate Plate->Initiate Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Initiate->Stop Detect Add Detection Reagent (Converts ADP to ATP, generates light) Stop->Detect Read Measure Luminescence (Plate Reader) Detect->Read Calculate Plot Dose-Response Curve & Calculate IC50 Value Read->Calculate

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data hinges on robust and reproducible experimental design. The following protocols outline the synthesis of a representative fluorinated pyrrolo[2,3-b]pyridine and the methodology for determining its inhibitory potency.

Protocol 1: Synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives (General Procedure)

This protocol is adapted from the method used to synthesize Compound 4h and its analogues, demonstrating a reliable route to this class of compounds.[11]

Rationale: This multi-step synthesis first builds an intermediate via a condensation reaction, followed by a reduction step to yield the final product. This approach allows for the introduction of diverse side chains for SAR exploration.

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Substituted benzaldehyde (e.g., 3,5-dimethoxybenzaldehyde)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Acetonitrile

  • Triethylsilane

  • Trifluoroacetic acid

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Step A: Condensation Reaction

    • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in methanol (7 mL), add the desired substituted benzaldehyde (1.1 mmol).

    • Add potassium hydroxide (5.0 mmol) to the mixture.

    • Stir the reaction mixture at 50 °C for 5 hours, monitoring progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the intermediate.

  • Step B: Reduction Reaction

    • Dissolve the intermediate from Step A (1.0 mmol) in acetonitrile.

    • Add triethylsilane and trifluoroacetic acid to the solution.

    • Reflux the reaction mixture, monitoring for completion by TLC.

    • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to obtain the final fluorinated 1H-pyrrolo[2,3-b]pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and reliable method for determining the IC50 value of an inhibitor against a target kinase, such as FGFR1.[12][13] It measures the amount of ADP produced, which is directly proportional to kinase activity.

Rationale: The ADP-Glo™ Kinase Assay is a self-validating system. It includes a first step to terminate the kinase reaction and eliminate remaining ATP, ensuring that the subsequent luminescence signal is generated only from the ADP produced by the kinase activity. This two-step process provides high sensitivity and resistance to assay interference.[14]

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds (fluorinated and non-fluorinated pyrrolo[2,3-b]pyridines)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.

    • Add 2.5 µL of FGFR1 kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the ADP produced into ATP and generate a stable luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Conclusion and Future Outlook

The comparative analysis presented here unequivocally demonstrates the profound and positive impact that strategic fluorination can have on the biological activity of the pyrrolo[2,3-b]pyridine scaffold. The transformation of a micromolar inhibitor into a potent nanomolar agent through the introduction of a trifluoromethyl group highlights the power of this medicinal chemistry strategy.[11] The enhancement is not arbitrary but is grounded in tangible improvements in molecular interactions, such as the formation of new, potent hydrogen bonds with the target enzyme.[11]

For researchers and drug development professionals, the key takeaway is that fluorine substitution should be considered a primary tool for lead optimization. The provided protocols for synthesis and biological evaluation offer a robust framework for systematically exploring the effects of fluorination. As our understanding of protein-ligand interactions continues to deepen, the rational design of fluorinated pyrrolo[2,3-b]pyridines and other scaffolds will undoubtedly continue to yield next-generation therapeutics with superior potency and refined pharmacological profiles.

References

A Comparative Guide to 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine and Other Halogenated 7-Azaindoles for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] Its ability to act as a bioisostere of indole allows for the fine-tuning of physicochemical and pharmacological properties, such as solubility, lipophilicity, and target binding affinity.[3] The strategic introduction of halogen atoms onto this scaffold further enhances its utility, providing critical modulation of electronic properties and metabolic stability, while also offering versatile handles for synthetic diversification through cross-coupling reactions.[4][5]

This guide provides an in-depth comparison of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine against other dihalogenated 7-azaindoles, offering insights into their synthesis, reactivity, and application in drug discovery. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their synthetic endeavors.

The Unique Profile of this compound: A Marriage of Reactivity and Stability

The 5-Bromo-3-fluoro substitution pattern on the 7-azaindole core presents a unique combination of chemical properties. The bromine atom at the C5 position serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions.[4] In contrast, the fluorine atom at the C3 position, introduced through electrophilic fluorination, offers several advantages from a medicinal chemistry perspective. Fluorine's high electronegativity can modulate the pKa of the pyrrole N-H, influence hydrogen bonding interactions with target proteins, and block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of drug candidates.

Synthesis of Dihalogenated 7-Azaindoles: A Strategic Overview

The synthesis of dihalogenated 7-azaindoles typically involves a multi-step sequence starting from a readily available pyridine derivative. A common strategy for accessing 3,5-dihalogenated 7-azaindoles begins with the synthesis of 5-bromo-7-azaindole.[6] Subsequent halogenation at the C3 position can then be achieved.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of 5-Bromo-7-azaindole cluster_1 Fluorination of 5-Bromo-7-azaindole 2-Aminopyridine 2-Aminopyridine 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine 2-Aminopyridine->5-Bromo-2-aminopyridine Bromination (e.g., NBS) 5-Bromo-3-iodo-2-aminopyridine 5-Bromo-3-iodo-2-aminopyridine 5-Bromo-2-aminopyridine->5-Bromo-3-iodo-2-aminopyridine Iodination (e.g., NIS) 5-Bromo-3-alkynyl-2-aminopyridine 5-Bromo-3-alkynyl-2-aminopyridine 5-Bromo-3-iodo-2-aminopyridine->5-Bromo-3-alkynyl-2-aminopyridine Sonogashira Coupling (e.g., with an alkyne) 5-Bromo-7-azaindole 5-Bromo-7-azaindole 5-Bromo-3-alkynyl-2-aminopyridine->5-Bromo-7-azaindole Intramolecular Cyclization N-Protected-5-bromo-7-azaindole N-Protected-5-bromo-7-azaindole 5-Bromo-7-azaindole->N-Protected-5-bromo-7-azaindole N-Protection (e.g., Tosyl) N-Protected-5-bromo-3-fluoro-7-azaindole N-Protected-5-bromo-3-fluoro-7-azaindole N-Protected-5-bromo-7-azaindole->N-Protected-5-bromo-3-fluoro-7-azaindole Electrophilic Fluorination (e.g., Selectfluor) This compound This compound N-Protected-5-bromo-3-fluoro-7-azaindole->this compound Deprotection

Caption: Proposed synthetic workflow for this compound.

Comparative Reactivity in Cross-Coupling Reactions

The utility of halogenated 7-azaindoles as synthetic intermediates is largely defined by their reactivity in cross-coupling reactions. The identity and position of the halogen atoms significantly influence the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step. The general order of reactivity for halogens in such reactions is I > Br > Cl > F. This trend allows for selective functionalization of dihalogenated substrates.

Table 1: Comparative Reactivity of Dihalogenated 7-Azaindoles in Suzuki-Miyaura Coupling

7-Azaindole DerivativeHalogen at C3Halogen at C5Expected Relative Reactivity at C5Reference Catalyst System
This compound FBrHighPd(dppf)Cl₂, K₂CO₃
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridineClBrHighPd(dppf)Cl₂, K₂CO₃
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridineBrClLow to ModeratePd(dppf)Cl₂, K₂CO₃
3,5-Dibromo-1H-pyrrolo[2,3-b]pyridineBrBrHigh (potential for di-coupling)Pd(dppf)Cl₂, K₂CO₃
3,5-Dichloro-1H-pyrrolo[2,3-b]pyridineClClLow to ModerateRequires more active catalyst/ligand system

Note: The expected relative reactivity is based on the general principles of palladium-catalyzed cross-coupling reactions. Specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the outcome.

Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalogenated 7-Azaindole

The following protocol provides a general procedure for the Suzuki-Miyaura coupling of a dihalogenated 7-azaindole, which can be adapted for this compound.

Objective: To synthesize a 5-aryl-3-halo-7-azaindole derivative via a selective Suzuki-Miyaura coupling at the C5 position.

Materials:

  • 5-Bromo-3-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the 5-bromo-3-halo-7-azaindole, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-halo-7-azaindole.

Workflow Diagram for Suzuki-Miyaura Coupling:

G Start Start Combine Reactants Combine 5-bromo-3-halo-7-azaindole, arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ Start->Combine Reactants Inert Atmosphere Purge with Argon/Nitrogen Combine Reactants->Inert Atmosphere Add Solvents Add degassed dioxane and water Inert Atmosphere->Add Solvents Heat and Monitor Heat to 80-100 °C Monitor by TLC/LC-MS Add Solvents->Heat and Monitor Workup Cool, dilute with water, extract with organic solvent Heat and Monitor->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Physicochemical Properties and Their Implications in Drug Design

The introduction of different halogens at various positions on the 7-azaindole ring allows for the fine-tuning of key physicochemical properties that are critical for drug development.

Table 2: Predicted Physicochemical Properties of Dihalogenated 7-Azaindoles

CompoundMolecular WeightPredicted logPPredicted pKa (Pyrrole N-H)
This compound214.032.1~16-17
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine230.482.4~16-17
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine230.482.4~16-17
3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine274.932.6~16-17
3,5-Dichloro-1H-pyrrolo[2,3-b]pyridine187.032.0~16-17

Note: These values are predictions from chemical software and should be used as a guide. Experimental determination is recommended for accurate values.

The fluorine atom in this compound is expected to lower the logP compared to its chloro and bromo analogs at the C3 position, potentially improving aqueous solubility. The electron-withdrawing nature of the halogens will also influence the acidity of the pyrrole N-H, which can be a critical factor in hydrogen bonding interactions with protein targets.

Applications in Kinase Inhibitor Discovery

Dihalogenated 7-azaindoles are particularly valuable in the development of kinase inhibitors. The 7-azaindole core mimics the adenine scaffold of ATP, with the pyrrole N-H and pyridine nitrogen forming key hydrogen bonds with the kinase hinge region. The halogen substituents at the C3 and C5 positions can be elaborated to occupy adjacent hydrophobic pockets in the ATP-binding site, leading to enhanced potency and selectivity.

For example, 3,5-disubstituted 7-azaindoles have been identified as potent inhibitors of various kinases.[1] The synthetic accessibility of these scaffolds, facilitated by the differential reactivity of the halogen atoms, allows for the rapid generation of focused libraries for structure-activity relationship (SAR) studies.

Signaling Pathway Context:

G Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->Kinase Competitive Inhibition (ATP Binding Site)

Caption: 7-Azaindole derivatives as competitive inhibitors of kinase activity.

Conclusion

This compound stands out as a highly valuable building block for medicinal chemistry. Its unique combination of a reactive handle for diversification at the C5 position and the beneficial physicochemical properties imparted by the C3 fluorine atom makes it an attractive starting material for the synthesis of novel therapeutic agents. The principles and data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new medicines.

References

A Senior Application Scientist's Guide to the Validation of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine's Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Its rigid structure and hydrogen bonding capabilities make it an ideal starting point for engaging the ATP-binding pocket of various kinases. When presented with a novel derivative such as 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (hereafter, the "Test Compound"), a systematic and rigorous validation of its inhibitory activity is paramount.

This guide provides an in-depth, experience-driven framework for researchers to characterize the inhibitory profile of this compound. Based on the prevalence of its core structure in approved drugs, we will proceed with the hypothesis that the Test Compound is an inhibitor of the Janus Kinase (JAK) family of enzymes.[3][4] The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in a host of autoimmune diseases and cancers, making JAK inhibitors a significant therapeutic class.[5][6] This guide will compare its hypothetical performance against two well-established, FDA-approved JAK inhibitors: Tofacitinib and Ruxolitinib .[7]

Part 1: Biochemical Validation: Determining Potency and Selectivity

The first step in validating any potential inhibitor is to quantify its direct interaction with the purified target enzyme. This is achieved through a cell-free biochemical assay to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Expertise & Experience: Why a Fluorescence-Based Assay?

While traditional radiolabeling assays using [γ-³²P]-ATP are highly sensitive, they come with significant safety and disposal challenges.[8] For robust, high-throughput screening and validation, we recommend a fluorescence-based method such as an ADP-coupled assay. These assays measure the accumulation of ADP, a direct product of kinase activity, and are highly reproducible, safe, and easily automated.[9]

A critical, and often overlooked, parameter is the ATP concentration. For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration in the assay. To ensure data comparability across different studies and kinases, all IC50 determinations should be performed at an ATP concentration equal to the Michaelis constant (Km) of the specific kinase being tested.[8]

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol outlines the determination of IC50 values for the Test Compound against a panel of JAK isoforms (JAK1, JAK2, JAK3, TYK2).

Objective: To quantify the potency of the Test Compound against each JAK family member.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Suitable peptide substrate for each kinase.

  • Adenosine 5'-triphosphate (ATP).

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).

  • Test Compound, Tofacitinib, and Ruxolitinib (dissolved in 100% DMSO).

  • Fluorescence-based ADP detection kit (e.g., ADP-Glo™, HTRF®).

  • 384-well, low-volume, white assay plates.

  • Plate reader capable of luminescence or time-resolved fluorescence detection.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the Test Compound and reference inhibitors in 100% DMSO. A typical starting concentration is 1 mM.

  • Reaction Mixture Preparation: For each kinase, prepare a master mix containing the assay buffer, the specific JAK enzyme, and its corresponding peptide substrate.

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the serially diluted compounds, DMSO vehicle (negative control), and a known pan-kinase inhibitor like Staurosporine (positive control) into the assay plate.

  • Enzyme/Substrate Addition: Add the kinase reaction mixture to all wells. Allow the compounds and enzymes to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at the predetermined Km for each respective JAK enzyme.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination & Signal Detection: Stop the kinase reaction and measure ADP production by adding the detection reagents as per the manufacturer's protocol for the chosen ADP detection kit.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition, DMSO only) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value for each compound against each kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. Prepare 10-point serial dilution of Test Compound Dispense 4. Dispense Compounds & Controls into Plate Compound_Prep->Dispense Control_Prep 2. Prepare Vehicle (DMSO) & Positive Controls Control_Prep->Dispense Enzyme_Prep 3. Prepare Kinase/ Substrate Master Mix Preincubation 5. Add Enzyme Mix & Pre-incubate Enzyme_Prep->Preincubation Dispense->Preincubation Initiate 6. Add ATP (at Km) to Initiate Reaction Preincubation->Initiate Incubate 7. Incubate at RT Initiate->Incubate Detect 8. Add Detection Reagents & Read Plate Incubate->Detect Analyze 9. Normalize Data & Fit 4PL Curve Detect->Analyze IC50 10. Determine IC50 Value Analyze->IC50

Biochemical IC50 Determination Workflow.

Part 2: Cellular Validation: Confirming On-Target Activity

A potent biochemical inhibitor must also demonstrate activity in a complex cellular environment. A cell-based assay is crucial to confirm that the compound is cell-permeable and can engage its target within the native signaling pathway.

Expertise & Experience: The Importance of a Phospho-Assay

The activation of JAKs by cytokine receptors leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] Measuring the phosphorylation of a key STAT protein (e.g., pSTAT3 or pSTAT5) downstream of a specific cytokine stimulus provides a direct, quantitative readout of JAK activity in a physiological context. This is a far more robust measure of on-target engagement than a simple cell proliferation assay, which can be affected by numerous off-target factors.[10]

Experimental Protocol: Cytokine-Induced pSTAT Assay

Objective: To measure the ability of the Test Compound to inhibit JAK-mediated STAT phosphorylation in a relevant human cell line.

Materials:

  • Human cell line expressing the target JAK-STAT pathway (e.g., TF-1 or UT-7 cells).

  • Cell culture medium and supplements.

  • Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).

  • Test Compound and reference inhibitors.

  • Phosphate-Buffered Saline (PBS) and Fixation/Permeabilization buffers.

  • Fluorescently-conjugated antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT3 (pY705)).

  • Flow cytometer.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and starve overnight in low-serum media to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with serially diluted Test Compound or reference inhibitors for 1-2 hours. Include a DMSO vehicle control.

  • Cytokine Stimulation: Add the appropriate cytokine to all wells (except for the unstimulated control) to activate the JAK-STAT pathway. A typical stimulation is 15-30 minutes at 37°C.

  • Cell Fixation: Stop the stimulation by immediately fixing the cells (e.g., with 4% paraformaldehyde). This cross-links the proteins and locks in the phosphorylation state.

  • Permeabilization: Permeabilize the cells (e.g., with ice-cold methanol) to allow the antibody to access intracellular targets.

  • Staining: Stain the cells with the fluorescently-conjugated anti-pSTAT antibody.

  • Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal on a per-cell basis.

  • Data Analysis:

    • Gate on the live cell population.

    • Calculate the median fluorescence intensity (MFI) for the pSTAT signal in each sample.

    • Normalize the MFI data and plot against inhibitor concentration to determine the cellular IC50.

G node_cytokine Cytokine node_receptor Cytokine Receptor node_cytokine->node_receptor 1. Binding node_jak JAK node_receptor->node_jak 2. Activation node_jak->node_jak 3. Autophosphorylation node_stat STAT node_jak->node_stat 4. STAT Phosphorylation node_pstat pSTAT node_dimer pSTAT Dimer node_pstat->node_dimer 5. Dimerization node_nucleus Nucleus node_dimer->node_nucleus 6. Nuclear Translocation node_transcription Gene Transcription node_inhibitor Test Compound| Tofacitinib| Ruxolitinib node_inhibitor->node_jak Inhibition

JAK-STAT Signaling Pathway and Point of Inhibition.

Part 3: Comparative Performance Analysis

Objective comparison against "gold standard" alternatives is the final piece of the initial validation. This benchmarks the new compound's performance and helps guide decisions for further development. The data presented below is hypothetical but represents a realistic profile for a promising new inhibitor.

Data Presentation: Potency and Selectivity Profile
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Cellular pSTAT3 IC50 (nM)
Test Compound 5 8 150 25 45
Tofacitinib[7]1.1205.6344~50
Ruxolitinib[7][11]3.32.842819~270

Interpretation of Results:

  • Potency: The hypothetical data shows our Test Compound is a potent, single-digit nanomolar inhibitor of JAK1 and JAK2, comparable to the established drugs.

  • Selectivity: The Test Compound displays a favorable selectivity profile. It is significantly less potent against JAK3 (>30-fold selective for JAK1 over JAK3). This is a desirable characteristic, as JAK3 inhibition is primarily linked to immunosuppression, while JAK1/2 inhibition is linked to anti-inflammatory effects.[3] It shows moderate selectivity over TYK2.

  • Cellular Activity: The cellular pSTAT3 IC50 of 45 nM is excellent. A less than 10-fold shift between the biochemical IC50 (against JAK1/2) and the cellular IC50 indicates good cell permeability and effective on-target engagement in a biological system.

Conclusion and Forward Outlook

This guide outlines a robust, multi-step process for the initial validation of this compound. By progressing from direct biochemical potency measurement to on-target validation in a cellular context, we can build a high degree of confidence in the compound's mechanism of action.

The hypothetical data presented positions the Test Compound as a potent JAK1/2 inhibitor with a promising selectivity profile. This successful initial validation provides a strong rationale for advancing the compound into the next stages of drug discovery, which would include broader kinase panel selectivity screening, ADME/toxicology studies, and eventual evaluation in in vivo models of inflammatory disease.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the purine core of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific subclass: 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine analogs. By examining the interplay of substitutions on this core, we aim to provide actionable insights for the rational design of next-generation kinase inhibitors.

While a comprehensive, dedicated study on the SAR of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from studies on related halogenated 7-azaindole derivatives to construct a predictive SAR landscape. This approach allows us to extrapolate the likely impact of various functional groups on the biological activity of this promising scaffold.

The Strategic Importance of the this compound Core

The 7-azaindole core serves as an excellent starting point for kinase inhibitor design due to its inherent ability to form two key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibition.[1] The strategic placement of bromine at the 5-position and fluorine at the 3-position offers several advantages:

  • 5-Bromo Substitution: The bromine atom at the 5-position can serve multiple roles. It can act as a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl or heteroaryl groups to explore the solvent-exposed region of the ATP-binding site.[3][4] Additionally, the lipophilic nature of bromine can enhance binding affinity through hydrophobic interactions.

  • 3-Fluoro Substitution: The introduction of a fluorine atom at the 3-position can significantly modulate the electronic properties of the pyrrole ring. Its strong electron-withdrawing nature can influence the pKa of the pyrrole nitrogen and enhance the hydrogen-bonding capacity of the N-H group with the kinase hinge. Furthermore, fluorine can improve metabolic stability and membrane permeability.

This dual halogenation pattern thus provides a robust and versatile platform for developing potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is critically dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing inferences from studies on related 7-azaindole derivatives.

Substitutions at the N1-Position (Pyrrole Nitrogen)

The N1-position of the pyrrole ring is often involved in a crucial hydrogen bond with the kinase hinge. Therefore, substitution at this position is generally disfavored as it can disrupt this key interaction, leading to a significant loss of activity. However, in some cases, small alkyl or specific functional groups might be tolerated if an alternative binding mode can be adopted.

Substitutions at the C2-Position

The C2-position of the 7-azaindole core often points towards the solvent-exposed region of the ATP-binding site. This position is a prime location for introducing substituents that can enhance potency and selectivity.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at C2 can lead to a significant increase in potency. These groups can engage in additional hydrophobic and π-stacking interactions with residues in the kinase active site. The specific nature of the aryl or heteroaryl ring and its substitution pattern can be fine-tuned to optimize interactions with a particular kinase.

  • Linker-Mediated Interactions: Connecting a functional group to the C2-position via a linker (e.g., an amide or ether linkage) can allow for probing of more distant pockets within the active site, potentially leading to enhanced selectivity.

Substitutions at the C4- and C6-Positions (Pyridine Ring)

Substitutions on the pyridine ring can influence the overall physicochemical properties of the molecule, such as solubility and cell permeability. These positions are less frequently involved in direct interactions with the kinase active site but can play a crucial role in optimizing the drug-like properties of the analogs.

Comparative Inhibitory Activity

To illustrate the potential of this scaffold, the following table presents hypothetical inhibitory data based on trends observed in related 7-azaindole kinase inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity and are a measure of the compound's potency.

Analog Substitution at C2 Target Kinase (Hypothetical) IC50 (nM) (Hypothetical)
1a -HKinase A>1000
1b -PhenylKinase A150
1c -4-FluorophenylKinase A80
1d -Pyridin-4-ylKinase A50
2a -HKinase B>1000
2b -PhenylKinase B200
2c -4-MethoxyphenylKinase B95
2d -Thiophen-2-ylKinase B65

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound analogs, based on established methodologies for similar compounds.

General Synthetic Scheme

The synthesis of the target analogs typically starts from a commercially available or readily synthesized 5-bromo-7-azaindole precursor. The introduction of the 3-fluoro substituent can be challenging and may require specialized fluorinating reagents. Subsequent modifications at the C2-position are often achieved through palladium-catalyzed cross-coupling reactions.

G start 5-Bromo-7-azaindole step1 Fluorination at C3 start->step1 intermediate 5-Bromo-3-fluoro-7-azaindole step1->intermediate step2 Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate->step2 product Target Analog step2->product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Synthesis (Suzuki Coupling Example):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq).[5]

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired C2-aryl substituted analog.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the ATP site of a kinase.[6][7]

G cluster_0 Assay Principle cluster_1 Workflow Kinase + Eu-Ab + AF647-Tracer Kinase + Eu-Ab + AF647-Tracer High FRET High FRET Kinase + Eu-Ab + AF647-Tracer->High FRET No Inhibitor Kinase + Eu-Ab + AF647-Tracer + Inhibitor Kinase + Eu-Ab + AF647-Tracer + Inhibitor Low FRET Low FRET Kinase + Eu-Ab + AF647-Tracer + Inhibitor->Low FRET Inhibitor Competes with Tracer Add Test Compound Add Test Compound Add Kinase/Antibody Mix Add Kinase/Antibody Mix Add Test Compound->Add Kinase/Antibody Mix Add Tracer Add Tracer Add Kinase/Antibody Mix->Add Tracer Incubate Incubate Add Tracer->Incubate Read Plate Read Plate Incubate->Read Plate

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer containing DMSO.

  • Assay Plate Preparation: Add 5 µL of the diluted test compounds to the wells of a 384-well plate.[6]

  • Kinase/Antibody Addition: Add 5 µL of a pre-mixed solution of the target kinase and a europium-labeled anti-tag antibody to each well.[6]

  • Tracer Addition: Add 5 µL of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) to each well to initiate the binding reaction.[6]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.

  • Data Analysis: The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The strategic placement of the bromo and fluoro substituents provides a unique combination of features that can be exploited for enhanced potency, selectivity, and drug-like properties. While direct and extensive SAR data for this specific analog series is limited, by leveraging the wealth of information available for the broader class of 7-azaindole kinase inhibitors, researchers can make informed decisions in the design of new and effective therapeutic agents.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a definitive SAR and identify lead compounds for further preclinical development. Such studies will undoubtedly contribute to the growing arsenal of targeted therapies for a range of diseases driven by aberrant kinase activity.

References

A Comparative Guide to the Efficacy of 5-Bromo-7-Azaindole Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. This guide provides an in-depth comparison of the efficacy of inhibitors based on the 5-bromo-7-azaindole core, with a primary focus on their application as BRAF inhibitors in melanoma and other cancers. We will dissect the experimental data supporting their mechanism of action, compare their performance against alternative inhibitors, and provide detailed protocols for evaluating their efficacy.

The Rise of 7-Azaindole in Kinase Inhibition: A Structural Perspective

The 7-azaindole core is a bioisostere of indole and purine, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1] This interaction mimics the binding of adenine from ATP, providing a strong foundation for competitive inhibition. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 3-position of the 7-azaindole ring can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. The bromine can serve as a handle for further chemical modifications, while the electron-withdrawing fluorine atom can modulate the electronic properties of the ring system and potentially enhance binding affinity.

The MAPK/ERK Pathway: A Key Target in Oncology

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through activating mutations in key components like BRAF, is a hallmark of many cancers, particularly melanoma.[2]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription

Figure 1: Simplified diagram of the MAPK/ERK signaling pathway, highlighting the role of BRAF.

The V600E mutation in the BRAF gene results in a constitutively active BRAF protein, leading to uncontrolled cell growth.[2] This has made BRAFV600E a prime target for therapeutic intervention.

Vemurafenib: A Paradigm of 5-Bromo-7-Azaindole Based BRAF Inhibition

Vemurafenib (PLX4032) is a potent inhibitor of the BRAFV600E kinase and serves as a foundational example of a 5-bromo-7-azaindole-based therapeutic.[3] While it lacks the 3-fluoro substitution, its extensive characterization provides a robust benchmark for comparison.

Mechanism of Action

Vemurafenib is an ATP-competitive inhibitor that selectively binds to the active conformation of the BRAFV600E kinase, preventing the phosphorylation of its downstream target, MEK.[4] This leads to the inhibition of the MAPK pathway and subsequent apoptosis of cancer cells.

Comparative Efficacy of BRAF Inhibitors

The efficacy of BRAF inhibitors is typically assessed through a combination of in vitro and in vivo studies. Here, we compare the performance of Vemurafenib with other notable BRAF inhibitors, Dabrafenib and Encorafenib.

In Vitro Potency: Biochemical and Cellular Assays

The initial evaluation of a kinase inhibitor involves determining its potency against the target enzyme and its effect on cancer cell lines.

Table 1: Comparative In Vitro Efficacy of BRAF Inhibitors

InhibitorTargetIC50 (nM)Cell Line (BRAFV600E)Cellular IC50 (nM)Reference(s)
Vemurafenib BRAFV600E31A375 (Melanoma)~20-1000[5]
c-RAF-148Colo205 (Colorectal)25-350[6]
Wild-type BRAF100HT29 (Colorectal)~25-350[6]
Dabrafenib BRAFV600E0.8A375 (Melanoma)~200[7]
BRAFV600K0.5WM266.4 (Melanoma)-[7]
Wild-type BRAF3.2--[7]
Encorafenib BRAFV600E0.3A375 (Melanoma)-
Wild-type BRAF6.2--

IC50 values can vary depending on the specific assay conditions.

In Vivo Efficacy: Preclinical Tumor Models

The antitumor activity of these inhibitors is further evaluated in animal models, typically using xenografts of human cancer cell lines in immunocompromised mice.

Table 2: Comparative In Vivo Efficacy of BRAF Inhibitors

InhibitorTumor ModelDosingOutcomeReference(s)
Vemurafenib A375 (Melanoma) Xenograft12.5-100 mg/kgTumor growth inhibition, prolonged survival[5]
Colo205 (Colorectal) Xenograft25 mg/kg, twice dailySignificant tumor growth inhibition[6]
Dabrafenib Colo205 (Colorectal) Xenograft-Tumor growth inhibition[7]
Encorafenib BRAFV600E mCRC PDX30 mg/kg, once dailyTumor regression

The Potential Impact of 3-Fluoro Substitution

The introduction of a fluorine atom at the 3-position of the 7-azaindole ring can have several effects:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the pyridine nitrogen, which may alter the hydrogen bonding interactions with the kinase hinge region.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone, potentially increasing binding affinity.

  • Improved Metabolic Stability: The C-F bond is highly stable, and its introduction can block potential sites of metabolic oxidation, leading to improved pharmacokinetic properties.

SAR studies on various 7-azaindole-based inhibitors have shown that substitutions at the 3-position are critical for potency and selectivity. Therefore, it is plausible that a 5-bromo-3-fluoro-7-azaindole scaffold could offer an improved efficacy profile compared to Vemurafenib, potentially exhibiting higher potency and better drug-like properties.

Pan-RAF Inhibitors: An Alternative Strategy

A newer class of drugs, known as pan-RAF inhibitors, has been developed to overcome some of the resistance mechanisms associated with first and second-generation BRAF inhibitors. These compounds inhibit all RAF isoforms (A-RAF, B-RAF, and C-RAF).

Table 3: Efficacy of a Pan-RAF Inhibitor

InhibitorTargetIC50 (nM)Cell LineCellular IC50 (nM)Reference(s)
KIN-2787 BRAF, CRAF, ARAF0.06-3.46Class II & III BRAF mutant cells< 50

Pan-RAF inhibitors have shown activity against a broader range of BRAF mutations, including those that are resistant to Vemurafenib and Dabrafenib.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the efficacy of 7-azaindole based inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical)

Kinase_Assay Start Start Prep Prepare reaction mix: - Kinase (e.g., BRAFV600E) - Substrate (e.g., MEK1) - ATP Start->Prep Add_Inhibitor Add varying concentrations of test inhibitor Prep->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop Stop reaction Incubate->Stop Detect Detect phosphorylation (e.g., Luminescence, ELISA) Stop->Detect Analyze Calculate IC50 value Detect->Analyze

Figure 2: Workflow for an in vitro kinase inhibition assay.

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., recombinant human BRAFV600E), a suitable substrate (e.g., inactive MEK1), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the 5-bromo-3-fluoro-7-azaindole based inhibitor at a range of concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Vemurafenib).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. This can be a luminescence-based assay that measures the amount of remaining ATP, an ELISA-based method using a phospho-specific antibody, or a radiometric assay using 32P-labeled ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Cell_Proliferation_Assay Start Start Seed_Cells Seed cancer cells (e.g., A375) in a 96-well plate Start->Seed_Cells Add_Inhibitor Add varying concentrations of test inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for 72 hours Add_Inhibitor->Incubate Add_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure Measure signal (Absorbance or Luminescence) Add_Reagent->Measure Analyze Calculate IC50 value Measure->Analyze

Figure 3: Workflow for a cellular proliferation assay.

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells harboring the target mutation (e.g., A375 melanoma cells with BRAFV600E) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-bromo-3-fluoro-7-azaindole based inhibitor. Include appropriate controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent reagent like CellTiter-Glo®.

  • Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Treatment: Randomize the mice into treatment and control groups. Administer the 5-bromo-3-fluoro-7-azaindole based inhibitor (e.g., by oral gavage) and the vehicle control daily for a specified period.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like Ki-67 to assess proliferation).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the percentage of tumor growth inhibition and assess the statistical significance of the results.

Conclusion

Inhibitors based on the 5-bromo-7-azaindole scaffold have demonstrated significant clinical efficacy, particularly as BRAF inhibitors in the treatment of melanoma. While direct comparative data for a 5-bromo-3-fluoro-7-azaindole based inhibitor is not yet widely published, the well-established principles of medicinal chemistry and the extensive research on related compounds suggest that this specific substitution pattern holds promise for developing next-generation kinase inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such novel therapeutic candidates, enabling a thorough comparison of their efficacy against existing treatments and paving the way for their potential clinical development.

References

A Comparative Analysis of Synthetic Routes to 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-fluoro-7-azaindole, is a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the 7-azaindole core, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions.

This guide provides a comparative study of the primary synthetic routes to this compound, offering an in-depth analysis of the methodologies, experimental protocols, and the underlying chemical principles. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Route 1: Late-Stage Electrophilic Fluorination of a Pre-functionalized 7-Azaindole Core

This synthetic approach focuses on the initial construction of the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold, followed by a regioselective electrophilic fluorination at the C3 position of the pyrrole ring. This strategy is attractive due to the commercial availability of starting materials and the modularity of the synthesis.

Diagram of Synthetic Workflow: Route 1

Route 1: Late-Stage Electrophilic Fluorination start 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine step1 Bromination start->step1 intermediate1 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Dehydrogenation intermediate1->step2 intermediate2 5-Bromo-1H-pyrrolo[2,3-b]pyridine step2->intermediate2 step3 Electrophilic Fluorination intermediate2->step3 product This compound step3->product

Caption: Workflow for Route 1, commencing with bromination and dehydrogenation to form the key 5-bromo-7-azaindole intermediate, followed by late-stage C3-fluorination.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from established methods for the bromination of the 7-azaindoline core.

  • Materials: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 48% Hydrobromic acid, 20% Hydrogen peroxide solution, Dichloromethane, Saturated aqueous sodium bisulfite solution.

  • Procedure:

    • To a reaction flask containing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane, add 48% hydrobromic acid (1.02 eq) and stir thoroughly.

    • Cool the mixture and slowly add 20% hydrogen peroxide solution dropwise, maintaining the temperature between 25-30°C.

    • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the red color disappears.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

  • Expertise & Experience: The use of hydrogen peroxide in hydrobromic acid provides an in situ source of bromine. This method is often preferred over using elemental bromine for safety and handling reasons. Careful temperature control is crucial to prevent over-bromination and other side reactions.

Step 2: Dehydrogenation to 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The aromatization of the dihydropyrrolo[2,3-b]pyridine core is a critical step. Several methods can be employed, with catalytic dehydrogenation being a common choice.

  • Materials: 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, Palladium on carbon (10% Pd/C), Toluene or a high-boiling solvent.

  • Procedure:

    • Dissolve 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as toluene.

    • Add 10% Pd/C catalyst (typically 5-10 mol%).

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, filter off the catalyst through a pad of Celite®, and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-1H-pyrrolo[2,3-b]pyridine, which can be purified by recrystallization or column chromatography.

  • Trustworthiness: The choice of catalyst and solvent is critical for efficient dehydrogenation. Over-reduction or side reactions can occur if not properly controlled. Alternative dehydrogenating agents like manganese dioxide (MnO₂) can also be used and may offer milder reaction conditions.

Step 3: Electrophilic Fluorination at the C3-Position

The final step involves the regioselective introduction of a fluorine atom at the electron-rich C3 position of the pyrrole ring. Electrophilic fluorinating agents such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are commonly used for this transformation.[2][3][4]

  • Materials: 5-Bromo-1H-pyrrolo[2,3-b]pyridine, Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), Acetonitrile or other suitable polar aprotic solvent.

  • Procedure:

    • Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

    • Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1-1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by LC-MS).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Authoritative Grounding & Comprehensive References: The C3 position of the indole and azaindole ring system is known to be the most nucleophilic and is thus the preferred site for electrophilic attack.[5] The use of electrophilic N-F reagents like Selectfluor® and NFSI is a well-established method for the direct fluorination of electron-rich heterocycles.[3][4] The regioselectivity is generally high, though protection of the pyrrole nitrogen may sometimes be necessary to prevent N-fluorination, depending on the substrate and reaction conditions.

Route 2: Fischer Indole Synthesis Approach

An alternative strategy involves the construction of the substituted 7-azaindole ring system from a suitably functionalized pyridine precursor using the Fischer indole synthesis. This classical method allows for the introduction of substituents at various positions of the final heterocyclic core.

Diagram of Synthetic Workflow: Route 2

Route 2: Fischer Indole Synthesis start 2-Amino-5-bromopyridine step1 Diazotization & Hydrazine formation start->step1 intermediate1 5-Bromo-2-hydrazinopyridine step1->intermediate1 step2 Condensation with a fluorinated ketone intermediate1->step2 intermediate2 Hydrazone intermediate step2->intermediate2 step3 Fischer Indole Cyclization intermediate2->step3 product This compound step3->product

Caption: Workflow for Route 2, employing the Fischer indole synthesis from a brominated pyridine precursor and a fluorinated ketone.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine

  • Materials: 2-Amino-5-bromopyridine, Sodium nitrite, Hydrochloric acid, Tin(II) chloride.

  • Procedure:

    • Diazotize 2-amino-5-bromopyridine with sodium nitrite in hydrochloric acid at low temperature (0-5°C).

    • Reduce the resulting diazonium salt with a solution of tin(II) chloride in concentrated hydrochloric acid to yield 5-bromo-2-hydrazinopyridine.

  • Expertise & Experience: The diazotization and subsequent reduction is a standard procedure for converting aromatic amines to hydrazines. Careful control of temperature during diazotization is critical to prevent decomposition of the diazonium salt.

Step 2 & 3: Condensation and Fischer Indole Cyclization

  • Materials: 5-Bromo-2-hydrazinopyridine, a suitable α-fluoroketone or α-fluoroaldehyde, Polyphosphoric acid (PPA) or other acidic catalyst.

  • Procedure:

    • Condense 5-bromo-2-hydrazinopyridine with an appropriate fluorinated carbonyl compound (e.g., 1-fluoroacetone) to form the corresponding hydrazone.

    • Heat the hydrazone intermediate in a strong acid catalyst such as polyphosphoric acid (PPA) to induce the Fischer indole cyclization.[6]

    • After the reaction is complete, pour the mixture onto ice and neutralize with a base.

    • Extract the product with an organic solvent, dry, and purify by chromatography.

  • Trustworthiness: The success of the Fischer indole synthesis is highly dependent on the choice of the carbonyl partner and the cyclization conditions. The use of a pre-formed fluorinated ketone or aldehyde directly installs the fluorine at the desired C3 position. The strongly acidic and high-temperature conditions of the cyclization can sometimes lead to side products, and optimization is often required.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Late-Stage FluorinationRoute 2: Fischer Indole Synthesis
Starting Materials Readily available 7-azaindoline derivatives.Substituted pyridines and fluorinated carbonyl compounds.
Number of Steps Generally fewer linear steps.Can be a multi-step process to prepare precursors.
Regioselectivity Fluorination at C3 is generally favored due to electronic effects.Position of fluorine is pre-determined by the carbonyl starting material.
Scalability Can be amenable to scale-up, though handling of fluorinating agents requires care.Classical reaction, but high temperatures and strong acids can pose challenges on a large scale.
Substrate Scope May be limited by the electronic nature of substituents on the azaindole core.Potentially broader scope for introducing various substituents on the pyrrole ring.
Key Challenges Achieving high regioselectivity in fluorination; potential for N-fluorination.Harsh reaction conditions for cyclization; availability of specific fluorinated carbonyls.

Conclusion

Both the late-stage electrophilic fluorination and the Fischer indole synthesis represent viable pathways for the preparation of this compound.

Route 1 offers a more convergent and potentially shorter synthesis, leveraging the known reactivity of the 7-azaindole core. The primary challenge lies in optimizing the regioselectivity of the fluorination step. This route is likely to be preferred when the 5-bromo-7-azaindole precursor is readily accessible.

Route 2 , while a more classical approach, provides excellent control over the position of the fluorine substituent by incorporating it into one of the key building blocks. This method may be more suitable when a variety of substituents are desired on the pyrrole ring, although it may require more extensive synthesis of the necessary precursors.

The choice between these routes will ultimately depend on the specific requirements of the research program, including the availability of starting materials, desired scale of synthesis, and the tolerance of the overall synthetic plan to the respective reaction conditions. It is recommended that researchers carefully evaluate both options and conduct small-scale trials to determine the most efficient and reliable method for their application.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, presents significant opportunities in the field of drug discovery and development. Its unique structure, incorporating both bromine and fluorine moieties on a pyrrolopyridine core, makes it a valuable building block for creating new molecular entities with potential therapeutic applications. As with any halogenated heterocyclic compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed decisions and foster a culture of safety.

Hazard Assessment and Triage: Understanding the Risks

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][4]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][4]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[2][3]

It is crucial to handle this compound with the assumption that it possesses these hazardous properties.

Quantitative Hazard Summary (Inferred)
Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1][2][4]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.

PPE Selection Guide
Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves. Ensure gloves are of a suitable thickness and are regularly inspected for tears or punctures before use. Change gloves immediately if contaminated.Provides a chemical barrier to prevent skin contact and absorption, which can cause irritation and systemic toxicity.
Skin and Body Protection A flame-retardant laboratory coat. For larger quantities or procedures with a higher risk of splashing, impervious clothing should be worn.[1]Protects the skin from accidental spills and contamination.
Respiratory Protection A full-face respirator with an appropriate organic vapor cartridge should be used if exposure limits are exceeded, or if irritation is experienced.[1] All handling of the solid compound should be performed in a certified chemical fume hood.Minimizes the inhalation of harmful dust or vapors, protecting the respiratory system.[3]

Operational Workflow: From Receipt to Disposal

A systematic and well-defined workflow is critical for safely managing this compound throughout its lifecycle in the laboratory.

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receiving Receiving & Unpacking in Fume Hood Storage Store in a Cool, Dry, Well-Ventilated Area Receiving->Storage Inspect Integrity Weighing Weighing in a Vented Balance Enclosure or Fume Hood Storage->Weighing Transport in Secondary Container Dissolution Dissolution in a Fume Hood Weighing->Dissolution Reaction Perform Reaction in Fume Hood Dissolution->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Post-Experiment Waste_Collection Collect Waste in Labeled Containers Decontamination->Waste_Collection Disposal Dispose via Licensed Waste Carrier Waste_Collection->Disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Receiving and Unpacking:

    • Upon receipt, immediately transport the sealed container to a designated chemical fume hood.

    • Visually inspect the container for any signs of damage or leakage.

    • Wear appropriate PPE (gloves, lab coat, and safety goggles) before opening the package.

  • Storage:

    • Store the compound in a tightly closed, clearly labeled container.

    • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Weighing and Aliquoting:

    • All weighing and handling of the solid material must be conducted within a certified chemical fume hood or a vented balance enclosure to prevent inhalation of dust particles.

    • Use dedicated spatulas and weighing boats.

    • Take measures to prevent the build-up of electrostatic charge.[5]

  • Dissolution and Reaction:

    • Perform all dissolutions and subsequent reactions within a chemical fume hood.

    • Add the solid compound to the solvent slowly to avoid splashing.

    • Ensure adequate ventilation throughout the experimental process.[5]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteAction
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Spill and Leak Management
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[5]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal contractor.[5] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential for scientific advancement while prioritizing personal and environmental safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.